6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a natural product found in Carnegiea gigantea, Cephalocereus tetetzo, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJLVDKPJHJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63283-42-1 (hydrochloride) | |
| Record name | Salsolidine | |
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DSSTOX Substance ID |
DTXSID20959384 | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-74-7, 38520-68-2 | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Foundational & Exploratory
An In-depth Technical Guide to 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Significance of Salsolidine
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as Salsolidine, is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid found in various plant species, notably cacti.[1] Its rigid scaffold, derived from the condensation of dopamine and acetaldehyde, has positioned it as a molecule of significant interest in medicinal chemistry and pharmacology. The THIQ nucleus is a privileged scaffold, forming the core of numerous biologically active compounds, from natural products to synthetic pharmaceuticals.[2] This guide provides a comprehensive overview of the fundamental properties of Salsolidine, offering a technical resource for researchers engaged in its study and application. We will delve into its chemical and physical characteristics, established synthetic routes, spectroscopic signature, and its primary pharmacological activity as a selective inhibitor of Monoamine Oxidase A (MAO-A).
Core Chemical and Physical Properties
A thorough understanding of a compound's basic properties is foundational to its application in research and development. Salsolidine is a crystalline solid, and its properties are summarized below. It is important to distinguish between the free base and its commonly used hydrochloride salt, as their physical properties, such as melting point and solubility, differ significantly.
Chemical Identification
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][3] |
| Common Name | Salsolidine, (±)-Salsolidine | |
| Synonyms | Norcarnegine, O-Methylsalsoline | [1] |
| CAS Number | 5784-74-7 (for racemic mixture) | [1][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [3] |
| Molecular Weight | 207.27 g/mol | [3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Crystalline solid, light yellow to brown | |
| Melting Point | 117-119 °C | [4] |
| Boiling Point | 140 °C @ 1 Torr; 130 °C | [4][5] |
| Solubility | Free Base: Slightly soluble in chloroform and ethanol. Soluble in DMSO (100 mg/mL). HCl Salt: Soluble 25 mg/mL in 1N NaOH in methanol. | [4][5][6] |
| pKa | 9.08 ± 0.40 (Predicted) |
Synthesis and Purification
The synthesis of the Salsolidine scaffold is a classic undertaking in heterocyclic chemistry, primarily achieved through two canonical methods: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. These methods provide access to the core tetrahydroisoquinoline ring system, which can then be further modified.
Synthetic Pathways Overview
The general approach involves the cyclization of a phenethylamine precursor. The choice of reaction depends on the desired substitution pattern and available starting materials.
-
Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). This initially forms a 3,4-dihydroisoquinoline, which is then reduced (e.g., using sodium borohydride) to the desired tetrahydroisoquinoline. This method is robust for electron-rich aromatic rings.
-
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde (in the case of Salsolidine, acetaldehyde or a synthetic equivalent) under acidic conditions. This directly forms the tetrahydroisoquinoline ring in a single cyclization step. It is considered a special case of the Mannich reaction and is notable for its biosynthetic relevance.
Experimental Protocol: Bischler-Napieralski / Reduction Approach
This protocol is a representative example for the synthesis of the racemic Salsolidine core.
Step 1: Amide Formation (N-Acetylation of Homoveratrylamine)
-
To a solution of 3,4-dimethoxyphenethylamine (homoveratrylamine) (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylhomoveratrylamine, which can often be used in the next step without further purification.
Step 2: Cyclization (Bischler-Napieralski Reaction)
-
Dissolve the crude N-acetylhomoveratrylamine (1 equivalent) in anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.
-
Heat the mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 9.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
Step 3: Reduction to Salsolidine
-
Dissolve the crude dihydroisoquinoline intermediate (1 equivalent) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Carefully add acetone to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude Salsolidine.
Purification
Purification of Salsolidine is typically achieved through standard laboratory techniques.
-
Column Chromatography: Crude Salsolidine can be purified on a silica gel column using a mobile phase gradient of dichloromethane and methanol. The addition of a small amount of triethylamine (~0.5-1%) to the mobile phase is often necessary to prevent tailing of the basic amine product on the acidic silica.
-
Recrystallization: The purified free base can be recrystallized from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
-
Distillation: For the free base, which is an oil at higher temperatures, Kugelrohr distillation under high vacuum can be an effective purification method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide the primary means of structural confirmation. The following are predicted assignments for the key signals.
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Two singlets are expected for the aromatic protons at C-5 and C-8, typically in the range of δ 6.5-6.7 ppm.
-
Methine Proton (C-1): A quartet for the proton at the chiral center (C-1) is expected around δ 4.0-4.2 ppm, coupled to the C-1 methyl group protons.
-
Methoxy Protons: Two sharp singlets for the two methoxy groups (-OCH₃) at C-6 and C-7 will appear around δ 3.8-3.9 ppm.
-
Methylene Protons (C-3, C-4): Complex multiplets for the four protons of the tetrahydroisoquinoline ring will be observed between δ 2.6-3.3 ppm.
-
Methyl Protons (C-1): A doublet for the methyl group at C-1 will be seen around δ 1.4-1.5 ppm, coupled to the C-1 proton.
-
Amine Proton (N-H): A broad singlet, typically around δ 1.8-2.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Signals for the substituted aromatic carbons (C-6, C-7) are expected around δ 147-148 ppm. The non-substituted aromatic carbons (C-5, C-8) would appear around δ 110-112 ppm, and the quaternary aromatic carbons (C-4a, C-8a) around δ 126-130 ppm.
-
Methine Carbon (C-1): The chiral carbon at C-1 is expected in the range of δ 50-55 ppm.
-
Methoxy Carbons: The two methoxy carbons should appear as sharp signals around δ 55-56 ppm.
-
Methylene Carbons: The C-3 and C-4 carbons are expected at approximately δ 40-42 ppm and δ 28-30 ppm, respectively.
-
Methyl Carbon (C-1): The methyl carbon at C-1 should appear upfield, around δ 22-24 ppm.
-
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of Salsolidine is expected to show a prominent molecular ion peak (M⁺) at m/z = 207. The key fragmentation pathway involves the cleavage of the bond beta to the nitrogen atom (a retro-Diels-Alder type fragmentation is not possible here, but benzylic cleavage is highly favored), leading to a stable iminium ion.
The base peak in the mass spectrum is typically the fragment at m/z = 192 , corresponding to the loss of the C-1 methyl group. This fragment represents the stable 6,7-dimethoxy-3,4-dihydroisoquinolinium cation.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretch: A moderate, somewhat broad absorption around 3300-3350 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the aliphatic C-H bonds.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretch (Aromatic): Peaks in the 1500-1610 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretch (Aryl Ether): Strong, characteristic absorptions around 1200-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) for the Ar-O-CH₃ ether linkages.
Pharmacology and Mechanism of Action
The primary and most well-characterized pharmacological activity of Salsolidine is its role as an inhibitor of Monoamine Oxidase A (MAO-A).
MAO-A Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Salsolidine acts as a competitive and stereoselective inhibitor of MAO-A .[6][7]
-
Stereoselectivity: The inhibitory activity is highly dependent on the stereochemistry at the C-1 position. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.
-
Selectivity: Salsolidine shows marked selectivity for the MAO-A isoform over MAO-B. This selectivity is crucial, as MAO-A and MAO-B have different substrate preferences and physiological roles. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a strategy used in the treatment of Parkinson's disease.
Other Biological Activities
While MAO-A inhibition is its principal action, Salsolidine has been reported to have other, weaker biological activities.
-
Opioid Receptor Binding: It weakly inhibits binding at the δ-opioid receptor, with a Kᵢ value greater than 100 µM.[6][7]
-
Cholinesterase Inhibition: Some studies suggest that Salsolidine has the potential to inhibit acetylcholinesterase and butyrylcholinesterase, though this activity is less characterized than its MAO-A inhibition.[6][7]
Representative Protocol: In Vitro MAO-A Inhibition Assay
This protocol describes a general method for determining the inhibitory potential of a compound like Salsolidine against human MAO-A using a fluorometric assay.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A substrate (e.g., Kynuramine or a proprietary fluorogenic substrate)
-
Developer/Probe solution (e.g., Horseradish Peroxidase and a probe like Amplex Red that reacts with H₂O₂, a product of the MAO reaction)
-
Test compound (Salsolidine) dissolved in DMSO
-
Positive control inhibitor (e.g., Clorgyline)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Salsolidine in MAO-A Assay Buffer from a concentrated DMSO stock. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup: To the wells of the 96-well plate, add:
-
10 µL of the diluted Salsolidine or control inhibitor.
-
Add buffer for "Enzyme Control" wells and the positive control (Clorgyline) to their respective wells.
-
-
Enzyme Addition: Prepare a working solution of the MAO-A enzyme in assay buffer. Add 50 µL of this enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature (or 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate/developer solution containing the MAO-A substrate and the developer/probe. Add 40 µL of this solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) kinetically over a period of 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the activity in the presence of the inhibitor to the enzyme control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and its Kₘ for the enzyme are known.
-
Safety and Handling
Based on aggregated GHS information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound (Salsolidine) is a foundational molecule in the study of isoquinoline alkaloids. Its well-defined chemical properties, accessible synthetic routes, and specific pharmacological profile as a potent, stereoselective MAO-A inhibitor make it a valuable tool for neuroscience research and a starting point for the design of novel therapeutics. This guide has consolidated the core technical information required by researchers to effectively synthesize, characterize, and utilize Salsolidine in their work.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 6,7-二甲氧基-1,2,3,4-四氢异喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Natural Sources of Salsolidine: Occurrence, Biosynthesis, and Analysis
Abstract
Salsolidine is a pharmacologically active tetrahydroisoquinoline alkaloid that has garnered interest for its potential as a monoamine oxidase A (MAO-A) inhibitor.[1][2][] As the O-methylated derivative of the more widely studied salsolinol, understanding its natural origins is critical for researchers in pharmacology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the natural sources of salsolidine, delineates its biosynthetic pathway from primary metabolites, and presents detailed methodologies for its extraction, isolation, and analytical quantification. By synthesizing current scientific knowledge with practical, field-proven protocols, this document serves as an essential resource for professionals seeking to explore and harness the potential of this compelling natural compound.
Introduction to Salsolidine: A Pharmacologically Relevant Alkaloid
Salsolidine, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, belongs to the simple tetrahydroisoquinoline (THIQ) class of alkaloids.[1] These compounds are characterized by a core structure resulting from the condensation of a phenethylamine, such as dopamine, with an aldehyde or a-keto acid. Salsolidine is structurally and biosynthetically related to salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), from which it is derived via O-methylation.
The pharmacological significance of salsolidine lies primarily in its activity as a competitive and stereoselective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of neurotransmitters like serotonin and norepinephrine.[2][] The (R)-enantiomer of salsolidine exhibits significantly more potent inhibition of MAO-A (Ki = 6 μM) compared to the (S)-enantiomer.[2] This activity positions salsolidine and its derivatives as compounds of interest for neurological and psychiatric research.
Natural Occurrence of Salsolidine and Its Precursors
Salsolidine is found in a variety of plant species, often alongside other alkaloids. Its precursor, salsolinol, is more widespread and is notably formed during the fermentation and processing of certain foods.
Plant Sources
The primary plant sources of salsolidine belong to the Cactaceae and Amaranthaceae families.
-
Cactaceae Family: Various cactus species are known to produce salsolidine.[1] The saguaro cactus (Carnegiea gigantea), a keystone species of the Sonoran Desert, is one such example.[4] The presence of these alkaloids in cacti is part of a complex chemical defense system.
-
Amaranthaceae Family (formerly Chenopodiaceae): The genus Salsola, commonly known as saltwort, is a notable source.[5] Species such as Salsola richteri have been identified as producers of the related alkaloid (-)-salsoline, highlighting the genus's capacity for THIQ biosynthesis.[6]
-
Other Plant Species: Reports have also identified salsolidine in Phyllodium elegans, Alhagi maurorum, and Ototropis elegans.[7]
Formation in Food Products (as Salsolinol)
While salsolidine itself is less commonly reported in foods, its direct precursor, salsolinol, is well-documented in various fermented and processed products. Salsolinol is formed via the condensation of dopamine and acetaldehyde, both of which can be present in these items. It is plausible that salsolinol could be subsequently O-methylated to salsolidine, although this conversion is less studied in food matrices.
-
Cocoa and Chocolate: Products from Theobroma cacao are a significant dietary source of salsolinol, with concentrations reaching up to 25 µg/g.[8][9] The fermentation and roasting processes in chocolate production create the necessary precursors and conditions for its formation.[10]
-
Other Fermented Products: Salsolinol has also been detected in beer, wine, cheese, and soy sauce.[9][11] The presence of yeast and bacteria, which can produce acetaldehyde from ethanol, facilitates its synthesis in the presence of biogenic amines from the raw materials.
Data Summary: Salsolidine and Salsolinol in Natural Sources
| Compound | Source Category | Specific Source Example | Reported Concentration | Reference |
| Salsolidine | Plants (Cactaceae) | Various cactus species | Present, variable | [1] |
| Salsolidine | Plants (Amaranthaceae) | Salsola species | Present, variable | [5][6] |
| Salsolinol | Processed Food | Cocoa Powder / Chocolate | Up to 25 µg/g | [8][9] |
| Salsolinol | Processed Food | Banana | ~0.063 µg/g | [9] |
| Salsolinol | Beverages | Beer | 0.005 - 0.013 µg/g | [9] |
Biosynthesis of Salsolidine
The formation of salsolidine in plants is a specialized branch of benzylisoquinoline alkaloid (BIA) metabolism.[12] The pathway begins with the amino acid L-tyrosine and proceeds through the key neurotransmitter dopamine. The core reaction is a Pictet-Spengler condensation, followed by enzymatic modification.
Pillar of Expertise: The critical step in this pathway is the Pictet-Spengler reaction. While this reaction can occur non-enzymatically under physiological conditions, its efficiency and stereoselectivity in biological systems strongly suggest the involvement of a dedicated synthase, analogous to norcoclaurine synthase in other BIA pathways. The subsequent O-methylation is a common and vital diversification step in plant secondary metabolism, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[12] This enzymatic control ensures the specific production of salsolidine over other potential isomers.
The proposed biosynthetic pathway is as follows:
-
Dopamine Formation: L-Tyrosine is hydroxylated to L-DOPA, which is then decarboxylated to form dopamine.
-
Pictet-Spengler Condensation: Dopamine condenses with an aldehyde, typically acetaldehyde, to form the tetrahydroisoquinoline scaffold of salsolinol.
-
O-Methylation: Salsolinol undergoes two successive O-methylation steps, catalyzed by specific O-methyltransferases (OMTs) using SAM as the methyl donor, to yield salsolidine.
Methodologies for Isolation and Analysis
The successful study of salsolidine requires robust methods for its extraction from complex natural matrices and its precise quantification. The protocols described below are designed to be self-validating, incorporating steps for purification and confirmation.
Experimental Protocol: Extraction and Isolation from Plant Material
This protocol employs a classic acid-base extraction technique, which exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.
Pillar of Trustworthiness: This multi-step extraction ensures high purity. The initial acid wash removes basic impurities, while the subsequent basification and organic solvent extraction isolates the target alkaloids. Each step serves as an internal validation check, as the compound of interest must partition correctly according to its chemical properties (pKa).
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., Salsola stems) at 40°C and grind to a fine powder (40-mesh).
-
Maceration: Macerate 100 g of the powdered material in 1 L of 95% ethanol containing 1% acetic acid for 48 hours at room temperature with occasional agitation. The acidic condition ensures the alkaloids are protonated and soluble in the polar solvent.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate in vacuo using a rotary evaporator at 50°C to obtain a crude aqueous residue.
-
Acid-Base Partitioning: a. Adjust the pH of the aqueous residue to 2.0 with 2M HCl. b. Perform a liquid-liquid extraction with ethyl acetate (3 x 500 mL) to remove neutral and acidic compounds. Discard the organic phase. c. Adjust the pH of the remaining aqueous phase to 9.0-10.0 with 25% ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the basified solution with dichloromethane (DCM) (4 x 500 mL). e. Combine the DCM fractions, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alkaloid fraction.
-
Chromatographic Purification: a. Subject the crude alkaloid fraction to column chromatography on silica gel. b. Elute with a gradient of DCM:Methanol (e.g., from 100:0 to 90:10). c. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a Dragendorff's reagent spray for alkaloid visualization. d. Combine fractions containing the compound with the target Rf value and concentrate to yield purified salsolidine.
Experimental Protocol: Analytical Quantification by LC-MS
For accurate quantification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice due to its high sensitivity and selectivity.[13][14]
Pillar of Authoritative Grounding: This method is based on established principles of reversed-phase chromatography for separating moderately polar compounds and mass spectrometry for unambiguous identification and quantification based on mass-to-charge ratio.[15]
Methodology:
-
Standard and Sample Preparation: a. Prepare a stock solution of analytical grade salsolidine standard at 1 mg/mL in methanol. Create a calibration curve by serial dilution (e.g., 1-1000 ng/mL). b. Accurately weigh the purified extract from Protocol 4.1, dissolve in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
Target Ion (SIM): Monitor for the protonated molecule [M+H]⁺ of salsolidine (C₁₂H₁₇NO₂, MW = 207.27), m/z = 208.13.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: a. Identify the salsolidine peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard. b. Quantify the amount of salsolidine in the sample by integrating the peak area and interpolating the value against the standard calibration curve.
Conclusion and Future Perspectives
Salsolidine is a compelling tetrahydroisoquinoline alkaloid with defined natural sources, primarily within the Cactaceae and Amaranthaceae plant families. Its biosynthesis follows a classic pathway involving a Pictet-Spengler condensation of dopamine and acetaldehyde, followed by enzymatic O-methylation. The methodologies detailed in this guide provide a robust framework for the reliable extraction, isolation, and quantification of salsolidine, enabling further pharmacological and phytochemical investigation.
Future research should focus on several key areas:
-
Enzyme Discovery: Identifying and characterizing the specific O-methyltransferases responsible for converting salsolinol to salsolidine in plants could pave the way for metabolic engineering approaches.
-
Biosynthetic Engineering: Using synthetic biology platforms, such as engineered yeast or bacteria, to produce salsolidine could provide a sustainable and scalable alternative to extraction from slow-growing plants.[12][16]
-
Screening of New Sources: A broader screening of plant species, particularly those known to produce other THIQ or BIA alkaloids, may reveal novel and richer sources of salsolidine.
-
Food Chemistry: Investigating the potential for in-situ methylation of salsolinol to salsolidine in fermented foods like chocolate could reveal a previously overlooked dietary exposure route.
By advancing our understanding of this alkaloid, from its natural origins to its analysis, the scientific community can better explore its full therapeutic and chemical potential.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 6. benchchem.com [benchchem.com]
- 7. Salsolidine | C12H17NO2 | CID 164752 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 13. Determination of salsolinol and related catecholamines through on-line preconcentration and liquid chromatography/atmospheric pressure photoionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biosynthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline in Plants: From Pathway Elucidation to Pharmacological Relevance
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the biosynthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolidine), a simple tetrahydroisoquinoline (THIQ) alkaloid found in various plant species. We delve into the enzymatic steps that construct this molecule from primary metabolism, explore the regulatory networks governing its production, and present detailed, field-proven protocols for its study. By integrating pathway analysis with practical experimental workflows and highlighting its pharmacological significance as a scaffold for sigma-2 receptor ligands, this document serves as an essential resource for researchers aiming to understand, elucidate, and engineer isoquinoline alkaloid biosynthesis.
Part 1: Introduction to Tetrahydroisoquinoline Alkaloids and Salsolidine
Tetrahydroisoquinoline alkaloids (THIQs) are a large and diverse class of plant-derived specialized metabolites, with over 2,500 known structures.[1] Their molecular scaffolds are foundational to numerous pharmaceuticals, including the analgesic morphine, the antimicrobial berberine, and the muscle relaxant atracurium.[1] The core of these molecules is the tetrahydroisoquinoline ring system, which plants construct with remarkable stereochemical control.
This guide focuses on a "simple" THIQ, This compound , commonly known as salsolidine. It has been identified in plants such as Haloxylon salicornicum and the giant saguaro cactus (Carnegiea gigantea).[2] While structurally simpler than its more complex benzylisoquinoline relatives, the salsolidine scaffold is of significant interest to the drug development community. Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been identified as high-affinity, selective ligands for the sigma-2 receptor, a protein overexpressed in various cancer cell lines, making them valuable probes for tumor imaging and potential anticancer therapeutics.[3][4] Furthermore, related structures have demonstrated analgesic and anti-inflammatory properties, highlighting the therapeutic potential of this chemical backbone.[5]
Part 2: The Core Biosynthetic Pathway of Salsolidine
The biosynthesis of THIQs is a classic example of how plants channel primary metabolites into complex chemical architectures. The pathway to salsolidine leverages universal building blocks and a key enzymatic reaction to form its characteristic structure.
Precursor Foundation: The Tyrosine-Dopamine Axis
Like most THIQs, the biosynthesis of salsolidine begins with the aromatic amino acid L-tyrosine.[6][7] Tyrosine serves a dual role, providing both the phenylethylamine backbone and, through further modification, the second component required for cyclization. The key intermediate derived from tyrosine is dopamine (4-(2-aminoethyl)benzene-1,2-diol), a well-known neurotransmitter that also plays a central role in plant specialized metabolism.
The Key Cyclization: An Enzymatic Pictet-Spengler Reaction
The hallmark of THIQ biosynthesis is the Pictet-Spengler reaction, an acid-catalyzed condensation between a β-arylethylamine and a carbonyl compound to form the tetrahydroisoquinoline ring.[1][8] In plants, this reaction is catalyzed by enzymes, ensuring strict stereochemical control.[9][10]
For complex benzylisoquinoline alkaloids, the enzyme Norcoclaurine Synthase (NCS) condenses dopamine with 4-hydroxyphenylacetaldehyde.[11][12] For simple 1-methyl-THIQs like salsolidine, the biosynthetic logic points to the condensation of dopamine with acetaldehyde . This reaction forms the 1-methyl-1,2,3,4-tetrahydroisoquinoline scaffold directly.
Tailoring Reactions: O-Methylation
The final structural features of salsolidine, the two methoxy groups at positions 6 and 7, are installed by "tailoring" enzymes. Specifically, S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze the transfer of a methyl group to the hydroxyl groups of the catechol ring derived from dopamine.[7][13] Whether these methylation events occur on the dopamine precursor itself or after the Pictet-Spengler condensation can vary between plant species and pathways. However, the presence of 6,7-dimethoxy patterns in numerous related alkaloids suggests a highly evolved and specific enzymatic machinery for this purpose.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic route to (S)-salsolidine, highlighting the convergence of primary and secondary metabolism.
Caption: Proposed biosynthetic pathway of (S)-salsolidine from primary metabolites.
Part 3: Regulation of Biosynthesis
The production of specialized metabolites like salsolidine is tightly regulated in plants, often restricted to specific cell types, developmental stages, or in response to environmental stress.[14] This control is primarily exerted at the transcriptional level.
Transcriptional Control: The genes encoding biosynthetic enzymes for a specific pathway are often co-regulated, meaning they are switched on and off together. This is achieved by master regulatory transcription factors (TFs) . In isoquinoline alkaloid biosynthesis, members of the basic helix-loop-helix (bHLH) and WRKY TF families have been identified as key regulators.[15][16] These TFs bind to specific promoter elements of the biosynthetic genes, activating their transcription in a coordinated fashion.
Elicitor-Induced Biosynthesis: Production of alkaloids is frequently a part of the plant's defense response. External stimuli, known as elicitors, such as the plant hormone jasmonate , can trigger a massive upregulation of the entire biosynthetic pathway.[17] This response involves a complex signaling cascade that ultimately leads to the activation of the regulatory TFs. Understanding these regulatory networks is crucial for developing strategies to enhance alkaloid production in plant cell cultures or engineered hosts.
References
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- 4. researchgate.net [researchgate.net]
- 5. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction | UBC Chemistry [chem.ubc.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 14. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]
- 15. Isoquinoline alkaloid biosynthesis is regulated by a unique bHLH-type transcription factor in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genome-Wide Identification and Analysis of bZIP Transcription Factors in Coptis chinensis Reveals Their Regulatory Roles in Stress Responses [mdpi.com]
- 17. pnas.org [pnas.org]
Introduction: Unveiling the Significance of Salsolidine
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Salsolidine
Salsolidine is a naturally occurring tetrahydroisoquinoline alkaloid, a class of nitrogen-containing organic compounds known for their diverse pharmacological properties[][2]. First isolated in the early 20th century from the plant Salsola richteri by N. A. Proskurnina and A. P. Orekhov, it was initially identified as the levorotatory enantiomer, (-)-salsolidine[3]. Since its discovery, salsolidine has been identified in various other plant species, including cacti[4]. Its significance in the scientific community stems from its biological activity, most notably its function as a stereoselective inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of key neurotransmitters[3][4][5]. This guide provides a detailed exploration of salsolidine's chemical architecture and the profound impact of its three-dimensional arrangement—its stereochemistry—on its biological function, offering a crucial resource for researchers in pharmacology and drug development.
Core Chemical Structure and Nomenclature
The foundational step in understanding salsolidine's function is a thorough analysis of its molecular structure.
Systematic Nomenclature and Molecular Formula
According to the International Union of Pure and Applied Chemistry (IUPAC), salsolidine is systematically named 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline [][2][4]. It is also known by synonyms such as N-Norcarnegine and O-methylsalsoline[][2][4].
The molecular formula for salsolidine is C₁₂H₁₇NO₂ , corresponding to a molecular weight of 207.27 g/mol [][2][6]. This composition includes a bicyclic tetrahydroisoquinoline core, which is the key functional group responsible for its biological activities[]. This core structure consists of a partially hydrogenated isoquinoline ring system featuring a methyl substituent at position 1 and two methoxy groups at positions 6 and 7[2].
Caption: 2D chemical structure of Salsolidine with key functional groups highlighted.
Physicochemical Properties
The physical and chemical properties of salsolidine are fundamental to its handling, formulation, and biological interactions. The free base form is a low-melting solid, while its hydrochloride salt exhibits a significantly higher melting point due to strong ionic interactions[2]. Its solubility profile reflects a molecule with both polar (amine) and nonpolar (bicyclic ring) regions, rendering it soluble in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [][2][6] |
| Molecular Weight | 207.27 g/mol | [][2][6] |
| Melting Point (Free Base) | 47.5-48.5 °C | [2][7] |
| Melting Point (HCl Salt) | 189-192 °C | [2] |
| Boiling Point | 72 °C (at 760 mmHg) | [2] |
| Solubility | Soluble in Ethanol (~30 mg/ml), DMSO (~20 mg/ml), Chloroform (Slightly) | [][2] |
The Critical Role of Stereochemistry
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is not merely an academic detail but a critical determinant of a drug's biological activity[8]. For salsolidine, this concept is central to its pharmacological profile.
The Chiral Center and Enantiomers
Salsolidine possesses a single stereocenter (or chiral center) at the carbon atom in position 1 (C1) of the tetrahydroisoquinoline ring[2]. A chiral center is a carbon atom bonded to four different groups, which results in the existence of non-superimposable mirror-image forms of the molecule[9][10].
Due to this single chiral center, salsolidine exists as a pair of stereoisomers known as enantiomers [9]. These enantiomers are designated as:
-
(R)-salsolidine
-
(S)-salsolidine
These molecules are identical in their chemical formula and connectivity but differ in the spatial orientation of the groups around the C1 chiral center, much like a left and right hand[2][9]. Depending on its natural source or method of synthesis, salsolidine can be found as a pure (R)- or (S)-enantiomer, or as a 50:50 racemic mixture of both, denoted as (±)-salsolidine[2].
Caption: The enantiomers of salsolidine are non-superimposable mirror images.
Stereoselectivity of Biological Action
The expertise in drug development lies in understanding that enantiomers, despite their physical similarities, can interact differently with chiral biological systems like enzymes and receptors. Salsolidine is a classic example of this stereoselectivity. Its primary pharmacological action, the inhibition of monoamine oxidase A (MAO-A), is highly dependent on its stereochemistry[3][4].
Research has conclusively shown that the (R)-enantiomer of salsolidine is a substantially more potent competitive inhibitor of MAO-A than the (S)-enantiomer [3][5]. This difference is quantified by their inhibition constants (Ki), where a lower value indicates higher potency.
| Enantiomer | Target | Inhibition Constant (Ki) | Potency |
| (R)-Salsolidine | MAO-A | 6 µM | High |
| (S)-Salsolidine | MAO-A | 186 µM | Low |
This ~31-fold difference in potency underscores the critical importance of stereochemistry[2][3]. The specific three-dimensional shape of (R)-salsolidine allows for a much more favorable interaction with the active site of the MAO-A enzyme. This insight is paramount, as it dictates that any therapeutic development targeting MAO-A with salsolidine must focus on the synthesis or isolation of the pure (R)-enantiomer to maximize efficacy and minimize potential off-target effects from the less active (S)-enantiomer.
Experimental Protocols: Synthesis and Enantiomeric Resolution
Synthesizing salsolidine from achiral starting materials typically yields a racemic mixture[11]. Therefore, a crucial step in its pharmacological investigation is the separation, or resolution , of the (R) and (S) enantiomers.
Racemic Synthesis Overview
The synthesis of (±)-salsolidine can be achieved through several established methods. A foundational approach is the Bischler-Napieralski reaction , where a β-phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline core. Subsequent N-methylation and reaction with an appropriate aldehyde or ketone forms the final product. More modern approaches, such as the Pomeranz–Fritsch–Bobbitt cyclization, offer alternative routes[3][12][13].
Protocol for Chiral Resolution via Diastereomeric Salt Formation
The most trustworthy and time-tested method for separating enantiomers on a preparative scale is classical resolution[11][14]. This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not[11]. The protocol involves converting the pair of enantiomers into a pair of diastereomers, which can then be separated by physical means like fractional crystallization.
Objective: To separate (±)-salsolidine into its pure (R) and (S) enantiomers.
Principle: The racemic salsolidine (a basic amine) is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms two diastereomeric salts with different solubilities, allowing for their separation.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the racemic (±)-salsolidine mixture in a suitable solvent (e.g., ethanol or acetone).
-
Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, dissolved in the same solvent.
-
The reaction will form a mixture of two diastereomeric salts:
-
[(R)-salsolidine•(+)-acid]
-
[(S)-salsolidine•(+)-acid]
-
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first.
-
The causality here is the difference in the crystal lattice energy of the diastereomers; the less soluble salt forms a more stable crystal lattice under the given conditions.
-
Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.
-
Recrystallize the collected solid one or more times from the same solvent to achieve high diastereomeric purity.
-
-
Regeneration of the Enantiomer:
-
Dissolve the purified diastereomeric salt crystals in water.
-
Add a strong base (e.g., sodium hydroxide or potassium hydroxide solution) to neutralize the chiral acid and deprotonate the salsolidine amine.
-
This will regenerate the free base of the single salsolidine enantiomer, which will often precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., dichloromethane or ether).
-
Isolate the pure enantiomer by filtration or evaporation of the extraction solvent.
-
-
Isolation of the Second Enantiomer:
-
The second enantiomer can be recovered from the mother liquor from Step 2 by repeating the regeneration process (Step 3).
-
-
Purity Analysis:
-
The enantiomeric purity of the separated products must be confirmed using an analytical technique capable of distinguishing between enantiomers, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry[2].
-
Caption: Workflow for the chiral resolution of racemic salsolidine.
Conclusion
Salsolidine serves as an exemplary case study in medicinal chemistry, illustrating that a molecule's identity is defined by more than just its atomic connectivity. Its structure, centered on a this compound framework, contains a single chiral center at C1. This stereocenter gives rise to (R)- and (S)-enantiomers, which, while physically similar, exhibit markedly different affinities for the enzyme monoamine oxidase A. The significantly greater potency of (R)-salsolidine is a direct consequence of its specific three-dimensional geometry. This profound stereoselectivity mandates that any meaningful research or drug development involving salsolidine must be conducted with enantiomerically pure compounds. The principles and protocols outlined in this guide provide researchers with the foundational knowledge required to appreciate, control, and leverage the critical interplay between chemical structure and stereochemistry in their scientific endeavors.
References
- 2. Buy Salsolidine | 5784-74-7 [smolecule.com]
- 3. Salsolidine | 5784-74-7 | Benchchem [benchchem.com]
- 4. Salsolidine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Salsolidine | C12H17NO2 | CID 164752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. upbio.lookchem.com [upbio.lookchem.com]
- 8. Stereochemistry - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Pharmacological Profile of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. This molecule, a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, is often investigated in medicinal chemistry. Crucially, its pharmacological activities diverge significantly from its well-known endogenous analogue, salsolinol (the 6,7-dihydroxy variant), due to the presence of dimethoxy substitutions. While salsolinol is primarily recognized as a dopamine-derived neurotoxin implicated in neurodegenerative diseases, this compound and its related structures demonstrate a distinct profile centered on high-affinity binding to sigma-2 (σ₂) receptors and utility as a scaffold for HIV-1 reverse transcriptase inhibitors. This guide elucidates its synthesis, pharmacodynamics, molecular targets, and key experimental protocols, offering a resource for researchers in pharmacology, oncology, and antiviral drug development.
Introduction: Distinguishing a Key Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with diverse biological activities.[1][2] This guide focuses specifically on the 6,7-dimethoxy-1-methyl derivative (CAS Number: 5784-74-7).[3][4]
A critical point of clarification is its distinction from salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline). Salsolinol is an endogenous or food-derived compound formed from the condensation of dopamine with acetaldehyde or pyruvic acid.[5][6][7] Its pharmacology is dominated by its role as a dopaminergic neurotoxin, its link to Parkinson's disease, and its involvement in alcohol use disorders.[5][8][9]
In contrast, the substitution of hydroxyl groups with methoxy groups fundamentally alters the molecule's interactions with biological targets. The 6,7-dimethoxy groups are critical for high-affinity binding to specific targets like the sigma-2 receptor, while their removal can abolish this activity.[10] This guide will focus exclusively on the pharmacological profile driven by these methoxy substitutions.
Figure 1: Contrasting pharmacological pathways of Salsolinol and its dimethoxy analogue.
Synthesis and Chemical Properties
The THIQ scaffold is accessible through several established synthetic routes. The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is a cornerstone method for creating this core structure.[1][5] Microwave-assisted protocols have been shown to accelerate this reaction, affording high yields.[1] Other notable methods include the Pomeranz–Fritsch–Bobbitt cyclization.[2][11]
Key Chemical Properties:
-
Molecular Formula: C₁₂H₁₇NO₂[4]
-
Molar Mass: 207.27 g/mol [4]
-
Appearance: Typically a solid, with the hydrochloride salt appearing as a pale yellow solid.[12][13]
Pharmacodynamics: A Profile Defined by Sigma-2 Receptor Affinity
The primary pharmacological characteristic of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives is their function as high-affinity ligands for the sigma-2 (σ₂) receptor.
Primary Molecular Target: Sigma-2 (σ₂) Receptor
The σ₂ receptor is overexpressed in proliferating cancer cells compared to healthy, quiescent cells, making it a valuable biomarker and target for tumor imaging and therapy.[14][15] Derivatives of 6,7-dimethoxy-THIQ have been extensively developed as selective σ₂ receptor ligands.
Studies have synthesized and evaluated series of these compounds, demonstrating excellent binding affinities and high selectivity for the σ₂ receptor over the σ₁ subtype.[14][15] The 6,7-dimethoxy substitutions are crucial for this high-affinity interaction.[10]
| Compound/Derivative | Target | Binding Affinity (Ki) | Selectivity (σ₁/σ₂) | Reference |
| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ₂ Receptor | 0.59 ± 0.02 nM | 82 | --INVALID-LINK--[16] |
| (±)-6,7-Dimethoxy-2-[4-(4-hydroxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ₂ Receptor | 4.92 ± 0.59 nM | 22 | --INVALID-LINK--[16] |
| Various N-substituted benzamide derivatives | σ₂ Receptor | 5–6 nM | High | --INVALID-LINK--[15] |
Table 1: Representative Binding Affinities of 6,7-Dimethoxy-THIQ Derivatives for Sigma Receptors.
This high affinity and selectivity have positioned these compounds as valuable tools for developing PET radiotracers for imaging σ₂ receptors in the central nervous system and in tumors.[16]
Secondary Target: HIV-1 Reverse Transcriptase
The 6,7-dimethoxy-THIQ scaffold has also been successfully employed as a core structure for designing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.[17] Researchers have designed and synthesized series of these analogues that demonstrate moderate to promising inhibitory activity against the HIV-1 RT enzyme. Docking studies suggest that the 6,7-dimethoxy THIQ moiety establishes critical hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229 in the enzyme's binding pocket.[1]
Other Receptor Interactions
While the dominant activities are at σ₂ and as an RT inhibitor scaffold, related THIQ structures have been explored for other targets. For instance, analogues featuring a 6-methoxy-7-hydroxy-THIQ motif have shown strong, selective affinity for the dopamine D3 receptor.[18] The presence of multiple hydrogen bonds with the phenol moiety of the headgroup and Ser192 is credited for this strong D3 affinity.[18] This underscores the profound impact of substitutions at the 6 and 7 positions on receptor binding profiles.
Experimental Methodologies & Protocols
To facilitate further research, this section details standardized protocols for the characterization of 6,7-dimethoxy-THIQ derivatives.
Protocol: Radioligand Competition Binding Assay for σ₂ Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the σ₂ receptor.
Causality: The principle is competitive inhibition. An unlabeled test compound competes with a constant concentration of a high-affinity radiolabeled ligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the affinity constant (Ki).
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize liver or tumor tissue (known to express σ₂ receptors) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, prepare triplicate tubes for three conditions:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]-DTG in the presence of a masking concentration of a σ₁ selective ligand like (+)-pentazocine) + assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known non-radioactive σ₂ ligand (e.g., haloperidol) to saturate all specific binding sites.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of the test 6,7-dimethoxy-THIQ derivative.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand competition binding assay.
Protocol: High-Performance Liquid Chromatography (HPLC) for Analysis
This protocol is for the analytical separation and quantification of THIQ compounds.
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For THIQs, a reverse-phase C18 column is effective. The choice of an electrochemical detector (ED) provides high sensitivity for catechol-containing compounds like salsolinol, while a UV detector is suitable for general aromatic compounds like the dimethoxy variant.
Step-by-Step Methodology:
-
System Setup:
-
HPLC System: A standard HPLC pump, injector, and detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a robust choice.[19]
-
Detector: UV detector set to an appropriate wavelength (e.g., 280 nm) for the aromatic ring, or an electrochemical detector for enhanced sensitivity if applicable.
-
-
Mobile Phase Preparation: Prepare a mobile phase suitable for reverse-phase chromatography. An example is a mixture of an aqueous buffer and an organic solvent. A common mobile phase could be a solution of methanol and sodium phosphate buffer (e.g., 0.1 M NaH₂PO₄, pH adjusted to 3.4) with additives like EDTA and an ion-pairing agent like 1-octanesulfonic acid to improve peak shape.[19]
-
Sample Preparation: Dissolve the synthesized compound or extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Injection and Elution: Inject a defined volume (e.g., 20 µL) of the sample onto the column. Elute the sample isocratically (constant mobile phase composition) or with a gradient (changing composition) at a constant flow rate (e.g., 0.4-1.0 mL/min).
-
Detection and Quantification: The detector will register a signal as the compound elutes from the column, producing a peak in the chromatogram. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
-
Calibration: To quantify the compound, create a calibration curve by injecting known concentrations of a pure standard and plotting peak area versus concentration. The concentration of the unknown sample can then be determined by interpolation from this curve.
Conclusion and Future Directions
The pharmacological profile of this compound is distinct and compelling. Its high affinity and selectivity for the sigma-2 receptor make it and its derivatives powerful tools for cancer research, both as imaging agents and as scaffolds for novel therapeutics. Furthermore, its demonstrated utility in the design of HIV-1 reverse transcriptase inhibitors opens avenues in antiviral drug discovery. It is imperative that researchers distinguish this synthetic scaffold from the endogenous neurotoxin salsolinol, as their structural differences lead to divergent biological activities. Future research should continue to explore the structure-activity relationships of N-substituted and C1-substituted analogues to optimize affinity and selectivity for the σ₂ receptor and to enhance potency against viral and oncological targets.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Salsolinol - Wikipedia [en.wikipedia.org]
- 6. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Salsolinol, Norsalsolinol, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]
- 11. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline - Chempedia - LookChem [lookchem.com]
- 13. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Salsolidine: From Traditional Ethnobotany to Modern Neuropharmacology - A Technical Guide
Abstract
Salsolidine, a tetrahydroisoquinoline alkaloid, represents a compelling nexus between traditional herbal medicine and contemporary pharmacology. Historically, plants from the genus Salsola, rich in this compound, have been utilized in folk remedies for ailments ranging from hypertension to inflammation.[1][2] Modern scientific inquiry has since elucidated the biochemical underpinnings of these traditional applications, identifying salsolidine as a potent and stereoselective inhibitor of monoamine oxidase A (MAO-A).[3][4][5] This guide provides an in-depth technical exploration of salsolidine, bridging its ethnobotanical origins with its molecular mechanisms of action. We will dissect its pharmacological profile, delineate key experimental protocols for its isolation and analysis, and explore its potential as a scaffold for future drug development, particularly in the realm of neurodegenerative and mood disorders.
Ethnobotanical Heritage and Traditional Applications
The genus Salsola, commonly known as saltwort or Russian thistle, comprises a variety of halophytic plants that are prevalent in arid, semi-arid, and temperate regions across Asia, Africa, and Europe.[2][6] These hardy species have been a cornerstone of traditional medicine for centuries.
Ethnobotanical records indicate the use of Salsola species for a range of therapeutic purposes:
-
Antihypertensive: Several Salsola species have been traditionally used to manage high blood pressure.[1][2] The constituent alkaloid, salsolin, which is closely related to salsolidine, has been noted for its effects on vasoconstriction, resembling the action of papaverine.[7]
-
Anti-inflammatory and Analgesic: Decoctions and extracts have been applied to alleviate inflammation and pain.[1][2]
-
Diuretic: The juice of the fresh plants, such as Salsola kali, is traditionally considered an excellent diuretic.[7]
-
Antimicrobial and Anthelmintic: Certain species like S. somalensis were used to treat skin diseases and tapeworm infestations.[6]
While traditional uses often involved crude extracts of the entire plant or its parts, modern phytochemical analysis has identified salsolidine as a key bioactive constituent responsible for some of these observed effects, particularly those related to the central nervous and cardiovascular systems.
| Plant Genus | Traditional Use | Documented Pharmacological Activity of Genus |
| Salsola spp. | Antihypertensive, Anti-inflammatory, Diuretic, Immunostimulant[1][2] | Analgesic, Antioxidant, Cytotoxic, Hepatoprotective, Neuroprotective[2] |
| Salsola kali | Diuretic, Cathartic, Emmenagogue, Vermifuge[7] | Blood pressure regulation (attributed to salsolin)[7] |
| Salsola somalensis | Hypotensive, Antibacterial, Anticancer, Anthelmintic[6] | Not specified for isolated compounds |
Pharmacological Profile and Mechanism of Action
Salsolidine is chemically classified as a tetrahydroisoquinoline alkaloid, with the IUPAC name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[4][8] Its primary and most well-documented pharmacological action is the inhibition of monoamine oxidase A (MAO-A).[8][]
Monoamine Oxidase A (MAO-A) Inhibition
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[8][] By inhibiting MAO-A, salsolidine prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This modulation of monoaminergic systems is the biochemical basis for its potential antidepressant and neuroprotective effects.[8]
The inhibition is both competitive and stereoselective. The (R)-enantiomer of salsolidine is significantly more potent in its inhibition of MAO-A than the (S)-enantiomer.[3][5]
| Parameter | Value | Source |
| Target | Monoamine Oxidase A (MAO-A) | [3][5] |
| Inhibition Type | Competitive, Stereoselective | [3][5][] |
| Ki ((R)-salsolidine) | 6 µM | [3][4] |
| Ki ((S)-salsolidine) | 186 µM | [3][5] |
Interaction with Dopaminergic Pathways
Salsolidine is structurally related to salsolinol, a condensation product of dopamine and acetaldehyde.[10][11][12] This structural similarity suggests a complex interplay with the dopaminergic system. While salsolinol itself has been investigated for potential neurotoxicity and a role in Parkinson's disease, salsolidine's primary role appears to be the modulation of neurotransmitter levels via MAO-A inhibition.[13][14][15] By preventing dopamine breakdown, salsolidine can elevate dopamine levels, which may have implications for conditions characterized by dopaminergic deficits.[]
Other Potential Activities
Limited studies suggest that salsolidine and extracts from Salsola species may possess other enzymatic inhibitory properties, including weak inhibition of acetylcholinesterase and butyrylcholinesterase, which could be relevant for neurodegenerative diseases like Alzheimer's.[3][5] However, these activities are significantly less potent than its MAO-A inhibition and require further investigation.
Methodologies for Research and Development
Advancing the study of salsolidine from a traditional remedy to a potential therapeutic agent requires robust and reproducible scientific protocols. Here, we detail validated methodologies for its extraction from plant sources and its quantitative analysis.
Experimental Protocol: Extraction and Isolation from Salsola Species
This protocol is adapted from established methods for alkaloid extraction from plant material, specifically targeting salsolidine from plants like Salsola richteri.[16] The principle involves an initial aqueous extraction, followed by ion-exchange chromatography to isolate the alkaloids.
Causality: The choice of an aqueous extraction is based on the salt forms of alkaloids being water-soluble. Cation-exchange chromatography is a highly effective step for purifying positively charged molecules like alkaloids from the complex mixture of neutral or negatively charged plant metabolites. Desorption with an acidified alcohol solution efficiently releases the bound alkaloids for further processing.[16]
Step-by-Step Methodology:
-
Material Preparation: Air-dry and pulverize the plant material (e.g., aerial parts of Salsola richteri).
-
Aqueous Extraction: Macerate the powdered plant material in water to extract water-soluble compounds, including alkaloid salts.
-
Filtration: Filter the aqueous extract to remove solid plant debris.
-
Cation-Exchange Chromatography (Adsorption):
-
Prepare a column with a strong cation-exchange resin (e.g., KU-2).
-
Pass the aqueous extract through the column. The positively charged salsolidine and other alkaloids will bind to the negatively charged resin.
-
Wash the column with deionized water to remove unbound neutral and anionic compounds.
-
-
Desorption:
-
Elute the bound alkaloids from the resin using an alcohol-hydrochloric acid solution (e.g., ethanolic HCl).
-
Heat the elution process to 50-60°C to improve desorption efficiency.[16]
-
-
Neutralization and Concentration:
-
Collect the acidic eluate.
-
Carefully adjust the pH to ~5 with an aqueous alkali solution (e.g., NaOH).
-
Evaporate the solution under reduced pressure to remove the alcohol. This will precipitate sodium chloride, which can be removed by filtration.
-
-
Crystallization:
-
The concentrated aqueous solution now contains the total alkaloid fraction.
-
Allow the solution to cool and stand to induce crystallization of the mixed alkaloids.
-
-
Purification (Separation of Salsoline and Salsolidine):
-
The resulting alkaloid mixture can be further purified and separated into individual components like salsoline and salsolidine using known methods such as fractional crystallization or preparative chromatography.[16]
-
Experimental Protocol: Quantitative Analysis by RP-HPLC
To accurately quantify salsolidine in extracts or formulations, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. This protocol provides a general framework; specific parameters may require optimization based on the sample matrix.
Causality: RP-HPLC with a C18 column is the method of choice due to its ability to effectively separate moderately polar compounds like salsolidine from a complex mixture. UV detection is suitable, although the lack of extensive conjugation in salsolidine's structure means detection is typically performed at lower wavelengths (~205 nm). An isocratic mobile phase of methanol and a buffer provides consistent and reproducible elution.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of pure salsolidine standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the plant extract or isolated compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and a phosphate buffer (e.g., 75:25 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of salsolidine in the samples by interpolating their peak areas from the linear regression equation of the standard curve.
-
-
Method Validation: The method should be validated according to standard guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Future Perspectives and Drug Development
The well-defined mechanism of salsolidine as a MAO-A inhibitor positions it as a valuable lead compound for drug development.[8]
-
Neurodegenerative Diseases: Its ability to modulate monoamine levels suggests potential applications in treating mood and motor symptoms associated with Parkinson's disease.[17]
-
Mood Disorders: As MAOIs are an established class of antidepressants, salsolidine and its derivatives could be explored for the treatment of depression and anxiety disorders.[8]
-
Addiction and Substance Abuse: The interplay between the dopaminergic system and tetrahydroisoquinolines has sparked interest in their role in the neurobiology of addiction.[11][18] Further research may uncover therapeutic potential in this area.
The development of salsolidine-based derivatives could focus on enhancing potency and selectivity for MAO-A, improving pharmacokinetic properties, and minimizing off-target effects. Its foundation in traditional medicine provides a strong rationale for its continued investigation as a source of novel therapeutics for complex neurological disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The old world salsola as a source of valuable secondary metabolites endowed with diverse pharmacological activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salsolidine - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Genus Salsola: Chemistry, Biological Activities and Future Prospective—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfaf.org [pfaf.org]
- 8. Buy Salsolidine | 5784-74-7 [smolecule.com]
- 10. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SU412192A1 - The method of isolation of salsoline and salsolidine - Google Patents [patents.google.com]
- 17. Salsolidine | C12H17NO2 | CID 164752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchwithrutgers.com [researchwithrutgers.com]
metabolic pathways of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide on the Metabolic Pathways of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a compound of significant interest in neuropharmacology and toxicology. We will delve into the enzymatic transformations, the resulting metabolites, and the analytical methodologies required for their study, offering insights grounded in established scientific literature.
Introduction: The Significance of this compound
This compound, commonly known as salsolinol, is a tetrahydroisoquinoline alkaloid. Its presence in the mammalian brain and its potential link to the neurotoxic processes underlying Parkinson's disease have made it a subject of intense research. Understanding its metabolic fate is crucial for elucidating its physiological and pathological roles. The metabolism of this compound is a complex process involving several enzymatic systems, leading to a variety of metabolites with distinct biological activities.
Core Metabolic Pathways
The metabolism of this compound primarily proceeds through O-demethylation, N-methylation, and oxidation reactions. These transformations are catalyzed by key enzyme families, including cytochrome P450 (CYP) and monoamine oxidase (MAO).
O-Demethylation: The Primary Route
The initial and major metabolic transformation of this compound is O-demethylation, occurring at either the C6 or C7 position. This reaction is predominantly catalyzed by the cytochrome P450 enzyme system, specifically CYP2D6.
-
6-O-Demethylation: This pathway leads to the formation of 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
7-O-Demethylation: This pathway results in the formation of 7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
These O-demethylated metabolites can undergo further biotransformation, including conjugation reactions such as glucuronidation and sulfation, to facilitate their excretion.
Methodological & Application
Robust Synthesis of Salsolidine via the Pictet-Spengler Reaction: A Mechanistic and Practical Guide
Application Note: A-087
Abstract
This document provides a comprehensive guide to the synthesis of Salsolidine, a pharmacologically active tetrahydroisoquinoline alkaloid, utilizing the classic Pictet-Spengler reaction.[1][] We delve into the underlying mechanism, offering a rationale for experimental choices, and present a detailed, step-by-step protocol for laboratory execution. Critical parameters, troubleshooting, and characterization techniques are discussed to ensure a reproducible and high-yield synthesis. This guide is designed to equip researchers with the theoretical knowledge and practical insights required for the successful synthesis and purification of Salsolidine.
Introduction and Scientific Context
Salsolidine (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) is a naturally occurring alkaloid found in various plant species.[1] Its pharmacological profile, notably as a monoamine oxidase A (MAO-A) inhibitor, makes it a molecule of interest in neuroscience and drug discovery.[1][][3] The Pictet-Spengler reaction, discovered by Amé Pictet and Theodor Spengler in 1911, is a cornerstone of synthetic organic chemistry for constructing the tetrahydroisoquinoline core.[4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5]
The synthesis of Salsolidine is a textbook example of this reaction, where dopamine (or its dimethylated analog, 3,4-dimethoxyphenethylamine) reacts with acetaldehyde.[6][7][8] The electron-donating methoxy groups on the aromatic ring of the phenethylamine derivative facilitate the crucial electrophilic aromatic substitution step, allowing the reaction to proceed under relatively mild conditions.[9][10] This application note will focus on the synthesis starting from 3,4-dimethoxyphenethylamine and acetaldehyde for a direct and efficient route.
Reaction Mechanism and Rationale
The Pictet-Spengler reaction proceeds through a well-established, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting. The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to attack by the electron-rich aromatic ring.[4]
Step 1: Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 3,4-dimethoxyphenethylamine on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base (imine).[5][9][11] In the presence of an acid catalyst (H⁺), the imine is protonated to form a highly electrophilic N-acyliminium ion.[4][10][12] This protonation is crucial as the imine itself is often not electrophilic enough for the subsequent cyclization.[4]
Step 2: Intramolecular Cyclization (Electrophilic Aromatic Substitution): The electron-rich benzene ring, activated by the two methoxy groups, acts as an internal nucleophile. It attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[5][9] This is the key ring-forming step and is an example of an intramolecular electrophilic aromatic substitution.
Step 3: Rearomatization: The cyclization event temporarily disrupts the aromaticity of the ring, forming a cationic intermediate (an arenium ion).[12] A base (such as the solvent or the counter-anion of the acid catalyst) abstracts a proton from the ring, restoring aromaticity and yielding the final tetrahydroisoquinoline product, Salsolidine.[5][11]
Critical Experimental Parameters
The success of the Pictet-Spengler synthesis hinges on the careful control of several parameters. The choices outlined below are based on established principles to maximize yield and purity.
| Parameter | Recommended Choice | Rationale & Justification |
| β-Arylethylamine | 3,4-Dimethoxyphenethylamine | The two electron-donating methoxy groups activate the aromatic ring, facilitating the electrophilic cyclization under milder conditions compared to unsubstituted phenethylamine.[9] |
| Aldehyde | Acetaldehyde | Provides the C1 carbon and the 1-methyl substituent of the Salsolidine core. Using a slight excess can help drive the reaction to completion.[13] |
| Acid Catalyst | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | A strong acid is required to effectively protonate the intermediate imine to the more electrophilic iminium ion.[4][13] TFA is often used for its high acidity and solubility in organic solvents. Harsher conditions (e.g., refluxing strong acids) may be needed for less activated aromatic systems.[4] |
| Solvent | Dichloromethane (DCM) or Benzene | Aprotic solvents are often preferred as they can lead to superior yields.[4][13] They must be able to solubilize the reactants and intermediates effectively. |
| Temperature | Room Temperature to Reflux (e.g., 40-80 °C) | The optimal temperature depends on the reactivity of the substrates.[13] For activated systems like this, the reaction often proceeds well at room temperature or with gentle heating, which minimizes side product formation. Monitoring by TLC is advised to determine the ideal temperature.[13] |
| Reaction Time | 12-24 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting amine. |
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).
4.1 Materials and Reagents
-
3,4-Dimethoxyphenethylamine (98%+)
-
Acetaldehyde (99%+)
-
Trifluoroacetic Acid (TFA) (99%+)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA) (for chromatography)
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 3,4-dimethoxyphenethylamine (e.g., 1.81 g, 10 mmol).
-
Dissolution: Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM). Stir until a clear solution is obtained.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetaldehyde (e.g., 0.53 mL, 12 mmol, 1.2 eq).
-
Catalyst Addition: While stirring in the ice bath, add trifluoroacetic acid (TFA) (e.g., 0.77 mL, 10 mmol, 1.0 eq) dropwise over 5 minutes.
-
Causality Note: The acid is added last and slowly to the cooled solution to control the exothermic reaction of iminium ion formation and prevent potential polymerization or side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 90:10:1 EtOAc:Hexanes:TEA as eluent), checking for the disappearance of the starting amine spot. If the reaction is sluggish, it can be gently heated to reflux (approx. 40 °C).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the TFA.
-
Self-Validation Check: Test the aqueous layer with pH paper to ensure it is basic (pH > 8). This confirms the neutralization of the acid and converts any protonated product to the free base, making it soluble in the organic layer.
-
-
Workup - Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4.3 Purification
The crude Salsolidine is typically purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing). The addition of a small amount of triethylamine (e.g., 1%) to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield Salsolidine as a solid or viscous oil.
Characterization
The identity and purity of the synthesized Salsolidine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Molar Mass: 207.27 g/mol ).[1]
-
Melting Point: Compare with literature values.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficiently acidic conditions; decomposition of starting material. | Ensure a strong acid catalyst is used.[13] Run the reaction at a lower temperature initially and monitor by TLC to avoid decomposition.[13] |
| Formation of Side Products | Reaction temperature too high; incorrect stoichiometry. | Perform the reaction at the lowest effective temperature. Use a slight excess of the aldehyde, not the amine, to minimize over-alkylation.[13] |
| Streaking on TLC Plate | The basic amine product is interacting with the acidic silica gel. | Add a small amount of a volatile base, like triethylamine (~1%), to the TLC developing solvent and the column chromatography eluent. |
| Incomplete Reaction | Insufficient reaction time or temperature; poor quality reagents. | Allow the reaction to run longer, or gently heat if it stalls at room temperature. Ensure reagents are pure and the solvent is anhydrous. |
Conclusion
The Pictet-Spengler reaction is a powerful and reliable method for the synthesis of Salsolidine and other tetrahydroisoquinoline alkaloids. By understanding the reaction mechanism and carefully controlling key experimental parameters such as catalyst choice, temperature, and stoichiometry, researchers can achieve high yields of the desired product. The protocol detailed herein provides a robust and validated pathway for the laboratory-scale production of Salsolidine, a valuable compound for further pharmacological investigation.
References
- 1. Salsolidine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. youtube.com [youtube.com]
- 12. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Chiral Separation of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers by High-Performance Liquid Chromatography
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
The enantioselective separation of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, also known as salsolidine, is of paramount importance in pharmaceutical development and neuroscience. The differential pharmacological and toxicological profiles of its (R) and (S)-enantiomers necessitate robust analytical methods for their individual quantification.[1] This application note presents a detailed guide to the chiral separation of salsolidine enantiomers using High-Performance Liquid Chromatography (HPLC). It delves into the underlying principles of chiral recognition on polysaccharide-based and cyclodextrin-based stationary phases, provides comprehensive, step-by-step protocols, and offers insights into method development and optimization.
Introduction: The Significance of Chirality in Tetrahydroisoquinolines
This compound is a member of the tetrahydroisoquinoline (THIQ) class of alkaloids, which are prevalent in nature and form the backbone of many pharmacologically active compounds.[2][3] The presence of a stereocenter at the C-1 position gives rise to two enantiomers, (R)- and (S)-salsolidine. These enantiomers can exhibit markedly different biological activities. For instance, in the context of neurochemistry, the stereochemistry of THIQ alkaloids can significantly influence their interaction with receptors and enzymes in the brain.[4] Consequently, the ability to separate and quantify individual enantiomers is a critical requirement in drug discovery, development, and quality control to ensure safety and efficacy.[5][6]
High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the most powerful and widely adopted technique for the enantioseparation of such compounds.[7][8] This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[5][9]
Principles of Chiral Recognition
The successful chiral separation of salsolidine hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The most common and effective CSPs for this class of compounds are based on polysaccharides (e.g., cellulose and amylose derivatives) and cyclodextrins.[1][7]
Polysaccharide-Based CSPs: These CSPs, such as cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. The choice of the mobile phase, typically a mixture of a non-polar alkane and an alcohol, is crucial in modulating these interactions to achieve optimal separation.[10]
Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior.[5] Chiral recognition occurs through the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity.[4][9] The stability of these complexes differs for each enantiomer, leading to their separation. The composition of the mobile phase, including pH and the type and concentration of organic modifiers and additives, plays a critical role in the separation process.[11]
Experimental Protocol: Chiral HPLC Separation of Salsolidine
This section provides a detailed protocol for the enantioselective analysis of this compound.
Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
Methanol, HPLC grade (for sample preparation)
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation of salsolidine. Optimization may be required based on the specific column and system used.
| Parameter | Condition 1: Polysaccharide-Based CSP | Condition 2: Cyclodextrin-Based CSP |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H) | Beta-cyclodextrin bonded to silica gel |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) | 150 mM Ammonium Acetate, pH 5.5[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Sample Matrix (e.g., Biological Fluid): For complex matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering substances.[9] The final extract should be reconstituted in the mobile phase.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of salsolidine.
Caption: General workflow for the chiral HPLC analysis.
Method Development and Optimization
Achieving baseline separation with good peak shape often requires a systematic approach to method development. The following diagram outlines the key decision points in this process.
Caption: Decision tree for chiral method development.
Choice of Chiral Stationary Phase
The initial selection of the CSP is the most critical step. For novel compounds, it is often an empirical process.[8] Polysaccharide-based columns are a good starting point due to their broad applicability. Cyclodextrin-based columns are particularly effective for compounds that can fit within their hydrophobic cavity.[9]
Mobile Phase Composition
-
Normal Phase (Polysaccharide CSPs): The ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., IPA, ethanol) is a key parameter. Increasing the alcohol content generally reduces retention time but may decrease resolution. The addition of a small amount of a basic additive like diethylamine (DEA) is often necessary to improve the peak shape of basic analytes like salsolidine by minimizing interactions with residual silanol groups on the silica support.[12]
-
Reversed-Phase/Polar Organic (Cyclodextrin CSPs): The pH of the aqueous buffer and the type and concentration of the organic modifier (e.g., methanol, acetonitrile) are crucial. For basic compounds, working at a slightly acidic pH can ensure consistent ionization and improve peak shape.[13]
Temperature and Flow Rate
Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability differences of the diastereomeric complexes. The flow rate can be adjusted to optimize the balance between analysis time and resolution.
Data Analysis and Interpretation
The primary goal of the analysis is to determine the resolution between the two enantiomeric peaks and to quantify their relative amounts.
Resolution (Rs)
The resolution is a measure of the degree of separation between the two peaks and should ideally be greater than 1.5 for baseline separation. It is calculated using the following formula:
Rs = 2(RT2 - RT1) / (W1 + W2)
Where RT1 and RT2 are the retention times of the two enantiomers, and W1 and W2 are their respective peak widths at the base.
Enantiomeric Excess (% ee)
The enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is calculated as:
% ee = |(Area1 - Area2) / (Area1 + Area2)| x 100
Where Area1 and Area2 are the peak areas of the two enantiomers.
Typical Results
The following table presents hypothetical but typical results for the chiral separation of salsolidine on a polysaccharide-based CSP.
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-salsolidine | 12.5 | 50000 | \multirow{2}{*}{2.1} |
| (R)-salsolidine | 15.2 | 51000 |
Note: The elution order of the enantiomers can vary depending on the specific CSP and mobile phase conditions.[9]
Conclusion
This application note provides a comprehensive framework for the successful chiral separation of this compound enantiomers by HPLC. The selection of an appropriate chiral stationary phase, coupled with systematic method development and optimization of the mobile phase composition, is key to achieving robust and reliable results. The detailed protocols and guidelines presented herein serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of chiral tetrahydroisoquinoline alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Salsolidine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and detailed protocol for the quantitative analysis of salsolidine in biological samples, such as plasma, urine, and brain tissue, using Gas Chromatography-Mass Spectrometry (GC-MS). Salsolidine, a tetrahydroisoquinoline alkaloid, is of significant interest in neuropharmacology and drug development due to its potential physiological and pathological roles. The described methodology encompasses robust sample preparation techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by chemical derivatization to enhance analyte volatility and thermal stability. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for rigorous research and clinical applications.
Introduction
Salsolidine is an endogenous or exogenously derived tetrahydroisoquinoline alkaloid that has garnered considerable attention for its potential involvement in various neurological processes. Its structural similarity to neuroactive compounds necessitates sensitive and specific analytical methods for its accurate quantification in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" technique for the analysis of volatile and semi-volatile compounds, offering excellent chromatographic separation and definitive mass-based identification.[1] However, the inherent polarity of salsolidine makes direct GC-MS analysis challenging, thus requiring a crucial derivatization step to improve its chromatographic behavior.[2][3]
This guide provides a detailed, step-by-step protocol for the entire analytical workflow, from sample collection and preparation to GC-MS analysis and data interpretation. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Biosynthesis and Significance of Salsolidine
Salsolidine can be formed endogenously through the Pictet-Spengler condensation reaction of dopamine with acetaldehyde. This process is of particular interest in studies related to alcohol consumption, as ethanol metabolism increases acetaldehyde levels, potentially leading to elevated salsolidine concentrations.[4] The potential neuropharmacological activities of salsolidine and its enantiomers continue to be an active area of research.[5][6]
Experimental Workflow Overview
The analytical workflow for salsolidine quantification is a multi-step process designed to isolate the analyte from the complex biological matrix, enhance its detectability, and ensure accurate measurement.
Caption: High-level workflow for GC-MS analysis of salsolidine.
Detailed Protocols
Materials and Reagents
-
Salsolidine standard
-
Deuterated salsolidine (e.g., Salsolidine-d4) as internal standard (IS)[4][5]
-
Solvents: Ethyl acetate, Methanol, Chloroform, Isopropanol (HPLC or GC grade)
-
Reagents for extraction: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate
-
Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a two-step derivatization using N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) followed by a chiral reagent like (R)-(-)-2-phenylbutyryl chloride for enantiomeric separation.[5][6][7]
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (MCX) cartridges are recommended.[8]
Sample Preparation: The Key to Accurate Quantification
The goal of sample preparation is to extract salsolidine from the biological matrix while removing interfering substances. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample type and the desired level of cleanup. The addition of a known amount of a deuterated internal standard at the beginning of the sample preparation process is crucial for correcting for analyte loss during extraction and derivatization, as well as for matrix effects.[4][9][10]
Protocol 4.2.1: Liquid-Liquid Extraction (LLE) for Plasma and Urine
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.
Step-by-Step Procedure:
-
Sample Aliquoting: To a 1 mL aliquot of plasma or urine in a glass tube, add a known concentration of deuterated salsolidine internal standard.
-
pH Adjustment: For urine samples that may contain conjugated forms of salsolidine, an initial enzymatic hydrolysis step may be necessary.[9] Following this, or for plasma samples, adjust the pH to approximately 9.0-10.0 with NaOH.[11] This basification step ensures that the amine groups of salsolidine are deprotonated, making the molecule less polar and more soluble in organic solvents.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol). Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of salsolidine into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.[9]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) on the remaining aqueous layer to maximize the recovery of salsolidine.
-
Drying and Evaporation: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[2][9] The dried extract is now ready for derivatization.
Protocol 4.2.2: Solid-Phase Extraction (SPE) for Brain Tissue
SPE offers a more selective and cleaner extraction compared to LLE, which is particularly beneficial for complex matrices like brain tissue.[6][8] A mixed-mode cation exchange (MCX) sorbent is ideal as it can retain the amine group of salsolidine under acidic conditions.[8]
Step-by-Step Procedure:
-
Homogenization: Homogenize a known weight of brain tissue (e.g., 100-200 mg) in an ice-cold acidic buffer (e.g., 0.4 M perchloric acid).[2][8] Add the deuterated internal standard to the homogenate.
-
Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][8]
-
Supernatant Collection: Collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.[8]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).[8]
-
Washing: Wash the cartridge with 2 mL of 0.1 M formic acid to remove acidic and neutral interferences, followed by 2 mL of methanol to remove non-polar interferences.[8]
-
Elution: Elute the salsolidine from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.[8] The ammonia neutralizes the charge on the amine group, allowing it to be released from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Derivatization: Enabling GC-MS Analysis
Derivatization is a critical step to increase the volatility and thermal stability of salsolidine by masking its polar functional groups (hydroxyl and amine groups).[3][12][13]
Protocol 4.3.1: Silylation
Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[12]
Step-by-Step Procedure:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[7]
-
Cap the vial tightly and heat at 70-75°C for 30-45 minutes.[7][9][12]
-
Cool the vial to room temperature before injection into the GC-MS system.
For enantiomeric separation, a two-step derivatization can be employed, first with MSTFA to derivatize the hydroxyl groups, followed by a reaction with a chiral reagent like (R)-(-)-2-phenylbutyryl chloride to form diastereomers that can be separated on a chiral GC column.[5][6]
GC-MS Instrumental Analysis
The derivatized sample is now ready for analysis. The following parameters provide a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., HP-5MS)[2][14] | A standard non-polar column suitable for a wide range of derivatized compounds. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity.[2][15] |
| Injector Temperature | 250-280°C[2] | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | Initial: 80-100°C, hold for 2 min; Ramp: 10-15°C/min to 280-300°C, hold for 5-10 min[2][7] | The temperature program is designed to separate the analyte from other components in the sample and ensure it elutes with a good peak shape. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[14][16] | Provides good chromatographic efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV[16] | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, SIM mode provides higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.[17] |
| Monitored Ions (m/z) | To be determined by analyzing a standard of derivatized salsolidine. A quantification ion and one or two qualifier ions should be selected for both salsolidine and its deuterated internal standard. | The selection of characteristic fragment ions is crucial for specificity. The fragmentation pattern is determined by the structure of the derivatized molecule.[18][19][20] |
| Transfer Line Temp | 280-300°C[14] | Prevents condensation of the analyte as it passes from the GC to the MS. |
| Ion Source Temp | 230°C[14] | A standard temperature for EI sources. |
Method Validation
A thorough method validation is essential to ensure the reliability of the results.[1][14][21] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The response should be linear over the expected concentration range in the samples.[21]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The influence of co-eluting compounds from the matrix on the ionization of the analyte. This can be assessed by comparing the response of the analyte in a pure solution to that in a post-extraction spiked blank matrix.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration ratio for the standards. The concentration of salsolidine in the unknown samples is then calculated from this calibration curve.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of salsolidine in various biological matrices. The combination of efficient sample preparation, chemical derivatization, and the use of a deuterated internal standard ensures high sensitivity, specificity, and accuracy. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals investigating the role of salsolidine in health and disease.
References
- 1. impactfactor.org [impactfactor.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isotopic analogues as internal standards for quantitative analyses of drugs and metabolites by GC-MS--nonlinear calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uoguelph.ca [uoguelph.ca]
- 16. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Spectroscopic Characterization of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline using ¹H and ¹³C NMR
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic scaffold found in numerous alkaloids and serves as a pivotal intermediate in pharmaceutical synthesis. Unambiguous structural confirmation and purity assessment are critical for its application in drug discovery and development. This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. We present fully assigned chemical shifts and coupling constants, offer a detailed interpretation of the spectral features, and provide a robust, field-proven protocol for sample preparation and data acquisition.
Introduction and Significance
The tetrahydroisoquinoline (THIQ) framework is a privileged structure in medicinal chemistry, forming the core of many biologically active natural products and synthetic drugs. The specific compound, this compound, often referred to as salsolidine, is a simple yet important chiral building block. Its correct stereochemical and constitutional characterization is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing precise insights into the molecular structure in solution. This document serves as an authoritative reference for the detailed NMR analysis of this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme is used for the this compound molecule.
Caption: Molecular structure and numbering scheme.
¹H and ¹³C NMR Spectral Data Summary
The following data represents the expected chemical shifts for this compound in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. This data is synthesized from spectral analysis of closely related N-acyl derivatives and unsubstituted analogues[1].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~6.62 | s | - | 1H | H-8 |
| ~6.57 | s | - | 1H | H-5 |
| ~4.05 | q | ~6.6 | 1H | H-1 |
| 3.86 | s | - | 3H | 7-OCH₃ |
| 3.85 | s | - | 3H | 6-OCH₃ |
| ~3.15 - 3.05 | m | - | 1H | H-3 (axial) |
| ~2.90 - 2.80 | m | - | 1H | H-3 (equatorial) |
| ~2.75 - 2.65 | m | - | 2H | H-4 |
| ~2.0 (broad) | s | - | 1H | N-H |
| ~1.45 | d | ~6.6 | 3H | 1-CH₃ |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~147.5 | C-6 |
| ~147.2 | C-7 |
| ~130.0 | C-4a |
| ~126.5 | C-8a |
| ~111.5 | C-5 |
| ~109.5 | C-8 |
| ~55.9 | 6-OCH₃ |
| ~55.8 | 7-OCH₃ |
| ~51.0 | C-1 |
| ~41.5 | C-3 |
| ~29.0 | C-4 |
| ~22.5 | 1-CH₃ |
Scientific Interpretation of the Spectra
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
-
Aromatic Region (δ 6.5-6.7): The two singlets at ~6.57 and ~6.62 ppm correspond to the aromatic protons H-5 and H-8.[1] Their singlet nature is due to the absence of adjacent protons for coupling. Their chemical shift in this upfield aromatic region is characteristic of the electron-donating effect of the two methoxy groups on the benzene ring.
-
Chiral Center (δ 4.05 and 1.45): The proton at the C-1 position appears as a quartet around 4.05 ppm. This splitting pattern arises from the coupling (J ≈ 6.6 Hz) with the three protons of the adjacent methyl group. Conversely, the methyl group protons (1-CH₃) appear as a doublet at ~1.45 ppm, split by the single proton at C-1 with the same coupling constant. This classic "quartet-doublet" relationship is definitive proof of the ethylidene fragment attached to the nitrogenous ring.
-
Methoxy Groups (δ 3.85-3.86): The two sharp singlets at 3.85 and 3.86 ppm, each integrating to 3 protons, are unambiguously assigned to the two methoxy groups at C-6 and C-7. Their slight chemical shift difference is expected due to their distinct positions on the aromatic ring.
-
Aliphatic Ring Protons (δ 2.6-3.2): The protons on the C-3 and C-4 carbons of the tetrahydroisoquinoline ring appear as complex multiplets in the range of 2.65 to 3.15 ppm. This complexity is due to geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons), further complicated by the ring's conformation.
-
N-H Proton (δ ~2.0): The N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 109-148): Six distinct signals appear in the aromatic region. The two most downfield signals (~147 ppm) are assigned to C-6 and C-7, the carbons directly attached to the electron-donating oxygen atoms. The signals at ~126.5 and ~130.0 ppm correspond to the quaternary bridgehead carbons, C-8a and C-4a. The most upfield aromatic signals at ~109.5 and ~111.5 ppm are assigned to C-8 and C-5, which are shielded by the ortho/para directing methoxy groups.[1]
-
Aliphatic Carbons (δ 22-56): The signal for the C-1 carbon appears around 51.0 ppm, shifted downfield by the adjacent nitrogen atom. The methoxy carbons (6-OCH₃ and 7-OCH₃) resonate near 55.9 ppm, a characteristic shift for methoxy groups on an aromatic ring. The C-3 and C-4 methylene carbons appear further upfield at ~41.5 and ~29.0 ppm, respectively. The most shielded carbon is the 1-CH₃ group, appearing at ~22.5 ppm.
Application Protocol: NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
Materials:
-
This compound sample
-
High-quality 5 mm NMR tube and cap
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram vial)
Procedure:
-
Weigh the sample: For ¹H NMR, weigh 5-10 mg of the compound into the small vial. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[2][3]
-
Dissolve the sample: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.[4][5] Mix gently by swirling or tapping until the solid is completely dissolved. Preparing the sample in a secondary vial ensures complete dissolution before transfer.[2]
-
Transfer to NMR tube: Using the Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid transferring any solid particulates. If solids are present, filter the solution through a small cotton plug placed in the pipette.[5]
-
Cap and label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Data Acquisition Workflow
Caption: Standard NMR experimental workflow.
Recommended Spectrometer Parameters
The following are typical parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Angle (p1): 30-45 degrees (to avoid saturation with short delays)
-
Acquisition Time (aq): ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 8-16
-
Spectral Width (sw): 0-12 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 or similar (proton-gated decoupling)
-
Pulse Angle (p1): 30 degrees
-
Acquisition Time (aq): ~1.5-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more (depending on concentration)
-
Spectral Width (sw): 0-220 ppm
Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Conclusion
This application note provides a definitive guide to the ¹H and ¹³C NMR spectra of this compound. The detailed spectral assignments, coupled with a robust experimental protocol, offer researchers a reliable resource for identifying and characterizing this important synthetic intermediate, ensuring high confidence in subsequent research and development activities.
References
Application Notes and Protocols: A Comprehensive Guide to Developing Cell-Based Assays for Salsolidine Cytotoxicity
Introduction: The Enigmatic Role of Salsolidine in Neurotoxicity
Salsolidine, a derivative of the alkaloid salsoline, has garnered significant interest within the neuroscience and drug development communities. While structurally related to neurotoxic compounds, its precise role in cellular pathology remains a subject of intensive investigation. Emerging evidence suggests that salsolidine may contribute to cytotoxicity, particularly in neuronal cell types, through mechanisms that are not yet fully elucidated.[1] It is hypothesized that salsolidine's cytotoxic effects may stem from its ability to induce oxidative stress, disrupt mitochondrial function, and trigger apoptotic cell death pathways.[2][3][4] Therefore, the development of robust and reliable cell-based assays is paramount to understanding its cytotoxic profile and identifying potential therapeutic interventions.
This guide provides a comprehensive overview of the principles and methodologies for establishing a suite of cell-based assays to thoroughly characterize salsolidine-induced cytotoxicity. We will delve into the rationale behind selecting specific assays, provide detailed step-by-step protocols, and offer insights into data interpretation and quality control. The target audience for this document includes researchers, scientists, and professionals in the field of drug development who are tasked with evaluating the cytotoxic potential of novel compounds.
Choosing the Right Cellular Model: The Significance of SH-SY5Y Cells
The selection of an appropriate cell line is a critical first step in any in vitro cytotoxicity study. For investigating the neurotoxic potential of compounds like salsolidine, the human neuroblastoma cell line, SH-SY5Y, presents a highly relevant and widely used model.[5][6][7][8][9] These cells, derived from a metastatic bone tumor, possess several key characteristics that make them suitable for neurotoxicity screening:
-
Neuronal Phenotype: SH-SY5Y cells can be differentiated to exhibit a more mature neuronal phenotype, expressing markers associated with dopaminergic neurons, which are particularly vulnerable in several neurodegenerative diseases.[8]
-
Ease of Culture: They are relatively easy to culture and maintain, allowing for high-throughput screening applications.[6][7]
-
Established Model: A vast body of literature exists on the use of SH-SY5Y cells in neurotoxicity studies, providing a solid foundation for experimental design and data comparison.[1][2][3][10]
Protocol: Culture of SH-SY5Y Cells
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)[5]
-
Complete Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[6][9]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well, as needed)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 1000 rpm for 5 minutes.[5][7]
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified atmosphere. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for subculturing at a recommended split ratio of 1:10.[5][6]
A Multi-Parametric Approach to Cytotoxicity Assessment
A single assay is often insufficient to capture the complexity of cellular toxicity. Therefore, a multi-parametric approach, employing a battery of assays that probe different aspects of cell health, is strongly recommended. This strategy provides a more comprehensive and nuanced understanding of the mechanisms underlying salsolidine's cytotoxic effects.
Workflow for Salsolidine Cytotoxicity Assessment
Caption: Workflow for assessing salsolidine cytotoxicity.
Assessing Cell Viability and Proliferation: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle of this assay lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol: MTT Assay
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of salsolidine for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Detecting Cell Membrane Damage: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant.[14][15] LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[16][17] The assay relies on a coupled enzymatic reaction where LDH converts lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[14][16][17]
Protocol: LDH Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Promega, or Thermo Fisher Scientific)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[17]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Reduction of MTT by mitochondrial dehydrogenases in viable cells.[11] | Metabolic activity, an indirect measure of cell viability. | High-throughput, sensitive, and widely used. | Can be affected by changes in metabolic rate not related to viability. |
| LDH | Measurement of LDH released from cells with damaged membranes.[14][15] | Cell membrane integrity, a marker of necrosis or late apoptosis.[16] | Simple, reliable, and non-destructive to the remaining cells. | Less sensitive for early apoptosis. |
Unraveling the Mode of Cell Death: Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and its dysregulation is implicated in various diseases. Determining whether salsolidine induces apoptosis is crucial for understanding its cytotoxic mechanism.
a. Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[20] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[18]
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest cells after treatment with salsolidine and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
b. Caspase Activity Assays
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of these caspases provides a direct assessment of apoptotic pathway activation.[22]
Protocol: Caspase-3/7 Activity Assay
Materials:
-
Luminescent or colorimetric caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega)[22]
-
96-well white or clear flat-bottom plates
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing the cells.[22]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Signal Measurement: Measure the luminescence or absorbance using a luminometer or microplate reader.[23][24]
Investigating the Role of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, is a common mechanism of drug-induced toxicity.[25][26] Salsolidine has been implicated in the generation of ROS, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[2][27]
Protocol: Intracellular ROS Detection using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28]
Materials:
-
DCFH-DA solution
-
Fluorescence microscope or microplate reader
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with salsolidine.
-
Loading with DCFH-DA: After treatment, wash the cells with PBS and incubate them with a working solution of DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C.[28]
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Assessing Mitochondrial Integrity: Mitochondrial Membrane Potential (MMP) Assay
Mitochondria play a crucial role in cell survival and death. A decrease in the mitochondrial membrane potential (ΔΨm) is an early event in apoptosis. This depolarization can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[29]
Salsolidine's Potential Cytotoxic Mechanism
Caption: Proposed mechanisms of salsolidine cytotoxicity.
Conclusion: A Holistic View of Salsolidine's Cytotoxic Profile
By employing the suite of cell-based assays described in this guide, researchers can obtain a comprehensive and mechanistic understanding of salsolidine's cytotoxic effects. The integration of data from viability, necrosis, apoptosis, oxidative stress, and mitochondrial health assays will provide a robust foundation for assessing the neurotoxic potential of this compound. This multi-parametric approach is essential for making informed decisions in drug discovery and development, ultimately contributing to the advancement of safer and more effective therapeutics.
References
- 1. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. SH-SY5Y culturing [protocols.io]
- 7. cyagen.com [cyagen.com]
- 8. accegen.com [accegen.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. invivogen.com [invivogen.com]
- 17. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. biologi.ub.ac.id [biologi.ub.ac.id]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. N-methyl(R)salsolinol produces hydroxyl radicals: involvement to neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 29. Solasonine Causes Redox Imbalance and Mitochondrial Oxidative Stress of Ferroptosis in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Investigation of Salsolidine's Neuropharmacology
Introduction: The Dual Nature of Salsolidine in Neuropharmacology
Salsolidine, and its closely related endogenous analog salsolinol, are tetrahydroisoquinoline alkaloids that have garnered significant interest within the neuroscience community. Formed from the condensation of dopamine with acetaldehyde (for salsolinol), these compounds are implicated in a spectrum of neurological processes, ranging from neurotransmitter modulation to the pharmacology of substance dependence and the pathophysiology of neurodegenerative diseases like Parkinson's disease.[1][2][3] The neuropharmacology of salsolidine is complex and, at times, seemingly contradictory, with studies pointing to both neurotoxic and neuroprotective effects.[4][5] This dual-faced nature underscores the importance of robust and well-characterized in vivo models to elucidate its precise mechanisms of action within a physiological context.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo studies investigating the neuropharmacology of salsolidine. We will delve into detailed protocols for key behavioral and neurochemical assays, explain the rationale behind experimental choices, and provide visual aids to clarify complex pathways and workflows.
Core Mechanistic Insights: Dopaminergic and Opioid System Interactions
Salsolidine's primary interactions within the central nervous system (CNS) involve the dopaminergic and opioid systems.[6] Salsolinol, a key metabolite, is formed from dopamine and its presence has been linked to the psychoactive effects of ethanol.[1] It has been shown to be self-administered into the posterior ventral tegmental area (pVTA) in rats and can induce a strong conditioned place preference, suggesting rewarding properties.[1][7] These effects are at least partially mediated by its action on μ-opioid receptors.[8][9]
Furthermore, salsolidine and its analogs can influence dopamine metabolism and neurotransmission.[10][11] The potential for N-methylation of salsolinol to form compounds structurally similar to the neurotoxin MPTP has raised concerns about its role in Parkinson's disease pathogenesis.[2][12] Conversely, some studies suggest that under certain conditions, salsolinol may exhibit neuroprotective properties by scavenging hydroxyl radicals.[5] This complex pharmacology necessitates the use of multifaceted in vivo models to dissect its various effects.
Experimental Workflows and Key In Vivo Models
A comprehensive in vivo investigation of salsolidine's neuropharmacology should integrate behavioral, neurochemical, and histological analyses. The following diagram illustrates a general experimental workflow:
References
- 1. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Locomotor stimulant effects of acute and repeated intrategmental injections of salsolinol in rats: role of mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of conditioned place preference and dopamine release by salsolinol in posterior VTA of rats: involvement of μ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the in vivo action of (R)-salsolinol, an endogenous metabolite of alcohol, on serotonin and dopamine metabolism: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Determining Monoamine Oxidase-A Inhibition by Salsolidine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to measuring the inhibitory activity of salsolidine, a naturally occurring tetrahydroisoquinoline alkaloid, against human monoamine oxidase-A (MAO-A). We detail the scientific rationale behind assay selection, provide two robust, step-by-step protocols (a fluorometric method and a highly sensitive luminescent method), and offer guidance on data analysis and troubleshooting. This guide is designed to equip researchers with the necessary tools to accurately characterize the inhibitory potential of salsolidine and similar compounds, ensuring data integrity through meticulously planned controls and scientifically sound methodologies.
Introduction: The Significance of MAO-A and Salsolidine
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, essential for the metabolism of monoamine neurotransmitters.[1][2][3] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them critical targets in neuropharmacology.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is a validated strategy for treating depression and anxiety disorders.[1][5] Conversely, MAO-B inhibitors are employed in the management of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[4][6]
Salsolidine, a tetrahydroisoquinoline alkaloid, has been identified as a potent and selective competitive inhibitor of MAO-A.[7][8][] Notably, its inhibitory action is stereoselective, with the (R)-enantiomer demonstrating significantly higher potency (Ki of approximately 6 μM) than the (S)-enantiomer.[10][11][12][13] Accurate and reproducible methods for quantifying this inhibition are paramount for research into its therapeutic potential and for screening novel drug candidates.
This guide provides detailed protocols for two widely adopted assay formats, chosen for their reliability, sensitivity, and adaptability to high-throughput screening.
Foundational Principles: MAO Catalysis and Inhibition
MAO enzymes catalyze the oxidative deamination of their substrates. This reaction consumes oxygen and produces the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂), a key byproduct leveraged in many assay formats.[2][14]
Caption: General mechanism of monoamine oxidation by MAO-A.
Salsolidine functions as a competitive inhibitor, meaning it reversibly binds to the active site of MAO-A, thereby preventing the substrate from binding and being metabolized.[7][12] The efficacy of such an inhibitor is typically quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.
Assay Selection: Fluorometric vs. Luminescent Detection
The choice of assay methodology is critical and depends on factors such as required sensitivity, potential for compound interference, and throughput needs. We present two leading methods.
| Feature | Fluorometric Assay (Amplex™ Red) | Luminescent Assay (MAO-Glo™) |
| Principle | Measures H₂O₂ production via HRP-coupled reaction. | Measures conversion of a pro-luciferin substrate.[15][16] |
| Sensitivity | High (detects low µU/mL of enzyme).[17] | Very High (>100x more sensitive than fluorescence).[18][19] |
| Signal Type | Kinetic (continuous reading). | Endpoint (stable "glow" signal).[15][20] |
| Interference | Susceptible to autofluorescent compounds.[21] | Low false-hit rate; less susceptible to interference.[18] |
| Throughput | High | High |
Protocol 1: Fluorometric MAO-A Inhibition Assay
This protocol is based on the robust and widely used Amplex™ Red reagent system, which detects H₂O₂ generated by the MAO-A reaction.[2][22] In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent reacts with H₂O₂ to produce the highly fluorescent compound, resorufin.[23]
Caption: Workflow for the fluorometric MAO-A inhibition assay.
Materials & Reagents
| Component | Stock Concentration | Working Concentration | Solvent/Buffer |
| Recombinant Human MAO-A | Varies (e.g., 1 mg/mL) | ~5-10 µg/mL | Assay Buffer |
| Salsolidine | 10 mM | 0.1 nM - 100 µM (serial dilution) | DMSO, then Assay Buffer |
| Clorgyline (Positive Control) | 1 mM | 0.1 nM - 1 µM (serial dilution) | DMSO, then Assay Buffer |
| p-Tyramine (Substrate) | 100 mM | 1 mM | Assay Buffer |
| Amplex™ Red Reagent | 10 mM | 200 µM | DMSO |
| Horseradish Peroxidase (HRP) | 10 U/mL | 1 U/mL | Assay Buffer |
| Assay Buffer | 1X | 1X | 100 mM Potassium Phosphate, pH 7.4 |
Note: The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.[24]
Step-by-Step Experimental Protocol
This protocol is designed for a 96-well black, flat-bottom plate format.
-
Prepare Salsolidine Dilutions: Create a serial dilution series of salsolidine (and Clorgyline for the positive control) in Assay Buffer from your DMSO stock. Prepare a "Solvent Control" using the same final concentration of DMSO as your highest compound concentration.
-
Set Up Assay Plate:
-
Test Wells: Add 50 µL of Assay Buffer and 10 µL of your salsolidine dilutions.
-
Positive Control: Add 50 µL of Assay Buffer and 10 µL of your Clorgyline dilutions.
-
No-Inhibitor Control (100% Activity): Add 50 µL of Assay Buffer and 10 µL of Solvent Control buffer.
-
No-Enzyme Control (Background): Add 70 µL of Assay Buffer and 10 µL of Solvent Control buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of MAO-A enzyme in Assay Buffer.
-
Add 20 µL of the MAO-A working solution to all wells except the "No-Enzyme Control" wells.
-
Mix gently by tapping the plate.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[24]
-
-
Prepare Detection Mix: During the incubation, prepare a fresh 2X Detection Mix containing p-Tyramine, Amplex™ Red, and HRP in Assay Buffer. Protect this mix from light.
-
Initiate Reaction: Add 20 µL of the 2X Detection Mix to all wells. The total volume should now be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a microplate reader set to 37°C. Measure the fluorescence in kinetic mode every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of 535-560 nm and an emission wavelength of 587-590 nm.[24][25]
Protocol 2: Luminescent MAO-A Inhibition Assay
This protocol utilizes the Promega MAO-Glo™ Assay, which offers superior sensitivity and is less prone to compound interference.[18] The assay involves two steps: an enzymatic reaction where MAO-A converts a pro-luciferin substrate into methyl ester luciferin, followed by the addition of a detection reagent that stops the reaction and generates a stable luminescent signal.[15][16][20]
Materials & Reagents
All necessary specialized reagents (MAO Substrate, Buffers, Luciferin Detection Reagent) are provided in the MAO-Glo™ Assay kit. The user must supply the MAO-A enzyme and the test compound (salsolidine).
Step-by-Step Experimental Protocol
This protocol is for a 96-well white, opaque plate format to maximize luminescent signal.
-
Reagent Preparation: Prepare reagents according to the manufacturer's technical bulletin (TB345).[16] This includes reconstituting the Luciferin Detection Reagent and preparing the 4X MAO Substrate solution.
-
Assay Plate Setup (50 µL total reaction volume):
-
Add 12.5 µL of 4X MAO Substrate solution to each well.
-
Add 12.5 µL of 4X test compound (salsolidine dilutions) or control buffer to the appropriate wells.
-
-
Initiate MAO Reaction:
-
Add 25 µL of 2X MAO-A enzyme solution to initiate the reaction. For negative controls, add 25 µL of MAO Reaction Buffer instead.[16]
-
Mix the plate briefly on a plate shaker.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 50 µL of reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and begins light production.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[16]
-
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The signal is stable for several hours.[15][20]
Data Analysis and Interpretation
The goal of data analysis is to determine the IC₅₀ value of salsolidine.
Caption: Workflow for data analysis from raw output to IC₅₀.
-
Calculate Reaction Rates (Fluorometric Assay): For the kinetic data, determine the rate of reaction (V₀) for each well by finding the slope of the linear portion of the fluorescence vs. time plot.
-
Background Subtraction: Subtract the rate (or endpoint signal for luminescent assay) of the "No-Enzyme Control" from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each concentration of salsolidine: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no-inhibitor))
-
Generate Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the salsolidine concentration (X-axis).
-
Determine IC₅₀: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, four-parameter logistic equation to calculate the precise IC₅₀ value.[24]
Troubleshooting and Ensuring Data Integrity
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Reagent contamination; Autofluorescence of salsolidine (fluorometric assay). | Use fresh reagents; Run a compound-only control (no enzyme) to quantify and subtract its intrinsic fluorescence.[] |
| Low Signal / No Activity | Inactive enzyme; Incorrect buffer pH or temperature. | Use a new lot of enzyme and verify activity with a known substrate; Confirm buffer pH and ensure the plate reader is at the correct temperature.[24] |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing of reagents. | Use calibrated pipettes; Ensure thorough but gentle mixing after each reagent addition. |
| IC₅₀ Value Out of Range | Incorrect dilution series; Compound insolubility. | Prepare a wider range of inhibitor concentrations; Ensure salsolidine is fully dissolved in DMSO before dilution in aqueous buffer.[24] |
Conclusion
The protocols described herein provide robust and validated methods for characterizing the inhibitory effect of salsolidine on MAO-A. The choice between the fluorometric and luminescent assays will depend on specific laboratory needs for sensitivity and tolerance to compound interference. By adhering to these detailed procedures and incorporating the appropriate controls, researchers can generate high-quality, reproducible data essential for advancing the study of MAO inhibitors in drug discovery and development.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. criver.com [criver.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Salsolidine - Wikipedia [en.wikipedia.org]
- 12. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salsolidine hydrochloride - Lifeasible [lifeasible.com]
- 14. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. MAO-Glo™ Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. fishersci.no [fishersci.no]
- 18. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 19. MAO-Glo™ Assay Systems [promega.jp]
- 20. A bioluminescent assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 23. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 24. benchchem.com [benchchem.com]
- 25. assaygenie.com [assaygenie.com]
Measuring the Effects of Salsolidine on Dopamine Uptake: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolidine, a tetrahydroisoquinoline derivative, is an endogenous compound formed from the condensation of dopamine and acetaldehyde, the primary metabolite of ethanol.[1][2][3][4] Its presence and activity in the brain have garnered significant interest due to its potential implications in neurological processes and disorders. Emerging evidence suggests that salsolidine can modulate the dopaminergic system, which is crucial for regulating motor control, motivation, reward, and various cognitive functions.[1][3][4] A key component of this system is the dopamine transporter (DAT), a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5][6][7]
Dysregulation of dopamine homeostasis is a hallmark of several neuropsychiatric conditions, including Parkinson's disease, addiction, and ADHD. Therefore, understanding how compounds like salsolidine interact with the DAT is of paramount importance for both basic neuroscience research and the development of novel therapeutics. This guide provides a detailed overview and step-by-step protocols for measuring the effects of salsolidine on dopamine uptake, equipping researchers with the necessary tools to investigate this critical interaction.
The Dopamine Transporter: A Critical Regulator
The dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3), is a sodium- and chloride-dependent transporter that plays a pivotal role in regulating the concentration of dopamine in the extracellular space.[5] By reabsorbing dopamine back into the presynaptic neuron, the DAT controls the duration and intensity of dopaminergic neurotransmission.[8] This reuptake mechanism is a primary target for various psychostimulants, such as cocaine and amphetamines, which block the transporter and lead to an accumulation of synaptic dopamine.[6]
Salsolidine's Interaction with the Dopaminergic System
Salsolidine's structural similarity to dopamine suggests a potential for interaction with various components of the dopaminergic system. Studies have shown that salsolidine can influence dopamine synthesis, release, and metabolism.[9][10] Specifically, some research indicates that salsolidine can inhibit catecholamine uptake in brain synaptosomes.[9] Furthermore, electrophysiological studies have revealed that salsolidine can increase the excitability and firing rate of dopamine neurons.[1][2][3] These findings underscore the importance of directly assessing salsolidine's impact on DAT-mediated dopamine uptake to fully elucidate its mechanism of action.
Experimental Design: Choosing the Right Assay
Several well-established methods can be employed to measure dopamine uptake and the inhibitory potential of compounds like salsolidine. The choice of assay depends on the specific research question, available resources, and desired throughput. The most common in vitro approaches utilize cell lines engineered to express the dopamine transporter.[5][6][11]
Key Methodologies for Measuring Dopamine Uptake:
-
Radiolabeled Dopamine Uptake Assay: This is a classic and robust method that directly measures the transport of a radiolabeled substrate, typically [3H]dopamine, into cells expressing DAT.[5][6][8] The amount of radioactivity accumulated within the cells is proportional to the rate of dopamine uptake.
-
Fluorescent Substrate-Based Assays: These assays utilize fluorescent dopamine analogs that are transported by DAT. The increase in intracellular fluorescence provides a real-time measure of uptake and can be adapted for high-throughput screening.
-
Electrophysiological Techniques: Methods like fast-scan cyclic voltammetry (FSCV) can be used to measure real-time changes in extracellular dopamine concentrations in brain slices or in vivo, providing high temporal resolution.[12][13][14]
-
Radioligand Binding Assays: These assays measure the ability of a compound to displace a radiolabeled ligand that binds to the dopamine transporter, providing information about the compound's affinity for the transporter.[15][16][17][18][19]
This guide will focus on the detailed protocol for the widely used radiolabeled dopamine uptake assay, as it offers a direct and quantitative measure of transporter function.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for a dopamine uptake assay and the signaling pathway involved.
Caption: General workflow for a radiolabeled dopamine uptake inhibition assay.
Caption: Salsolidine's potential inhibition of dopamine uptake at the presynaptic terminal.
Detailed Protocol: Radiolabeled Dopamine Uptake Assay
This protocol is designed to determine the inhibitory effect of salsolidine on dopamine uptake in a cell-based assay.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT). Other suitable cell lines include Chinese Hamster Ovary (CHO) cells or neuroblastoma cell lines like SH-SY5Y, which endogenously express DAT.[20]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain hDAT expression.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
[3H]Dopamine: Radiolabeled dopamine with high specific activity.
-
Salsolidine: Test compound. Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.
-
Reference Inhibitor: A known DAT inhibitor, such as GBR-12909 or cocaine, for positive control.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or other suitable cell lysis buffer.
-
Scintillation Cocktail: For liquid scintillation counting.
-
96-well microplates: Cell culture treated, clear bottom.
Step-by-Step Methodology
Part 1: Cell Culture and Plating
-
Cell Maintenance: Culture the hDAT-expressing cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage the cells every 2-3 days to maintain sub-confluent conditions.
-
Cell Seeding: The day before the assay, trypsinize the cells and seed them into a 96-well microplate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Allow the cells to attach and form a monolayer overnight.
Part 2: Dopamine Uptake Assay
-
Preparation: On the day of the experiment, prepare the salsolidine and reference inhibitor dilutions in assay buffer. Also, prepare the [3H]dopamine solution in assay buffer at a final concentration that is close to its Km for DAT (typically in the low nanomolar range).
-
Washing: Gently aspirate the culture medium from each well and wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.
-
Pre-incubation: Add 50 µL of the various concentrations of salsolidine, reference inhibitor, or vehicle (for total uptake) to the appropriate wells. For determining non-specific uptake, add a high concentration of the reference inhibitor.
-
Initiation of Uptake: To start the uptake reaction, add 50 µL of the [3H]dopamine solution to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This incubation time should be within the linear range of dopamine uptake for the specific cell line.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the solution from the wells and wash the cells three times with 200 µL of ice-cold assay buffer.
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Uptake:
-
Total Uptake: Average CPM from vehicle-treated wells.
-
Non-specific Uptake: Average CPM from wells treated with a high concentration of the reference inhibitor.
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
-
Calculate Percent Inhibition:
-
For each concentration of salsolidine, calculate the percent inhibition of specific dopamine uptake using the following formula: % Inhibition = 100 * (1 - ((CPM_Salsolidine - Non-specific Uptake) / (Specific Uptake)))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the salsolidine concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of salsolidine that inhibits 50% of the specific dopamine uptake.[8]
-
Expected Results and Data Presentation
The results of the dopamine uptake assay can be summarized in a table and a dose-response curve.
Table 1: Hypothetical Inhibitory Effects of Salsolidine on Dopamine Uptake
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Salsolidine | 15.2 | 95.8 |
| GBR-12909 (Reference) | 0.025 | 98.2 |
Figure 1: Hypothetical Dose-Response Curve for Salsolidine Inhibition of Dopamine Uptake
(A graphical representation of a sigmoidal curve showing percent inhibition on the y-axis and log[Salsolidine] on the x-axis, with the IC50 value indicated.)
Advanced Techniques and Future Directions
While the radiolabeled uptake assay is a cornerstone for this type of investigation, other techniques can provide complementary and more nuanced information.
-
In Vivo Microdialysis: This technique allows for the measurement of extracellular dopamine levels in specific brain regions of living animals, providing insights into the in vivo effects of salsolidine on dopaminergic neurotransmission.[10]
-
Genetically Encoded Dopamine Sensors: The development of fluorescent protein-based dopamine sensors, such as dLight1, enables real-time imaging of dopamine dynamics with high spatial and temporal resolution in behaving animals.[21]
-
Electrochemical Sensing: Techniques like amperometry and voltammetry offer rapid and sensitive detection of dopamine and can be used to study its release and uptake kinetics.[22]
Conclusion
The protocols and information provided in this guide offer a comprehensive framework for investigating the effects of salsolidine on dopamine uptake. A thorough understanding of how this endogenous compound interacts with the dopamine transporter is crucial for unraveling its physiological roles and potential therapeutic applications. By employing rigorous and well-validated methodologies, researchers can contribute valuable knowledge to the fields of neuropharmacology and drug development.
References
- 1. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 2. Salsolinol modulation of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A system for measuring electrophysiological multiple unit activity and extracellular dopamine concentration at single electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 19. perceptive.com [perceptive.com]
- 20. Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 21. neurosciencenews.com [neurosciencenews.com]
- 22. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Salsolidine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncology research. Naturally occurring scaffolds continue to provide a rich source of inspiration for the development of new therapeutics. Salsolidine, a tetrahydroisoquinoline alkaloid, and its derivatives have emerged as a promising class of compounds with demonstrated cytotoxic properties against various cancer cell lines.[1][2][3] This guide provides an in-depth overview of the application of salsolidine derivatives in anticancer research, detailing their mechanisms of action and providing robust protocols for their in vitro evaluation.
Rationale for Salsolidine Derivatives in Oncology
Salsolidine belongs to the tetrahydroisoquinoline family, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3] While the parent compound, salsolidine, has been primarily studied in the context of neurotoxicity, recent synthetic modifications have unlocked its potential as an anticancer agent.[4][5][6] The derivatization of the salsolidine backbone allows for the fine-tuning of its pharmacological properties, enhancing its potency and selectivity against cancer cells.
One notable derivative, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, has shown significant cytotoxic activity against lung (A549), breast (MCF-7), and neuroblastoma (SH-SY5Y) cancer cell lines, with IC50 values in the low micromolar range.[1][2] This highlights the potential of synthetic chemistry to transform a natural product into a potent anticancer lead.
Mechanisms of Action
The anticancer effects of salsolidine derivatives are multifaceted, primarily revolving around the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells.[7] Salsolidine and its derivatives have been shown to trigger apoptosis through the intrinsic pathway.[4][8][9] This process involves:
-
Mitochondrial Membrane Potential Loss: The compound induces stress on the mitochondria, leading to the loss of its membrane potential.[4]
-
Caspase Activation: This is followed by the activation of a cascade of enzymes known as caspases, particularly caspase-3, which are the executioners of apoptosis.[4][6][8]
-
DNA Fragmentation: Activated caspases lead to the fragmentation of the cell's DNA, a hallmark of apoptosis.[4][8]
The generation of reactive oxygen species (ROS) appears to be a key upstream event in this process, leading to oxidative DNA damage and subsequent activation of the apoptotic cascade.[9]
Cell Cycle Arrest
In addition to inducing apoptosis, certain salsolidine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1][10] Studies have indicated that these compounds can cause cell cycle arrest at the G2/M phase.[10] Molecular docking studies suggest that this effect may be realized through the inhibition of cyclin-dependent kinases (CDKs), such as CDK9, which are crucial regulators of cell cycle progression.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for a cytotoxic salsolidine derivative, integrating both apoptotic and cell cycle arrest pathways.
Caption: Proposed mechanism of action for anticancer salsolidine derivatives.
Experimental Protocols
The following section provides detailed protocols for the in vitro evaluation of salsolidine derivatives.
Preliminary Screening: Cytotoxicity Assessment
The initial step in evaluating a new compound is to determine its cytotoxic potential against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[11]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a salsolidine derivative.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, SH-SY5Y)[1]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[7]
-
Salsolidine derivative stock solution (in DMSO)
-
Doxorubicin (positive control)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Drug Treatment: Prepare serial dilutions of the salsolidine derivative and the positive control (doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%). Incubate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[7]
Data Presentation
Summarize the cytotoxicity data in a table for clear comparison.
| Compound | Cell Line | Tissue of Origin | IC50 (µM) |
| Derivative 11 | A549 | Lung Carcinoma | 3.83 ± 0.78 |
| Derivative 11 | MCF-7 | Breast Adenocarcinoma | 5.84 ± 1.62 |
| Derivative 11 * | SH-SY5Y | Neuroblastoma | 2.89 ± 0.92 |
| Doxorubicin | A549 | Lung Carcinoma | Reference Value |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | Reference Value |
| Doxorubicin | SH-SY5Y | Neuroblastoma | Reference Value |
*Data for 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, sourced from Koval'skaya et al., 2023.[1][2]
Mechanistic Assays
Once the IC50 value is determined, further assays can be performed to elucidate the mechanism of action.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cells treated with the salsolidine derivative at its IC50 concentration for 24-48 hours.[7]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.[7]
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the salsolidine derivative on cell cycle distribution.
Materials:
-
Cells treated with the salsolidine derivative at its IC50 concentration for 24 hours.
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro screening of a novel salsolidine derivative.
Caption: In vitro screening workflow for salsolidine derivatives.
Conclusion and Future Directions
Salsolidine derivatives represent a promising avenue for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest provides a solid foundation for further investigation. Future research should focus on optimizing the structure of these derivatives to improve their potency and selectivity, as well as evaluating their efficacy in in vivo models. The protocols outlined in this guide provide a comprehensive framework for the initial stages of this exciting research endeavor.
References
- 1. Synthesis and cytotoxic activity of some (+)-salsolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salsolinol induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the Pictet-Spengler Synthesis of Salsolidine
Introduction
Welcome to the technical support guide for the Pictet-Spengler synthesis of salsolidine (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline). This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their reaction outcomes. The synthesis of salsolidine, a condensation product of dopamine and acetaldehyde, is a foundational reaction in neuropharmacology and alkaloid chemistry.[1][2] While elegant in principle, achieving high yields consistently requires careful control over several experimental parameters.
This guide provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering practical solutions to maximize the yield and purity of your product.
The Core Reaction: Pictet-Spengler Synthesis of Salsolidine
The reaction proceeds via the condensation of dopamine with acetaldehyde to form an intermediate Schiff base. Under acidic conditions, this intermediate is protonated to an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system of salsolidine.[3][4][5]
Caption: Core reaction pathway for salsolidine synthesis.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the optimization of the Pictet-Spengler synthesis of salsolidine.
Q1: What is the most critical factor for maximizing salsolidine yield and minimizing byproducts?
A1: The single most critical factor is pH control . The reaction is acid-catalyzed, and maintaining acidic conditions is paramount for two reasons:
-
Driving the Reaction: The cyclization step requires the formation of a highly electrophilic iminium ion from the initial Schiff base intermediate. This is achieved by protonation under acidic conditions.[6][7]
-
Ensuring Regioselectivity: Dopamine has two potential sites for ring closure, which can lead to the desired product, salsolidine (cyclization para to a hydroxyl group), or the undesired regioisomer, isosalsolinol (cyclization ortho to a hydroxyl group).[8][9] Theoretical and experimental studies have shown that strongly acidic conditions exclusively favor the formation of salsolidine. As the pH increases towards neutral, the proportion of isosalsolinol formation significantly increases.[10]
For optimal results, the reaction should be conducted at a low pH, typically using a strong acid like hydrochloric acid (HCl).
Q2: What type of acid catalyst should I use, and at what concentration?
A2: Traditional and highly effective catalysts are strong protic acids.
-
Hydrochloric Acid (HCl): This is the most common and reliable choice. It is typically used in aqueous or alcoholic solutions.
-
Trifluoroacetic Acid (TFA): Can also be used, particularly in aprotic solvents, but may be harsher.[11]
-
Lewis Acids (e.g., BF₃·OEt₂): While effective for some Pictet-Spengler reactions, they are often unnecessary for electron-rich systems like dopamine and can be sensitive to water.[12][13]
A common starting point is to use concentrated HCl to adjust the reaction mixture pH to between 1 and 2. The goal is to ensure complete protonation of the imine intermediate without causing degradation of the starting materials.
Q3: How does the choice of solvent impact the reaction yield?
A3: The solvent plays a crucial role in reactant solubility and intermediate stability.
-
Protic Solvents: Water and ethanol are common choices. They are excellent for dissolving dopamine hydrochloride and are compatible with strong acid catalysts.
-
Aprotic Solvents: Solvents like dichloromethane (DCM) or toluene can be used.[6] In some cases, aprotic media have been reported to give superior yields, potentially by minimizing side reactions involving the solvent.[6] However, ensuring the solubility of the dopamine salt can be a challenge.
For most applications, an aqueous acidic solution or a mixture of ethanol and water provides a robust system for this reaction.
Q4: What is the optimal temperature and reaction time?
A4: The optimal temperature depends on the specific conditions, but a general guideline is to start at a moderate temperature and monitor the reaction's progress.
-
Temperature: Reactions are often run from room temperature (20-25°C) up to 50-70°C.[14] Higher temperatures can increase the reaction rate but may also promote the degradation of dopamine, which is susceptible to oxidation. It is advisable to start at room temperature and gently heat if the reaction is sluggish.
-
Reaction Time: This can range from a few hours to over 24 hours. The best practice is to monitor the consumption of the starting material (dopamine) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reacting until dopamine is fully consumed will maximize the theoretical yield.
Q5: How should I manage the stoichiometry of the reactants?
A5: To ensure the complete consumption of the more valuable starting material, dopamine, it is common practice to use a slight excess of acetaldehyde.
-
Recommended Ratio: A molar ratio of 1:1.1 to 1:1.2 (Dopamine:Acetaldehyde) is a good starting point.[7]
-
Rationale: Using a slight excess of the aldehyde helps to drive the initial imine formation to completion, preventing unreacted dopamine from remaining at the end of the reaction, which can simplify purification.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incorrect pH: The reaction mixture is not sufficiently acidic, preventing iminium ion formation. 2. Dopamine Oxidation: Starting material degraded before or during the reaction. 3. Low Temperature/Short Time: The reaction has not proceeded to completion. | 1. Verify and Adjust pH: Ensure the pH of the reaction mixture is between 1-2 using a pH meter or indicator paper. Add more acid if necessary. 2. Use an Inert Atmosphere: Degas the solvent and run the reaction under nitrogen or argon to prevent oxidation of the catechol ring of dopamine.[2] 3. Increase Temperature & Time: Gently heat the reaction to 40-50°C and monitor by TLC/HPLC until the dopamine spot disappears. |
| Multiple Spots on TLC, Including a Major Byproduct | 1. Formation of Isosalsolinol: The pH is too high (closer to neutral), allowing for ortho-cyclization.[10] 2. Polymerization/Degradation: Conditions are too harsh (e.g., excessive heat), or the reaction was left for too long after completion. | 1. Strict pH Control: Lower the pH to <2 with a strong acid like HCl to strongly favor the desired para-cyclization.[10] 2. Optimize Conditions: Reduce the reaction temperature. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Difficulty in Product Isolation and Purification | 1. Product is Water Soluble as a Salt: Salsolidine hydrochloride is soluble in water, making extraction difficult. 2. Contamination with Unreacted Dopamine: Similar polarity to the product makes chromatographic separation challenging. 3. Emulsion during Workup: The presence of polar starting materials and products can lead to emulsions during acid-base extraction. | 1. Basify and Extract: After the reaction is complete, carefully basify the aqueous solution with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of ~8-9. This deprotonates the amine, making the freebase salsolidine much more soluble in organic solvents like dichloromethane or ethyl acetate for efficient extraction.[15] 2. Drive Reaction to Completion: Use a slight excess of acetaldehyde to ensure all dopamine is consumed.[7] 3. Use Brine: During extraction, wash the organic layer with a saturated NaCl solution (brine) to help break emulsions. |
Optimized Experimental Protocol
This protocol is designed as a starting point for achieving a high yield of racemic salsolidine.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dopamine hydrochloride (1.0 eq). Dissolve it in deionized water (e.g., 10 mL per gram of dopamine HCl).
-
Acidification: Cool the solution in an ice bath and slowly add concentrated HCl to adjust the pH to ~1.5.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Slowly add acetaldehyde (1.1 eq) to the stirring solution at 0-5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of DCM:Methanol:Ammonia = 8:2:0.1) until the dopamine spot is no longer visible. If the reaction is slow, gentle heating to 40°C can be applied.
-
Workup - Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a saturated solution of NaHCO₃ with vigorous stirring until the pH of the aqueous layer is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude salsolidine.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.[15]
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues in the synthesis.
Caption: A decision tree for troubleshooting salsolidine synthesis.
References
- 1. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Salsolinol and isosalsolinol: condensation products of acetaldehyde and dopamine. Separation of their enantiomers in the presence of a large excess of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isosalsolinol formation: a secondary reaction in the Pictet-Spengler condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 14. via.library.depaul.edu [via.library.depaul.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthetic 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as salsolidine. As a key intermediate and pharmacologically active molecule, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common impurity-related challenges encountered during its synthesis.
Introduction to Salsolidine Synthesis and Impurity Profile
The synthetic landscape of salsolidine is dominated by two principal routes: the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. Each pathway, while effective, presents a unique set of challenges regarding by-product formation and residual process-related impurities. Understanding the origin and chemical nature of these impurities is the first step toward effective troubleshooting and control.
Visualizing the Synthetic Pathways and Impurity Formation
To better understand the origin of potential impurities, the following diagram illustrates the two primary synthetic routes to salsolidine and highlights the stages where common impurities may arise.
Caption: Synthetic routes to salsolidine and points of impurity introduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthetic salsolidine?
A1: The impurity profile of your salsolidine will largely depend on your synthetic route. However, some common impurities are frequently observed across different methods. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as N-acetylhomoveratrylamine in the Bischler-Napieralski route, or 3,4-dimethoxyphenethylamine in the Pictet-Spengler synthesis.
-
Intermediates: The most common intermediate impurity is 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, which results from incomplete reduction in the final step of the Bischler-Napieralski pathway.
-
By-products: These are formed from side reactions during the synthesis. Notable examples include styrene derivatives from the retro-Ritter reaction in the Bischler-Napieralski synthesis and isosalsolinol from secondary reactions in the Pictet-Spengler condensation.[1][2] An N-methyl impurity (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) has also been reported.[3]
-
-
Reagent-Related Impurities:
-
Residual Solvents: Toluene, methanol, ethanol, dichloromethane, and chloroform are commonly used and can be retained in the final product if not adequately removed.
-
Catalyst Residues: Incomplete removal of catalysts, such as Palladium on carbon (Pd/C) used in hydrogenation steps, can lead to contamination.
-
-
Degradation Products:
-
Salsolidine can degrade under harsh conditions such as strong acids or bases, oxidizing agents, and exposure to light. The exact nature of these degradants will vary with the stressor.
-
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:
-
Review Your Synthesis: Consider all starting materials, reagents, intermediates, and possible side reactions. This will help you hypothesize the identity of the unknown peak.
-
LC-MS Analysis: This is the most powerful technique for preliminary identification. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. Fragmentation patterns from MS/MS analysis can offer structural clues.
-
Spiking Study: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. If the peak area of your unknown increases, it confirms its identity.
-
Forced Degradation Study: To determine if the impurity is a degradation product, subject a pure sample of your salsolidine to stress conditions (e.g., acid, base, peroxide, heat, light).[4][5][6] Analyze the stressed samples by HPLC to see if the unknown peak appears or increases.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) will provide detailed structural information.
Q3: How can I minimize the formation of the dihydroisoquinoline intermediate impurity?
A3: The presence of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline is a clear indication of incomplete reduction. To minimize its formation:
-
Optimize Reduction Conditions:
-
Reaction Time: Ensure the reduction reaction is allowed to proceed to completion. Monitor the reaction progress by TLC or HPLC.
-
Reducing Agent Stoichiometry: Use a sufficient excess of the reducing agent (e.g., sodium borohydride).
-
Catalyst Activity: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. Use a fresh batch if necessary.
-
-
Purification: This impurity can typically be removed by column chromatography or recrystallization, as its polarity will differ from the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Purity of Final Product with Multiple Unidentified Peaks | Incomplete reaction, formation of multiple by-products, or degradation. | 1. Verify Starting Material Purity: Ensure the purity of your starting materials before beginning the synthesis. 2. Optimize Reaction Conditions: Re-evaluate reaction temperature, time, and stoichiometry of reagents. For the Bischler-Napieralski reaction, harsh conditions can promote side reactions.[1] 3. Purification Strategy: A single purification step may be insufficient. Consider a multi-step purification process, such as a combination of acid-base extraction and column chromatography. |
| Significant Peak Corresponding to a Styrene By-product | This is likely due to the retro-Ritter side reaction, which is common in the Bischler-Napieralski synthesis, especially with electron-rich aromatic rings.[1] | 1. Modify Reaction Conditions: The retro-Ritter reaction is often favored at higher temperatures. Attempt the cyclization at a lower temperature for a longer duration. 2. Alternative Reagents: Consider using milder dehydrating agents than phosphorus oxychloride. 3. Purification: Styrene by-products are non-basic and can be effectively removed by acid-base extraction. |
| Presence of N-Methyl Salsolidine | This impurity can arise from certain reagents used in the synthesis. For example, its formation has been noted when using urotropine in a one-pot synthesis.[3] | 1. Review Reagent Selection: If this impurity is consistently observed, consider alternative formylation or methylation-free synthetic routes. 2. Chromatographic Separation: This impurity has a similar structure to salsolidine, which may make separation challenging. A high-resolution HPLC column and careful optimization of the mobile phase will be necessary. |
| High Levels of Residual Solvents Detected by GC-MS | Inadequate drying or inefficient solvent removal during workup. | 1. Improve Drying Process: Dry the final product under high vacuum for an extended period. Gentle heating during vacuum drying can also be effective, but be cautious of potential thermal degradation. 2. Solvent Selection for Final Precipitation/Crystallization: Choose a solvent system for the final isolation step that has a lower boiling point and is less likely to be retained. |
| Product Appears Discolored or Degrades Upon Standing | Potential degradation due to exposure to air (oxidation) or light (photodegradation). | 1. Inert Atmosphere: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Light Protection: Store the product in amber vials or protect it from light to prevent photodegradation. 3. Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant. |
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by HPLC-UV
This protocol provides a starting point for developing a stability-indicating HPLC method for salsolidine and its related impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the salsolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying impurities.[7]
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.[8][9]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.[8][9]
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample (both in solid state and in solution) to UV light (e.g., 254 nm) and visible light.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (Protocol 1). Compare the chromatograms to identify new peaks corresponding to degradation products.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Isosalsolinol formation: a secondary reaction in the Pictet-Spengler condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. rjptonline.org [rjptonline.org]
- 9. jddtonline.info [jddtonline.info]
Technical Support Center: Salsolidine Stability for In Vitro Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with salsolidine. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability of salsolidine in aqueous solutions for in vitro assays. Our goal is to ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) on Salsolidine Handling
This section addresses the most common queries regarding the initial preparation and storage of salsolidine to prevent degradation and ensure consistent performance in your assays.
Q1: What is salsolidine, and why is its stability a critical factor in my experiments?
A: Salsolidine is a tetrahydroisoquinoline alkaloid, a class of compounds known for their diverse biological activities.[1][2] It is investigated, for example, as a monoamine oxidase A (MAO-A) inhibitor.[1][3][4] The stability of your salsolidine solution is paramount because degradation can lead to a decrease in the concentration of the active compound, resulting in diminished or variable biological effects. Furthermore, degradation products could potentially interfere with your assay or exhibit their own unexpected biological activities, leading to inaccurate or misleading data.[5] As a tetrahydroisoquinoline, its core structure can be susceptible to oxidation and other chemical changes, especially in aqueous environments.[6]
Q2: What is the best solvent to prepare a stock solution of salsolidine?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. Salsolidine is readily soluble in DMSO at high concentrations (e.g., 100 mg/mL), which allows for the creation of a concentrated, stable stock that can be stored for extended periods.[3][7] Using a newly opened or anhydrous grade of DMSO is crucial, as hygroscopic (water-absorbing) DMSO can introduce water that may compromise long-term stability.[7] For salsolidine hydrochloride, the salt form, aqueous buffers can also be used, and its solubility increases significantly in acidic conditions due to the protonation of its nitrogen atom.[8]
Q3: I've prepared my concentrated stock in DMSO. What are the recommended storage conditions and shelf-life?
A: Proper storage is essential to maintain the integrity of your salsolidine stock. The following conditions are based on established best practices for similar alkaloids and supplier recommendations.
| Parameter | Recommendation | Rationale & Expert Insight |
| Solvent | DMSO | High solubility and stability.[3][7] |
| Storage Temp. | -20°C or -80°C | Minimizes degradation kinetics. -80°C is preferred for long-term storage.[3][7] |
| Shelf-Life | Up to 1 month at -20°C; Up to 6 months at -80°C.[3][7] | These timelines ensure compound integrity. Always re-validate if storing longer. |
| Aliquoting | Store in small, single-use aliquots. | This is a critical step to prevent multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][9] |
| Atmosphere | Store under nitrogen if possible.[3][7] | Salsolidine, like other tetrahydroisoquinolines, can be sensitive to oxidation. Storing under an inert gas like nitrogen minimizes this risk. |
| Light | Store in amber or foil-wrapped vials. | Protects against potential photodegradation, a common issue for aromatic compounds.[5][9] |
Q4: How do I prepare my final working solution for cell culture or enzymatic assays from the DMSO stock?
A: To prepare a working solution, the concentrated DMSO stock should be diluted into your aqueous assay buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity.
-
Expert Tip: Perform a serial dilution. For example, first, dilute your stock 1:100 in your assay buffer, and then use this intermediate dilution to prepare your final concentrations. This method minimizes pipetting errors with very small volumes and ensures rapid and uniform mixing of the lipophilic compound into the aqueous medium.[10] Always add the diluted salsolidine solution to your cells or assay last, and mix gently but thoroughly.
Section 2: Troubleshooting Guide for Salsolidine-Based Assays
This section provides a logical framework for diagnosing and resolving common issues that may arise during your experiments, potentially stemming from solution instability.
Q5: My experimental results are inconsistent from day to day. Could salsolidine stability be the cause?
A: Yes, inconsistent results are a classic sign of compound instability. If you observe high variability between experiments, it's crucial to systematically evaluate your salsolidine solution.
Below is a troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent results.
Q6: I see a precipitate in my aqueous working solution after diluting from my DMSO stock. What's happening and how can I fix it?
A: This is likely due to the limited aqueous solubility of salsolidine, especially at neutral or alkaline pH.[8] When a concentrated DMSO solution is diluted into a buffer where the compound is less soluble, it can "crash out" of solution.
Solutions:
-
Decrease the Final Concentration: This is the simplest solution. Check if you can achieve the desired biological effect at a lower concentration. Salsolidine's solubility in PBS at pH 7.2 is approximately 10 mg/mL, but this can vary based on buffer components.[8]
-
Adjust the pH: Salsolidine's solubility is significantly higher in acidic conditions.[8] If your assay permits, lowering the pH of your buffer may keep the compound in solution. However, you must validate that the pH change itself does not affect your biological system.
-
Use a Solubilizing Agent: For in vivo or certain in vitro preparations, agents like PEG300, Tween-80, or cyclodextrins can be used to improve solubility.[3] However, these must be tested for compatibility with your specific assay.
Q7: How does the pH of my assay buffer affect salsolidine's stability?
A: The pH of the aqueous environment is a critical factor influencing the stability of many drug compounds, including alkaloids.[11][12] For tetrahydroisoquinolines, both acidic and basic conditions can promote degradation, though the specific mechanisms (e.g., hydrolysis, oxidation) may differ.[13][14]
-
General Guideline: Many compounds exhibit maximal stability in a slightly acidic to neutral pH range (pH 4-8).[11]
-
Mechanism Insight: The tertiary amine in the salsolidine structure is a key functional group. At low pH, it will be protonated, which can influence its electronic properties and susceptibility to certain degradation pathways. At high pH, the unprotonated form may be more susceptible to oxidation.
-
Recommendation: If you suspect pH-dependent degradation, it is advisable to conduct a preliminary stability test. Prepare your salsolidine working solution in your assay buffer, incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours), and then analyze it using a stability-indicating method like HPLC to check for the appearance of degradation peaks.[15][16]
Section 3: Protocols and Advanced Methodologies
Protocol 1: Preparation of Salsolidine Stock and Working Solutions
This protocol outlines the standard procedure for preparing salsolidine solutions for typical in vitro experiments.
Materials:
-
Salsolidine powder (or Salsolidine HCl)
-
Anhydrous, high-purity DMSO[7]
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, pyrogen-free water or appropriate assay buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare Concentrated Stock (e.g., 100 mM in DMSO):
-
Accurately weigh the required amount of salsolidine powder (Molar Mass: ~207.27 g/mol ).[3][8]
-
In a sterile vial, add the corresponding volume of DMSO to achieve the target concentration. For example, to make a 100 mM stock, dissolve 20.73 mg of salsolidine in 1 mL of DMSO.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.[3]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes.
-
Store immediately at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[7]
-
-
Prepare Working Solution (Example: 100 µM in Cell Culture Medium):
-
Thaw one aliquot of the 100 mM stock solution.
-
Perform a serial dilution. First, prepare an intermediate solution by diluting the stock 1:100 in your medium (e.g., 10 µL of stock into 990 µL of medium to get a 1 mM solution).
-
Next, prepare the final 100 µM working solution by diluting the 1 mM intermediate 1:10 (e.g., 100 µL of intermediate into 900 µL of medium).
-
Use this freshly prepared working solution for your experiment immediately. Do not store dilute aqueous solutions.
-
Caption: Workflow for preparing salsolidine solutions.
Protocol 2: Validating Salsolidine Stability with HPLC
For long-term studies or when troubleshooting, a stability-indicating analytical method is invaluable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15][17]
Objective: To determine the percentage of salsolidine remaining and detect the formation of degradation products in an aqueous solution over time.
Procedure Outline:
-
Prepare Samples:
-
Prepare a working solution of salsolidine in your specific assay buffer at the highest concentration you use.
-
Prepare a "Time 0" sample by immediately diluting an aliquot into the HPLC mobile phase and injecting it. This is your 100% reference.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the incubated solution.
-
Dilute the aliquot in the mobile phase and analyze via HPLC.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate).
-
Use a UV detector set to an appropriate wavelength for salsolidine.
-
-
Data Evaluation:
-
Compare the peak area of the salsolidine peak at each time point to the Time 0 sample. A decrease in the peak area indicates degradation.
-
Examine the chromatogram for the appearance of new peaks, which would represent degradation products. A photodiode array (PDA) detector can help assess peak purity.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salsolidine - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Salsolidine hydrochloride - Lifeasible [lifeasible.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Buy Salsolidine | 5784-74-7 [smolecule.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 12. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Salsolidine Hydrochloride in Biological Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for salsolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when using this compound in aqueous biological systems. As a tetrahydroisoquinoline alkaloid, salsolidine's utility in biological assays is well-established; however, its physicochemical properties, particularly its pH-dependent solubility, require careful consideration to ensure experimental success and data reproducibility.[1][]
This document provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you navigate and overcome these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of salsolidine hydrochloride.
Q1: I'm seeing a precipitate form when I dilute my salsolidine hydrochloride stock solution into my neutral biological buffer (e.g., PBS pH 7.4, cell culture medium). What is happening?
A: This is the most common issue encountered and is due to the chemical nature of salsolidine. Salsolidine is a weakly basic compound.[3][4] The "hydrochloride" form is a salt, created by reacting the basic nitrogen atom in salsolidine with hydrochloric acid.[3][4] This salt form is significantly more water-soluble than the uncharged "free base" form.
The solubility of salsolidine hydrochloride is highly dependent on pH.[5] In acidic conditions (low pH), the molecule remains in its protonated, charged (ionic) salt form, which is soluble in water. When you introduce it into a buffer with a neutral or slightly alkaline pH (typically pH 7.2-7.4 for biological experiments), the buffer's higher pH causes the protonated salsolidine to deprotonate, converting it back to its less soluble, uncharged free base form. If the concentration of this free base exceeds its solubility limit in the buffer, it will precipitate out of the solution.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Fig 1: pH-Dependent Equilibrium of Salsolidine"; fontsize = 10; fontname = "Arial"; } }
Caption: The equilibrium between the soluble salt and poorly soluble free base of salsolidine is driven by pH.
Q2: What are the recommended solvents for making a primary stock solution of salsolidine hydrochloride?
A: For a high-concentration primary stock solution, it is best to use an organic solvent in which both the salt and potential free base forms are highly soluble. This minimizes the risk of precipitation within the stock solution itself.
| Solvent | Reported Solubility (Salsolidine/Salsolidine HCl) | Recommended Use & Comments |
| DMSO | ~20-100 mg/mL[5][6] | Primary recommendation. Excellent for high-concentration stocks (10-50 mM). Ensure you use anhydrous, high-purity DMSO. |
| Ethanol | ~30 mg/mL[5] | Good alternative to DMSO. May require gentle warming or sonication to fully dissolve. |
| Water | pH-dependent; approx. 10 mg/mL in PBS (pH 7.2)[5] | Not recommended for high-concentration stocks due to pH sensitivity. Suitable for dilute working solutions if pH is controlled. |
| PEG300/Tween-80 | Used in formulations up to ≥ 2.5 mg/mL[6][7] | These are co-solvents and surfactants used for final in vivo formulations, not typically for primary lab stocks. |
Q3: Can I just heat the buffer to get the salsolidine hydrochloride to dissolve?
A: While gentle heating and/or sonication can aid in the dissolution of many compounds, it is generally a temporary fix for compounds that precipitate due to pH-dependent insolubility.[7] Once the solution cools to your experimental temperature (e.g., 37°C or room temperature), the compound is likely to precipitate again. Furthermore, prolonged heating can potentially degrade the compound. This approach does not address the underlying chemical equilibrium issue.
Section 2: Troubleshooting Guide & Advanced Solubilization Strategies
If you are facing precipitation, use this guide to find a robust solution. The best strategy depends on the constraints of your specific experiment.
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Caption: A decision tree to select the appropriate solubilization strategy.
Strategy A: pH Adjustment (Simplest Method)
-
Causality: By lowering the pH of the final biological buffer, you shift the equilibrium shown in Figure 1 to favor the protonated, soluble salt form of salsolidine. For many weakly basic drugs, even a small decrease in pH can dramatically increase solubility.[8][9]
-
When to Use: Ideal for biochemical assays or experiments where a slight deviation from physiological pH (e.g., pH 6.8 vs 7.4) will not impact the biological outcome.
-
How-To: Prepare your buffer (e.g., PBS) and adjust the pH downwards with dilute HCl before adding the salsolidine hydrochloride stock. Test a range from pH 6.5 to 7.0 to find the highest pH that maintains solubility at your desired concentration.
Strategy B: Utilizing a Co-solvent System (Intermediate Method)
-
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for less polar molecules like the salsolidine free base to remain dissolved.[10][11] A common strategy involves making a high-concentration stock in DMSO and then diluting it into the buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.
-
When to Use: In cell-based assays or other systems where a low, fixed concentration of a co-solvent like DMSO is known to be tolerated. Always run a vehicle control (buffer + co-solvent) to validate.
-
Protocol: See Protocol 2 in the next section for a detailed, step-by-step guide.
Strategy C: Cyclodextrin Complexation (Most Advanced Method)
-
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[12][13] The poorly soluble salsolidine free base can enter the hydrophobic cavity, forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound without altering pH or requiring organic co-solvents.[16] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a derivative commonly used for this purpose.[6][7]
-
When to Use: This is the superior method for sensitive applications where neither pH changes nor organic solvents are acceptable, such as in vivo studies or delicate cell culture models.
-
Protocol: See Protocol 3 for a detailed guide on using SBE-β-CD.
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caption { label = "Fig 3: Mechanism of Cyclodextrin Solubilization"; fontsize = 10; fontname = "Arial"; } }
Caption: Cyclodextrins encapsulate the poorly soluble drug, increasing its apparent water solubility.
Section 3: Detailed Experimental Protocols
Follow these self-validating protocols for reliable and reproducible solution preparation.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 25 mM stock solution of salsolidine hydrochloride (MW: 243.73 g/mol ) in DMSO.
-
Weighing: Accurately weigh 6.09 mg of salsolidine hydrochloride powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, briefly sonicate the solution in a water bath to ensure all solid material is dissolved.[7]
-
Verification: Visually inspect the solution against a light source. It must be completely clear, with no visible particulates.
-
Storage & Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL). Store these aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[6][7]
Protocol 2: Preparation of a Working Solution using the Co-solvent Method
This protocol describes the preparation of a 25 µM working solution in PBS (pH 7.4) with a final DMSO concentration of 0.1%.
-
Materials: You will need your 25 mM stock solution in DMSO (from Protocol 1) and sterile PBS (pH 7.4).
-
Pre-warm Buffer: Warm the required volume of PBS to your experimental temperature (e.g., 37°C).
-
Dilution: Vigorously vortex your PBS. While it is still vortexing, add 1 µL of the 25 mM DMSO stock solution for every 1 mL of PBS. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
Final Mix: Continue to vortex for another 10-15 seconds to ensure homogeneity.
-
Verification: The final working solution should be perfectly clear. If you observe any cloudiness or precipitate, your desired concentration may be too high for this method, and you should consider Strategy C.
-
Usage: Use the freshly prepared working solution immediately for best results.
Protocol 3: Preparation of a Working Solution using SBE-β-CD
This protocol describes preparing a salsolidine hydrochloride solution using a pre-prepared cyclodextrin solution, adapted from published methods.[6][7]
-
Prepare the Cyclodextrin Vehicle:
-
Weigh out 200 mg of Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Dissolve it in 1 mL of your desired biological buffer (e.g., saline or PBS). This creates a 20% (w/v) SBE-β-CD solution.
-
Stir until fully dissolved. The solution should be clear.
-
-
Prepare a High-Concentration Drug Stock: Prepare a concentrated stock of salsolidine hydrochloride in DMSO (e.g., 25 mg/mL, as per Protocol 1, adjusting the mass accordingly).
-
Create the Final Working Solution:
-
Take 900 µL of the 20% SBE-β-CD vehicle solution.
-
Add 100 µL of the 25 mg/mL salsolidine hydrochloride DMSO stock to the SBE-β-CD solution.[6]
-
Vortex thoroughly to mix. The cyclodextrin will complex with the salsolidine, keeping it soluble.
-
-
Verification and Use: The final solution will contain 2.5 mg/mL of salsolidine hydrochloride in a vehicle of 10% DMSO and 18% SBE-β-CD.[6] This solution is significantly more concentrated than what can typically be achieved in a buffer alone. Dilute this complexed stock further in your plain biological buffer as needed for your experiment. The complex is stable and should not precipitate upon further dilution.
References
- 1. Salsolidine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. gauthmath.com [gauthmath.com]
- 5. Buy Salsolidine | 5784-74-7 [smolecule.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline during storage
Welcome to the technical support center for 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the oxidation of this compound during storage. As a secondary amine, the tetrahydroisoquinoline nucleus is susceptible to oxidation, which can compromise sample integrity and experimental outcomes.[1][2] This resource offers troubleshooting guides and frequently asked questions to ensure the long-term stability of your valuable compound.
Understanding the Challenge: The Oxidation of this compound
This compound, also known as salsolidine, is a valuable building block and pharmacologically active compound.[3][4] Its tetrahydroisoquinoline core, however, contains a secondary amine that is prone to oxidation, especially in the presence of atmospheric oxygen. This degradation can lead to the formation of various byproducts, including the corresponding imine, 3,4-dihydroisoquinoline, or further oxidized species.[5][6] Such impurities can significantly impact the compound's reactivity, bioactivity, and overall experimental reproducibility.
The following diagram illustrates the potential oxidation pathway of the tetrahydroisoquinoline ring system.
Caption: Potential oxidation pathway of this compound and key prevention strategies.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: A storage temperature of -20°C is recommended.[3] For short-term storage, refrigeration at 2-8°C may be acceptable, but freezing is preferable for extended periods.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light. The material is noted to be hygroscopic, so a secure seal is critical to prevent moisture ingress.[3]
-
Location: Store in a dry, well-ventilated place away from strong oxidizing agents and strong acids.[7][8]
Q2: I received the compound shipped at ambient temperature. Is it still viable?
A2: Many stable compounds are shipped at ambient temperature for logistical reasons, even if long-term storage requires colder conditions. If the transit time was short (a few days), the compound is likely unaffected. However, it is crucial to transfer it to the recommended -20°C storage under an inert atmosphere immediately upon receipt. For critical applications, it is advisable to perform a quality control check, such as HPLC or NMR, to confirm purity before use.
Q3: The solid material appears to have clumped together. Is this a sign of degradation?
A3: Clumping of the solid is more likely due to the hygroscopic nature of the compound rather than oxidation.[3] While this indicates some moisture exposure, it does not necessarily mean the compound has oxidized. To address this, you can dry the material under a high vacuum. However, it is a reminder to ensure the container is always tightly sealed after use.
Troubleshooting Oxidation
Q4: I've noticed a yellow to brownish discoloration of my once off-white solid. What does this indicate?
A4: A color change from off-white or light yellow to a more intense yellow or brown is a common visual indicator of oxidation.[9] This is likely due to the formation of conjugated systems as the tetrahydroisoquinoline ring is oxidized to the corresponding dihydroisoquinoline or other colored byproducts. If you observe a significant color change, it is highly recommended to re-analyze the purity of the compound before proceeding with your experiments.
Q5: My NMR spectrum shows unexpected peaks, particularly in the aromatic and imine regions. Could this be oxidation?
A5: Yes, the appearance of new signals in the NMR spectrum is a strong indicator of degradation. Specifically, the oxidation to the 3,4-dihydroisoquinoline derivative would result in a downfield shift of the proton at the C1 position and the appearance of an imine proton signal. You may also observe changes in the aromatic region. Comparing the spectrum to a reference of the pure compound is the best way to confirm this.
Q6: How can I quantify the level of oxidation in my sample?
A6: The most common and reliable method for quantifying the purity and detecting oxidation products is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable. You would expect to see the main peak for the pure compound and smaller peaks for the more polar oxidation products. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying the specific degradation products.[10]
| Analytical Technique | Purpose | Key Observations |
| HPLC-UV | Purity assessment and quantification | Appearance of new, typically earlier-eluting, peaks corresponding to more polar oxidation products. |
| LC-MS | Identification of degradation products | Detection of masses corresponding to oxidized species (e.g., M-2 for the dihydroisoquinoline). |
| NMR Spectroscopy | Structural confirmation of degradation | Appearance of new signals, particularly in the downfield region, indicative of imine formation and changes in the ring structure. |
| Visual Inspection | Preliminary assessment | Change in color from off-white/light yellow to a more intense yellow or brown. |
Troubleshooting and Prevention Guide
Protocol 1: Inert Gas Blanketing for Storage and Dispensing
This protocol outlines the essential steps for creating an inert atmosphere in your storage container to prevent oxidation.
Objective: To displace oxygen from the headspace of the storage vial with an inert gas (Nitrogen or Argon).
Materials:
-
Vial containing this compound
-
Source of dry, high-purity Nitrogen or Argon gas with a regulator
-
Needle-tipped gas dispersion tube or a long needle
-
Septum-capped vial or a flask with a rubber septum
Workflow Diagram:
Caption: Workflow for inert gas blanketing of the storage vial.
Step-by-Step Procedure:
-
Preparation: Ensure your gas source is providing a gentle, steady flow of inert gas. A high flow rate can blow the solid material out of the vial.
-
Venting: Puncture the septum of the vial with two needles. One needle will be the gas inlet, and the other will be the outlet to vent the displaced air. The inlet needle should be positioned just above the surface of the solid, while the outlet needle should be just through the septum.
-
Flushing: Gently introduce the inert gas into the vial through the inlet needle. Allow the gas to flush the headspace for 1-2 minutes.
-
Sealing: While the inert gas is still flowing, remove the outlet needle first. Then, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial.
-
Final Seal and Storage: For added security, wrap the cap and septum area with Parafilm. Immediately place the vial in the -20°C freezer for long-term storage.
Protocol 2: Use of Antioxidants
For solutions of this compound, especially if they are to be stored for any length of time, the addition of an antioxidant can provide an extra layer of protection.
Objective: To inhibit the initiation of oxidation by scavenging free radicals.
Considerations:
-
Compatibility: The chosen antioxidant must be soluble in the same solvent as your compound and should not interfere with downstream applications.
-
Concentration: Antioxidants are typically used in low concentrations (e.g., 0.01-0.1% w/v).
Recommended Antioxidants for Amines:
-
Butylated Hydroxytoluene (BHT): A common free-radical scavenger.
-
Hindered Amine Stabilizers (HAS): While often used in polymers, their mechanism of action is highly effective at inhibiting amine oxidation.[11]
-
Free Radical Scavengers: Compounds like methimazole have been shown to inhibit amine oxidation.[12]
General Procedure:
-
Prepare your stock solution of this compound in the desired solvent.
-
Add the chosen antioxidant to the final concentration.
-
Purge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Transfer the solution to a tightly sealed amber vial and store it at the appropriate temperature.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. This compound CAS#: 5784-74-7 [amp.chemicalbook.com]
- 4. Salsolidine - Wikipedia [en.wikipedia.org]
- 5. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 10. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
interpreting mass spectrometry fragmentation patterns of salsolidine
Welcome to the technical support center for the mass spectrometric analysis of salsolidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to identify, quantify, or structurally elucidate this important tetrahydroisoquinoline alkaloid. As your dedicated application scientist, I have structured this resource to move from foundational principles to practical troubleshooting, ensuring you have the necessary insights to interpret your data with confidence.
Our approach is built on explaining the causality behind experimental observations and providing self-validating protocols. Every recommendation is grounded in established principles of mass spectrometry and supported by authoritative references.
Section 1: Foundational Concepts - Salsolidine's Behavior in a Mass Spectrometer
Q1: What are the key structural features of salsolidine, and how do they influence its analysis by mass spectrometry?
A1: Understanding the structure of salsolidine is the first step to predicting and interpreting its mass spectrum.
-
Structure: Salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) has a molecular formula of C₁₂H₁₇NO₂ and a molar mass of approximately 207.27 g/mol .[1]
-
Core Features & MS Implications:
-
Tetrahydroisoquinoline Core: This rigid, bicyclic structure is the primary scaffold.
-
Basic Secondary Amine: The nitrogen atom in the tetrahydroisoquinoline ring is a secondary amine. It is readily protonated, making salsolidine highly suitable for analysis in positive ion mode electrospray ionization (ESI+). The protonated molecule, [M+H]⁺, will be the precursor ion, appearing at an m/z of approximately 208.128.
-
Benzylic Methyl Group: The methyl group at the C1 position is "benzylic" (adjacent to the aromatic ring) and also alpha to the nitrogen atom. This C-C bond is a chemically logical site for fragmentation.[2][3]
-
Methoxy Groups: Two methoxy groups (-OCH₃) are attached to the aromatic ring. These can be lost as neutral molecules or radicals during fragmentation, but this is typically less favorable than other pathways.
-
Section 2: The Ideal Fragmentation Pattern of Salsolidine
Q2: What is the expected fragmentation pattern for salsolidine in a standard Collision-Induced Dissociation (CID) MS/MS experiment?
A2: In a typical ESI-MS/MS experiment, the protonated salsolidine molecule ([M+H]⁺ at m/z 208.1) is selected and fragmented. The fragmentation is dominated by a major pathway resulting from the cleavage of the bond alpha to the nitrogen and at the benzylic position.
The primary fragmentation event is the homolytic cleavage (alpha-cleavage) that expels a methyl radical (•CH₃, mass ≈ 15 Da).[2][3] This is a highly favorable pathway because it results in a very stable, resonance-delocalized secondary carbocation. This fragment is almost always the base peak in the product ion spectrum.
Table 1: Predicted Key Fragments for Salsolidine ([M+H]⁺ = m/z 208.1)
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment | Typical Relative Abundance |
|---|---|---|---|---|
| 208.1 | 192.1 | •CH₃ (15.0 Da) | 6,7-dimethoxy-3,4-dihydroisoquinolinium | Base Peak |
| 208.1 | 177.1 | CH₃OH (32.0 Da) from m/z 208 or •CH₃ (15.0 Da) from m/z 192 | Loss of methanol or further fragmentation | Low to Medium |
| 208.1 | 162.1 | C₂H₆ (30.0 Da) | Product of Retro-Diels-Alder reaction | Low |
Below is a diagram illustrating the primary fragmentation pathway.
Caption: Primary fragmentation of protonated salsolidine.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of salsolidine.
Q3: I'm not seeing any peaks, or my signal intensity is very poor. What are the first things I should check?
A3: This is a frequent issue in mass spectrometry, often stemming from the sample introduction or ionization process.[4][5] Follow this systematic check:
-
Confirm Sample Preparation:
-
Concentration: Is your sample too dilute to be detected or so concentrated that it's causing ion suppression?[4] Prepare a fresh dilution in the expected optimal range (e.g., 1-10 µg/mL).
-
Solvent: Is salsolidine dissolved in a mobile phase-compatible solvent (e.g., Methanol or Acetonitrile)? For ESI+, the addition of a small amount of acid (e.g., 0.1% formic acid) is crucial to promote protonation.[6]
-
-
Inspect the Ion Source:
-
Spray Stability: Visually inspect the ESI spray if your instrument allows. An unstable or sputtering spray indicates a clog in the sample needle or tubing.[7]
-
Source Conditions: Ensure the ion source parameters (gas flows, temperatures) are appropriate for your flow rate.
-
-
Check Instrument Status:
Caption: Troubleshooting workflow for poor signal intensity.
Q4: The base peak in my MS/MS spectrum is the precursor ion (m/z 208.1), not the expected fragment at m/z 192.1. Why?
A4: This indicates that fragmentation is not occurring efficiently. The most likely cause is insufficient collision energy (CE).
-
Causality: Collision-Induced Dissociation requires the precursor ion to collide with neutral gas molecules (like nitrogen or argon) with enough energy to break chemical bonds. If the CE is set too low, the ions will pass through the collision cell without fragmenting.
-
Solution: Optimize the collision energy. It is best practice to perform a collision energy ramp experiment to find the optimal value that produces the highest intensity of the desired fragment ion.
Protocol: Collision Energy Optimization
-
Sample Infusion: Prepare a 1 µg/mL solution of your salsolidine standard in a suitable solvent (e.g., 50:50 Methanol:Water + 0.1% Formic Acid). Infuse directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Method Setup:
-
Set the instrument to MS/MS (or Product Ion Scan) mode.
-
Define the precursor ion: m/z 208.1.
-
Set the scan range to acquire product ions (e.g., m/z 50-220).
-
-
Perform CE Ramp:
-
Acquire spectra at increasing collision energy values. Start at 5 eV and increase in increments of 2-5 eV up to 40-50 eV.
-
Monitor the intensity of the precursor ion (m/z 208.1) and the key fragment ion (m/z 192.1).
-
-
Analyze Data: Plot the intensity of the m/z 192.1 fragment versus the collision energy. The optimal CE is the value that gives the maximum intensity for this fragment before it begins to fragment further. This value can then be used for all subsequent LC-MS/MS analyses.
Q5: I see a prominent, unexpected peak at m/z 178 in my sample. Is this a fragment of salsolidine?
A5: A peak at m/z 178 is unlikely to be a direct or primary fragment of salsolidine. It is more likely an ion from a co-eluting, related compound.
-
Expert Insight: The most probable candidate is salsoline (also known as 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol).[8] This compound is structurally identical to salsolidine, except one of the methoxy groups is replaced by a hydroxyl group. Its protonated molecule [M+H]⁺ would have an m/z of 194.1, and its primary fragment (from the same loss of a •CH₃ radical) would be at m/z 178.1 .
-
Potential Causes:
-
Sample Impurity: The original salsolidine standard may contain salsoline as an impurity.
-
Metabolite: If analyzing a biological sample, salsoline could be a metabolite of salsolidine (via O-demethylation).
-
-
Validation Steps:
-
Check Precursor: Filter your data to see if the m/z 178 fragment originates from the m/z 208.1 precursor (unlikely) or from an m/z 194.1 precursor.
-
High-Resolution MS: If you have access to a Q-TOF or Orbitrap instrument, determine the accurate mass of the m/z 178 ion. This will allow you to calculate a molecular formula and confirm if it matches the expected formula for the salsoline fragment ([C₁₀H₁₂NO₂]⁺).
-
Chromatography: Improve your chromatographic separation to resolve the two compounds. They are structurally similar but should have slightly different retention times.
-
Q6: My measured masses are consistently off by a small, fixed amount (e.g., 0.2 Da). How can I correct this?
A6: This indicates a problem with the instrument's mass calibration.[4]
-
Causality: Mass spectrometers rely on a precise calibration curve to convert an ion's time-of-flight or frequency into an accurate m/z value. This calibration can drift over time due to temperature fluctuations or contamination in the analyzer.
-
Solution: Perform a mass axis calibration. All mass spectrometer manufacturers provide a specific calibration solution (e.g., Agilent's "Tune Mix," Sciex's "API Tune Solution") and an automated or semi-automated routine to perform this procedure. It is essential to perform this calibration regularly as part of routine instrument maintenance.[7][9] For high-resolution instruments, an internal reference mass or "lock mass" can be used during the run to correct for drift in real-time.
References
- 1. Salsolidine - Wikipedia [en.wikipedia.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. uab.edu [uab.edu]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
addressing matrix effects in LC-MS/MS quantification of salsolidine
Welcome to the technical support resource for the quantitative analysis of salsolidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and reliability of your analytical data.
Understanding Matrix Effects in Salsolidine Analysis
In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest. For salsolidine, which is often quantified in complex biological fluids like plasma, serum, or urine, these components include salts, lipids (especially phospholipids), proteins, and metabolites. Matrix effects occur when these co-eluting components alter the ionization efficiency of salsolidine in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This phenomenon can severely compromise the accuracy, precision, and sensitivity of the assay.
Ion suppression is the more common issue and can be particularly problematic during electrospray ionization (ESI). Co-eluting matrix components can compete with salsolidine for the available charge on the ESI droplet surface or change the droplet's physical properties (e.g., viscosity and surface tension), hindering the formation of gas-phase analyte ions.
Troubleshooting Guide: Addressing Matrix Effect-Related Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My salsolidine peak area is inconsistent and unexpectedly low in plasma samples compared to my solvent standards. What's the likely cause and how do I confirm it?
Answer:
This is a classic sign of ion suppression . The endogenous components in the plasma matrix are likely co-eluting with your salsolidine peak and interfering with its ionization.
Causality: The complex nature of plasma means that even with protein precipitation, many small molecules and lipids, particularly phospholipids, remain in the supernatant. These can elute in the same chromatographic region as salsolidine, leading to competition in the ion source.
Troubleshooting Workflow:
-
Confirming Ion Suppression with Post-Column Infusion: This is a definitive method to visualize regions of ion suppression in your chromatogram.
-
Objective: To identify at which retention times the matrix components are causing suppression.
-
Procedure:
-
Prepare a solution of salsolidine at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution continuously into the MS source post-column using a T-junction.
-
While infusing, inject a blank, extracted plasma sample onto your LC system.
-
Monitor the salsolidine MRM transition. A stable baseline signal is expected. Any dip or deviation in this baseline indicates ion suppression at that specific retention time.
-
-
Interpretation: If you see a significant dip in the salsolidine signal at its expected retention time, you have confirmed matrix-induced ion suppression.
-
-
Quantitative Assessment with Post-Extraction Spike Analysis: This method quantifies the extent of the matrix effect.
-
Objective: To calculate the Matrix Factor (MF).
-
Procedure: A detailed protocol is provided in the "Detailed Experimental Protocols" section. In essence, you compare the peak area of salsolidine spiked into a blank, extracted matrix (Set B) with the peak area of salsolidine in a neat solvent (Set A).
-
Calculation: Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Interpretation:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.85 and 1.15 is generally considered acceptable, as per regulatory guidelines.
-
-
Question 2: I've confirmed significant ion suppression. What is the most effective way to eliminate or compensate for it?
Answer:
There are several strategies, and the best choice depends on the severity of the effect and the resources available. The most robust solution is often a combination of these approaches.
Strategy 1: Improve Sample Preparation
-
Rationale: The most direct way to reduce matrix effects is to remove the interfering components before the sample is injected into the LC-MS/MS system.
-
Options:
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression. If you are currently using PPT (e.g., with acetonitrile or methanol), consider it a starting point that likely needs improvement.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For a basic compound like salsolidine, you can manipulate the pH to selectively extract it into an organic solvent, leaving polar interferences behind in the aqueous phase. A common choice is ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup. You can use a reversed-phase sorbent to retain salsolidine while washing away salts and other polar interferences. A more advanced technique is to use specialized SPE cartridges designed for phospholipid removal.
-
Strategy 2: Optimize Chromatography
-
Rationale: If you can chromatographically separate salsolidine from the co-eluting matrix components, the ion suppression will be minimized.
-
Actionable Steps:
-
Increase Chromatographic Resolution: Employing Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) systems with sub-2 µm particle columns can significantly increase peak efficiency and resolve salsolidine from interferences.
-
Modify Gradient Profile: Adjust your mobile phase gradient to be shallower around the elution time of salsolidine. This can help to separate it from closely eluting matrix components.
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.
-
Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) - The Gold Standard
-
Rationale: A SIL-IS is the ideal tool for compensating for matrix effects. A deuterated analog of salsolidine (e.g., salsolidine-d4) will have nearly identical chemical and physical properties to the unlabeled analyte.
-
Mechanism of Action: The SIL-IS is added to the sample at the very beginning of the sample preparation process. It will co-elute with salsolidine and experience the same degree of ion suppression or enhancement. Because you are measuring the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
-
Implementation: Synthesize or purchase a high-purity salsolidine SIL-IS (e.g., Salsolidine-d4). The mass difference should be at least 3 Da to avoid isotopic crosstalk.
The following diagram illustrates the decision-making process for troubleshooting matrix effects:
graph TD { A[Start: Inconsistent/Low Salsolidine Signal] --> B{Confirm Matrix Effect}; B --> C[Post-Column Infusion]; B --> D[Post-Extraction Spike]; C --> E{Suppression Zone at Analyte RT?}; D --> E; E -->|Yes| F[Address Matrix Effect]; E -->|No| G[Investigate Other Issues (e.g., sample stability, instrument performance)]; F --> H{Implement SIL-IS}; F --> I{Improve Sample Prep}; F --> J{Optimize Chromatography}; H --> K[Re-evaluate with SIL-IS]; I --> L[LLE or SPE]; J --> M[UHPLC, Gradient Mod]; L --> K; M --> K; K --> N{Matrix Effect Compensated?}; N -->|Yes| O[Proceed with Validation]; N -->|No| P[Combine Strategies (e.g., SPE + SIL-IS)]; P --> K;
}
Caption: Troubleshooting workflow for salsolidine matrix effects.Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor and Recovery
This protocol is essential for method validation as per FDA and EMA guidelines.
Objective: To quantitatively determine the absolute matrix effect, relative matrix effect (from different sources of matrix), and recovery.
Materials:
-
Blank human plasma (at least 6 different lots, free of salsolidine)
-
Salsolidine and SIL-IS stock solutions
-
Mobile phase solvents
-
Sample preparation reagents (e.g., acetonitrile for PPT, or solvents for LLE/SPE)
Procedure:
-
Prepare Three Sets of Samples at Low and High QC concentrations:
-
Set A (Neat Solution): Spike salsolidine and SIL-IS into the mobile phase or reconstitution solvent. This represents 100% response (no matrix effect, 100% recovery).
-
Set B (Post-Extraction Spike): Extract blank plasma first. Then, spike salsolidine and SIL-IS into the final, clean extract. This is used to measure the matrix effect.
-
Set C (Pre-Extraction Spike): Spike salsolidine and SIL-IS into blank plasma before the extraction process. This is used to measure recovery.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE): (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
IS-Normalized Matrix Factor: Calculate the MF for salsolidine and the SIL-IS separately. Then, IS-Normalized MF = (MF of Salsolidine) / (MF of SIL-IS).
-
Acceptance Criteria (based on regulatory guidelines):
| Parameter | Acceptance Criteria |
| IS-Normalized Matrix Factor | The coefficient of variation (CV) of the IS-normalized matrix factors from at least 6 different lots of matrix should not be greater than 15%. |
| Recovery | Recovery of the analyte and IS should be consistent, precise, and reproducible. While no specific value is mandated, high and consistent recovery is desirable. |
Frequently Asked Questions (FAQs)
Q1: Can I use a structural analog as an internal standard instead of an expensive SIL-IS?
A: While possible, it is not ideal for compensating for matrix effects. A structural analog will have different chromatographic retention and ionization characteristics than salsolidine. It may not co-elute perfectly and therefore will not experience the exact same degree of ion suppression. A SIL-IS is always the recommended first choice for LC-MS/MS bioanalysis.
Q2: My matrix effect seems to vary between different batches of plasma. What should I do?
A: This is known as the "relative matrix effect" and highlights the importance of validating your method with multiple sources of biological matrix. The use of a SIL-IS is the most effective way to compensate for this lot-to-lot variability. If a SIL-IS is not used, you may need to implement a more rigorous sample cleanup procedure (like SPE) to minimize the impact of these variations.
Q3: I am observing ion enhancement instead of suppression. Is this still a problem?
A: Yes. Any unpredictable alteration of the analyte signal is detrimental to the method's reliability. Ion enhancement can also lead to inaccurate results and should be addressed using the same troubleshooting strategies as for ion suppression (improved sample prep, chromatography, or use of a SIL-IS).
Q4: What are the typical MS/MS transitions for salsolidine?
A: For positive electrospray ionization (ESI+), the protonated molecule [M+H]+ of salsolidine (C10H13NO2, MW: 179.22) would be at m/z 180.2. A common fragmentation would involve the loss of a methyl group or other characteristic fragments. Based on the structure, a likely product ion would be around m/z 162, resulting from the loss of water. However, it is crucial to optimize the transitions on your specific instrument by infusing a standard solution of salsolidine.
The following diagram illustrates the proposed fragmentation of salsolidine:
Caption: Proposed ESI+ fragmentation pathway for salsolidine.
Technical Support Center: Refining Purification Methods for Crude Salsolidine
Welcome to the technical support center for the purification of crude salsolidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and refinement of this pharmacologically significant tetrahydroisoquinoline alkaloid.[1] As specialists in natural product chemistry, we understand that moving from a complex crude extract to a highly pure active pharmaceutical ingredient (API) is fraught with challenges, from low yields to persistent impurities.
This document provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed troubleshooting guides and step-by-step protocols. Our goal is to empower you to overcome common obstacles, optimize your workflow, and ensure the integrity and purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that form the foundation of a successful purification strategy.
Q1: What are the primary challenges in purifying crude salsolidine?
A1: The main difficulties stem from three core issues:
-
Low Abundance: Salsolidine is often present in low concentrations within a complex biological matrix, which includes other structurally similar alkaloids.[2]
-
Structural Similarity: Co-extraction of analogous tetrahydroisoquinolines (like salsolin in certain plant sources) makes separation difficult due to similar polarities and chemical properties, often leading to co-elution in chromatographic systems.[2][3]
-
Chemical Instability: Alkaloids can be sensitive to pH, heat, and light.[2] For instance, the related compound salsolin is known to be unstable in alkaline conditions, which can be a concern during acid-base extractions if not properly controlled.[3]
Q2: What are the most effective methods for purifying salsolidine?
A2: A multi-step approach is typically required. The most robust workflow combines an initial acid-base extraction to isolate the total alkaloid fraction, followed by chromatographic separation, and concluding with recrystallization for final polishing.
-
Acid-Base Extraction: This classic technique is highly effective for separating basic alkaloids from neutral and acidic compounds in the crude extract.[4][5]
-
Column Chromatography: This is the workhorse for separating individual alkaloids from the concentrated extract. Silica gel is common, but basic alumina can be advantageous for preventing the degradation of sensitive alkaloids.[6][7]
-
Recrystallization: This is the gold standard for achieving high crystalline purity, effectively removing trace impurities that may remain after chromatography.[8][9]
Q3: How do I choose the right solvent for extraction and recrystallization?
A3: Solvent selection is critical and is guided by the principle of "like dissolves like," balanced with practical considerations.
-
For Extraction: An initial defatting step using a non-polar solvent like hexane can remove lipids.[2] For the subsequent acid-base partitioning, a water-immiscible organic solvent like dichloromethane or chloroform is used to extract the free alkaloid base.[4][5]
-
For Recrystallization: The ideal solvent should dissolve salsolidine poorly at room temperature but very well at its boiling point.[8] This differential solubility is key to maximizing recovery. Ethanol, methanol, or acetone-water mixtures are common starting points. Small-scale solubility tests are essential to determine the optimal solvent or solvent system for your specific crude product.
Q4: My salsolidine sample seems to be degrading. How can I prevent this?
A4: Degradation often results from exposure to harsh conditions. To maintain stability:
-
Control Temperature: During solvent evaporation (e.g., with a rotary evaporator), keep the bath temperature below 50°C.[10] Many natural products are thermolabile.[11]
-
Manage pH: Avoid prolonged exposure to strong acids or bases. While necessary for extraction, these steps should be performed efficiently.
-
Protect from Light: Store extracts and purified fractions in amber vials or protect them from direct light, as photosensitivity can be an issue for complex organic molecules.[2]
-
Inert Atmosphere: For long-term storage, salsolidine stock solutions should be stored under nitrogen at -20°C or -80°C to prevent oxidation.[12][13]
Q5: How can I effectively monitor the purity of my fractions during chromatography?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[5] It is rapid, inexpensive, and provides immediate feedback.
-
Procedure: Spot a small amount of each collected fraction onto a TLC plate alongside your crude and reference standards (if available).
-
Visualization: After developing the plate, alkaloids can often be visualized under UV light. For enhanced detection, use a visualizing agent like Dragendorff's reagent, which typically stains alkaloids as orange or reddish-brown spots.[5] This allows you to identify and pool the purest fractions containing salsolidine before committing to more time-consuming analyses like HPLC.
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography is a critical separation step, but it can be prone to issues. This guide provides solutions to common problems.
Problem 1: Low Yield or Complete Loss of Salsolidine on the Column
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Irreversible Adsorption | Salsolidine, being a basic compound, can bind very strongly to the acidic silanol groups on the surface of standard silica gel, leading to poor recovery.[6] Solution: Deactivate the silica gel by preparing a slurry with a small amount of a polar solvent containing 1-2% triethylamine or ammonia before packing the column. Alternatively, switch to a different stationary phase like neutral or basic alumina, which is more suitable for basic compounds.[6][7] |
| Degradation on Column | The acidic nature of silica gel can catalyze the degradation of pH-sensitive compounds over the long duration of a column run.[2] Solution: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution (without sacrificing resolution). Using a deactivated stationary phase as mentioned above also mitigates this risk. |
| Improper Elution Solvent | The chosen solvent system may be too non-polar to effectively elute the salsolidine from the stationary phase. Solution: Perform systematic TLC experiments with various solvent systems (e.g., dichloromethane/methanol, chloroform/acetone) to find the optimal mobile phase that moves salsolidine to an Rf value of approximately 0.3-0.4. Apply this system to the column, potentially using a gradient elution from a less polar to a more polar mixture. |
Problem 2: Co-elution of Salsolidine with Impurities
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inadequate Resolution | The polarity difference between salsolidine and the impurities is too small for the current system to resolve. Solution: Improve separation by (1) using a longer column to increase the number of theoretical plates, (2) running a shallower solvent gradient to increase the separation distance between bands, or (3) using a stationary phase with a smaller particle size for higher efficiency.[2] |
| Wrong Stationary Phase | The interaction mechanism of the chosen stationary phase (e.g., silica) may not be selective enough for the compounds of interest. Solution: Switch the stationary phase to one with a different selectivity. If using normal-phase (silica/alumina), consider reversed-phase column chromatography, where separation is based on hydrophobicity rather than polarity. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap. Solution: Reduce the amount of sample loaded. A general rule is to load no more than 1-5% of the stationary phase weight (e.g., 1-5 g of crude extract for 100 g of silica gel). |
Experimental Workflow: Column Chromatography
Caption: Workflow for purifying salsolidine via column chromatography.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful final purification step, but achieving good crystals requires precision.
Problem 1: Salsolidine Fails to Crystallize from Solution
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Solution is Not Saturated | Too much solvent was added, and the concentration of salsolidine is below its saturation point even when cold.[14] Solution: Gently heat the solution to boil off some of the solvent until the solution becomes more concentrated. Continue to remove solvent until you observe slight turbidity (cloudiness), then add a drop or two of hot solvent to redissolve it before allowing it to cool again.[8] |
| Supersaturation | The solution is saturated, but the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome. Solution: Induce crystallization by (1) scratching the inside of the flask with a glass rod just below the solvent line to create a rough surface for nucleation, or (2) adding a single, tiny "seed" crystal of pure salsolidine to act as a template for crystal growth. |
| Interfering Impurities | High levels of impurities can inhibit the formation of a proper crystal lattice. Solution: The material may not be pure enough for recrystallization. Consider repeating the previous purification step (e.g., column chromatography) to improve the purity of the starting material. |
Problem 2: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Solution Cooled Too Quickly | Rapid cooling (e.g., placing the hot flask directly in an ice bath) causes the product to crash out of solution as an amorphous oil because molecules do not have time to align in an ordered crystal lattice.[8] Solution: Allow the hot solution to cool slowly and undisturbed to room temperature first. Only after it has reached room temperature should you place it in an ice bath to maximize recovery. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of your salsolidine-impurity mixture. The solid melts before it dissolves, and then separates as an oil upon cooling. Solution: Select a different solvent with a lower boiling point. |
Experimental Workflow: Single-Solvent Recrystallization
Caption: Step-by-step workflow for single-solvent recrystallization.
Section 4: Purity Assessment Methodologies
Verifying the purity of your final product is a non-negotiable step. A combination of orthogonal methods provides the most comprehensive and trustworthy assessment.
| Method | Principle & Application for Salsolidine |
| Thin-Layer Chromatography (TLC) | A qualitative method based on differential partitioning of compounds between a stationary and mobile phase. Use: Excellent for rapid screening of fractions and preliminary purity checks. A single spot does not guarantee purity but multiple spots indicate impurities.[5] |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution quantitative technique that separates compounds based on their interaction with the column's stationary phase. Use: The gold standard for purity determination. An analytical RP-HPLC method can provide a purity profile, often expressed as a percentage based on peak area.[15][16] |
| Quantitative NMR (qNMR) | A powerful technique that determines purity by integrating the signals of the target compound against a certified internal standard of known concentration. Use: Provides an absolute purity value and can detect non-UV active impurities (like residual solvents or water) that HPLC might miss.[17] |
| Melting Point Analysis | A physical property measurement. Pure crystalline compounds have a sharp, defined melting point range. Use: A simple, effective, and inexpensive method to assess purity. Impurities typically depress and broaden the melting point range.[18] |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. Use: Primarily used for structural confirmation by verifying the molecular weight of the purified compound. Can be coupled with LC (LC-MS) for enhanced analytical power.[19][20] |
Section 5: Protocol Highlight: Purification via Cation-Exchange
For larger-scale isolations from plant material, ion-exchange chromatography offers a robust alternative to capture total alkaloids efficiently. The following protocol is adapted from established methods for isolating salsolidine and related alkaloids.[3]
Step-by-Step Protocol
-
Extraction: Extract the raw plant material with acidified water (e.g., 0.5% HCl) to protonate the alkaloids and bring them into the aqueous phase.[4]
-
Adsorption: Pass the filtered aqueous extract through a column packed with a strong cation-exchange resin (e.g., KU-2 in its H+ form). The positively charged salsolidine will displace the H+ ions and bind to the resin.
-
Washing: Wash the column thoroughly with deionized water to remove unbound neutral compounds like sugars and pigments.
-
Desorption (Elution): Elute the bound alkaloids from the resin using an acidified alcohol-water mixture (e.g., 5% HCl in 70% ethanol) with gentle heating (50-60°C).[3] The high concentration of H+ and the organic solvent disrupts the ionic interaction, releasing the alkaloids.
-
Neutralization & Concentration: Partially neutralize the acidic eluate to approximately pH 5 and concentrate it under reduced pressure to remove the alcohol.
-
Further Processing: The resulting concentrated aqueous solution of alkaloid hydrochlorides can then be further purified by precipitation, liquid-liquid extraction, or preparative chromatography.
This method is advantageous as it simplifies the initial cleanup, concentrates the alkaloids, and avoids the use of harsh bases like ammonia which can degrade sensitive companion alkaloids.[3]
References
- 1. Salsolidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. SU412192A1 - The method of isolation of salsoline and salsolidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. Home Page [chem.ualberta.ca]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. youtube.com [youtube.com]
- 15. hovione.com [hovione.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moravek.com [moravek.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of salsolinol and related catecholamines through on-line preconcentration and liquid chromatography/atmospheric pressure photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of Salsolidine and Salsolinol for the Research Scientist
An In-depth Guide to Understanding Two Structurally Similar, Yet Potentially Divergent, Endogenous Alkaloids
For researchers in neuropharmacology and drug development, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a detailed comparison of the neurotoxic profiles of two such molecules: salsolidine and salsolinol. Both are tetrahydroisoquinoline alkaloids derived from dopamine metabolism and have been implicated in the pathophysiology of neurodegenerative conditions, most notably Parkinson's disease. However, the extent of their neurotoxicity and the underlying mechanisms appear to differ significantly based on current scientific literature.
This guide will delve into the established neurotoxic pathways of salsolinol, supported by a wealth of experimental data. In contrast, it will highlight the current knowledge gap regarding salsolidine's neurotoxicity, primarily focusing on its known enzymatic interactions and postulating potential mechanisms based on its chemical structure. Our objective is to provide a clear, evidence-based comparison to inform experimental design and guide future research in this critical area.
Salsolinol: A Well-Characterized Neurotoxin Implicated in Parkinson's Disease
Salsolinol is an endogenous compound formed from the condensation of dopamine and acetaldehyde. Its role as a potential etiological factor in Parkinson's disease has been extensively investigated, with numerous studies demonstrating its toxic effects on dopaminergic neurons. The neurotoxicity of salsolinol is multifaceted, primarily driven by the induction of oxidative stress, mitochondrial dysfunction, and the initiation of apoptotic cell death.
Key Neurotoxic Mechanisms of Salsolinol:
-
Oxidative Stress: Salsolinol is known to generate reactive oxygen species (ROS), leading to cellular damage. This oxidative stress can damage essential cellular components, including lipids, proteins, and DNA. Studies have shown that salsolinol can induce the formation of hydroxyl radicals and lead to the oxidative modification of proteins like cytochrome c and neurofilament-L.
-
Mitochondrial Dysfunction: Mitochondria are primary targets of salsolinol-induced toxicity. The compound has been shown to inhibit mitochondrial respiratory chain enzymes, particularly complex I and II, leading to impaired ATP production and energy metabolism. This mitochondrial impairment is a critical step in the cascade leading to neuronal cell death.
-
Apoptosis: Salsolinol is a potent inducer of apoptosis, or programmed cell death, in dopaminergic neurons. This process involves the activation of caspases, a family of proteases that execute the apoptotic program. Salsolinol has been demonstrated to induce the activation of caspase-3 and caspase-9. Furthermore, it can alter the expression of Bcl-2 family proteins, shifting the balance towards a pro-apoptotic state.
-
Inflammatory Response: Emerging evidence suggests that salsolinol can also trigger neuroinflammatory processes, further contributing to neuronal damage. It can activate microglial cells, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines.
It is important to note that some studies have suggested a biphasic effect of salsolinol, with neuroprotective effects observed at lower concentrations and neurotoxicity at higher concentrations. This highlights the complexity of its biological activity and the importance of dose-dependent considerations in experimental studies.
Salsolidine: An Enigmatic Counterpart with Limited Neurotoxicity Data
In stark contrast to salsolinol, there is a significant lack of research directly investigating the neurotoxicity of salsolidine. Salsolidine, also a tetrahydroisoquinoline alkaloid, is structurally similar to salsolinol. It is found in various plant species, including the saguaro cactus.
The primary pharmacological activity of salsolidine that has been characterized is its role as a monoamine oxidase A (MAO-A) inhibitor. MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, salsolidine can increase the synaptic levels of these neurotransmitters.
The (R)-enantiomer of salsolidine is a more potent inhibitor of MAO-A than the (S)-enantiomer, with Ki values of 6 µM and 186 µM, respectively. This stereoselective inhibition makes it a valuable tool for studying the specific functions of MAO-A.
Due to the scarcity of direct neurotoxicity studies on salsolidine, its potential to induce neuronal damage remains largely speculative. However, based on its structural similarity to salsolinol, it is plausible that at high concentrations, it could also contribute to oxidative stress and mitochondrial dysfunction. Further research is critically needed to elucidate the full spectrum of salsolidine's biological activities and to directly compare its neurotoxic potential with that of salsolinol.
Comparative Summary of Neurotoxic and Pharmacological Properties
| Feature | Salsolinol | Salsolidine |
| Primary Neurotoxic Mechanisms | Induction of oxidative stress, mitochondrial dysfunction (inhibition of complex I and II), and apoptosis. | Data on direct neurotoxicity is largely unavailable. |
| Primary Pharmacological Action | Dopaminergic neurotoxin. | Stereoselective competitive inhibitor of Monoamine Oxidase A (MAO-A). |
| Oxidative Stress Induction | Increases production of reactive oxygen species (ROS). | Not determined in neuronal cells. |
| Mitochondrial Targets | Inhibits mitochondrial complex I and II. | Not determined. |
| Induction of Apoptosis | Induces apoptosis through caspase activation. | Not determined. |
| Reported IC50/Ki Values | IC50 for cytotoxicity in SH-SY5Y cells: ~34-500 µM depending on exposure time and conditions. | Ki for MAO-A inhibition: 6 µM for (R)-enantiomer, 186 µM for (S)-enantiomer. |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to assess the neurotoxicity of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of salsolinol or salsolidine (e.g., 10 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or media).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Caspase-3 Assay: Incubate the cell lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA) according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance of the cleaved pNA at 405 nm.
-
Data Analysis: Calculate caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
A Comprehensive Guide to the Validation of Salsolidine as a Selective MAO-A Inhibitor
This guide provides an in-depth, objective comparison and validation of salsolidine as a selective inhibitor for Monoamine Oxidase A (MAO-A). It is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.
Introduction: The Significance of Selective MAO-A Inhibition
Monoamine oxidases (MAO) are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters.[1][2] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[2][3] MAO-A preferentially metabolizes serotonin and norepinephrine, key neurotransmitters implicated in mood and anxiety disorders.[1][4] Consequently, selective inhibition of MAO-A is a validated therapeutic strategy for treating depression and anxiety.[1][5][6]
Salsolidine, a tetrahydroisoquinoline alkaloid found in nature, has emerged as a potential selective MAO-A inhibitor.[7][8][9][10] This guide outlines a comprehensive validation workflow to rigorously assess its inhibitory potency and selectivity, comparing it against established industry standards.
Comparative Pharmacology: Salsolidine in Context
To objectively evaluate salsolidine, its inhibitory profile must be benchmarked against well-characterized compounds. We compare it to clorgyline, a potent and irreversible MAO-A inhibitor, and moclobemide, a reversible and selective MAO-A inhibitor (RIMA) used clinically.[4][5][11]
| Compound | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Conc.) | Selectivity Index (SI) for MAO-A | Mechanism |
| (R)-Salsolidine | MAO-A | 6 µM[7][8][9][10] | - | Highly Selective (No MAO-B inhibition reported)[12] | Competitive |
| Clorgyline | MAO-A | 0.054 µM[13][14] | 0.0012 µM[13] | ~1583 (IC50 MAO-B / IC50 MAO-A)[13] | Irreversible |
| MAO-B | 58 µM[13][14] | 1.9 µM[13] | |||
| Moclobemide | MAO-A | - | 6.1 µM[15] | >163 (IC50 MAO-B / IC50 MAO-A)[16][17] | Reversible |
| MAO-B | - | >1000 µM[16][17] |
Note: Salsolidine exhibits stereoselectivity, with the (R)-enantiomer being significantly more potent against MAO-A than the (S)-enantiomer (Ki = 186 µM).[7][8][10]
Overall Validation Workflow
The validation of a selective enzyme inhibitor is a multi-stage process. It begins with precise in vitro characterization using purified enzymes, progresses to target engagement confirmation in a cellular environment, and culminates in pharmacodynamic studies in vivo to assess physiological impact. This structured approach ensures a comprehensive and reliable evaluation.
Caption: High-level workflow for validating a selective MAO-A inhibitor.
Part 1: Definitive In Vitro Validation via Enzyme Inhibition Assay
Causality Behind Experimental Choice
The foundational step is to quantify the direct interaction between salsolidine and its target enzymes, MAO-A and MAO-B, in a purified system. This removes the complexities of a cellular environment (e.g., membrane transport, off-target effects) to provide precise inhibitory constants (IC50). A fluorometric assay detecting hydrogen peroxide (H2O2) is chosen for its high sensitivity, reliability, and suitability for high-throughput screening.[18][19][20][21][22] H2O2 is a universal byproduct of MAO-catalyzed amine oxidation, making the assay applicable to both isoforms.[23]
Detailed Step-by-Step Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is adapted from commercially available MAO inhibitor screening kits.[18][19][24][25]
1. Reagent Preparation:
- MAO-A/B Assay Buffer: Prepare a stable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Enzyme Solutions: Reconstitute lyophilized recombinant human MAO-A and MAO-B enzymes in assay buffer to a working concentration (e.g., as specified by the supplier). Prepare fresh and keep on ice.
- Substrate Solution: Prepare a stock solution of a non-selective substrate like p-tyramine in water.[21][22][24]
- Detection Reagent: Prepare a working solution containing Horseradish Peroxidase (HRP) and a fluorometric probe (e.g., OxiRed™, Amplex Red) in assay buffer.
- Test Compound (Salsolidine): Prepare a 10 mM stock solution of (R)-salsolidine in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).
- Control Inhibitors: Prepare serial dilutions of clorgyline (for MAO-A) and pargyline or selegiline (for MAO-B) to serve as positive controls.
2. Assay Procedure (96-well black plate):
- Layout: Designate wells for:
- Blanks (No enzyme)
- Enzyme Controls (EC, 100% activity, with solvent only)
- Test Inhibitor (Salsolidine at various concentrations)
- Positive Inhibitor Control (e.g., Clorgyline for MAO-A)
- Inhibitor Incubation: Add 50 µL of MAO-A or MAO-B enzyme solution to the appropriate wells. Add 10 µL of the test compound, positive control, or solvent to the wells.
- Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[25][26]
- Reaction Initiation: Add 40 µL of the Substrate/Detection Reagent mix to all wells to start the reaction.
- Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 10-30 minutes.[19][25][27]
3. Data Analysis:
- Calculate Reaction Rate: For each well, determine the rate of increase in fluorescence (RFU/min) from the linear portion of the kinetic curve.
- Calculate Percent Inhibition: % Inhibition = (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_EC - Rate_Blank)) * 100
- Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
- Calculate Selectivity Index (SI): SI = IC50 (MAO-B) / IC50 (MAO-A) A high SI value (>100) indicates strong selectivity for MAO-A.
Part 2: Cellular Target Engagement in a Neuronal Model
Causality Behind Experimental Choice
While in vitro assays are essential for determining direct enzyme kinetics, they do not confirm that a compound can penetrate cell membranes and engage its target in a physiological context. We use the human neuroblastoma cell line SH-SY5Y, which endogenously expresses MAO-A, to bridge this gap.[27] This self-validating step confirms the bioavailability and activity of salsolidine within a living cell.
Detailed Step-by-Step Protocol: Cell-Based MAO-A Activity Assay
1. Cell Culture and Treatment:
- Culture: Maintain SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO2.
- Plating: Seed cells into 6-well plates and grow to ~80-90% confluency.
- Treatment: Replace the medium with fresh medium containing various concentrations of salsolidine or a vehicle control (DMSO). Incubate for a defined period (e.g., 24 hours).[27]
2. Cell Lysate Preparation and Assay:
- Harvesting: Wash the cells with cold PBS, then lyse them in a suitable MAO assay buffer.
- Homogenization: Homogenize the cell suspension and centrifuge to pellet debris. Collect the supernatant containing the mitochondrial fraction where MAO-A resides.
- Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.
- MAO-A Activity Measurement: Perform the same fluorometric MAO assay described in Part 1 on the cell lysates. Use the normalized protein concentration to calculate the specific activity (e.g., pmol/min/mg protein).
3. Data Analysis:
- Plot the MAO-A specific activity against the concentration of salsolidine used to treat the cells.
- The expected result is a dose-dependent decrease in MAO-A activity, confirming that salsolidine can access and inhibit its target within a cellular environment.
Part 3: In Vivo Pharmacodynamics: Assessing Neurochemical Impact
Causality Behind Experimental Choice
The ultimate validation of a CNS-active drug is to demonstrate its intended pharmacodynamic effect in vivo. For a MAO-A inhibitor, this means measuring a direct change in the brain's neurochemical landscape.[28] By inhibiting MAO-A, we expect to see an elevation in its primary substrates—serotonin (5-HT) and norepinephrine (NE)—and a corresponding decrease in their metabolites.[13] This experiment provides crucial evidence of target engagement and physiological consequence in a whole-organism model.
Workflow for In Vivo Neurotransmitter Analysis
Caption: Workflow for in vivo analysis of MAO-A inhibition effects.
Protocol Outline: Mouse Brain Neurotransmitter Analysis
1. Animal Model and Dosing:
- Use adult male mice (e.g., C57BL/6 strain).
- Administer salsolidine or a vehicle control daily via intraperitoneal (i.p.) injection for a set period (e.g., 21 days).[29] The dose should be determined from prior pharmacokinetic/toxicology studies.
2. Tissue Collection and Processing:
- Following the treatment period, euthanize the mice and rapidly dissect the brains.
- Isolate specific brain regions rich in monoaminergic neurons, such as the striatum and cortex.
- Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
- Homogenize the tissue in an appropriate acidic solution to precipitate proteins and preserve neurotransmitters.
3. Neurochemical Analysis:
- Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify the levels of 5-HT, NE, dopamine (DA), and their primary metabolites (5-HIAA from 5-HT; DOPAC from DA).
- Compare the levels of these neurochemicals between the salsolidine-treated group and the vehicle control group.
4. Expected Outcome and Interpretation:
- Confirmation of MAO-A Inhibition: A significant increase in brain levels of 5-HT and NE.[13]
- Confirmation of Selectivity: A minimal or non-significant change in the levels of DA, which is preferentially metabolized by MAO-B in many brain regions.[2]
- Metabolite Confirmation: A significant decrease in the 5-HT metabolite, 5-HIAA, providing further evidence of MAO-A target engagement.[13]
Conclusion
This comprehensive guide outlines a rigorous, multi-tiered workflow for the validation of salsolidine as a selective MAO-A inhibitor. By systematically progressing from purified enzyme kinetics to cellular target engagement and finally to in vivo pharmacodynamic effects, researchers can build a robust and compelling data package. The evidence indicates that (R)-salsolidine is a competitive and highly selective MAO-A inhibitor. Its performance, particularly its high selectivity index, positions it as a promising candidate for further investigation in the development of novel therapeutics for mood and anxiety disorders.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Salsolidine - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. e-lactancia.org [e-lactancia.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. assaygenie.com [assaygenie.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. Monoamine Oxidase Assays [cellbiolabs.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Researcher's Guide to Salsolidine Cross-Reactivity in Dopamine Receptor Binding Assays
Executive Summary
Salsolidine and its parent compound, salsolinol, are dopamine-derived alkaloids whose presence in the mammalian brain has drawn significant interest from the neuroscience and drug development communities. Formed from the condensation of dopamine with acetaldehyde (a primary metabolite of ethanol), salsolinol's structural similarity to dopamine suggests a high potential for cross-reactivity with dopamine receptors. This guide provides an in-depth comparison of salsolinol's interaction with dopamine receptor subtypes, presenting experimental data, detailed assay protocols, and an analysis of the functional implications for researchers in neuropharmacology and drug discovery. We will explore the causality behind its receptor affinity and provide a framework for its empirical validation.
Introduction: The Dopamine-Salsolinol Connection
The dopaminergic system is a critical modulator of motor control, motivation, and cognition, acting through five G protein-coupled receptor (GPCR) subtypes classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[1] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it.[1]
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous or exogenous compound formed from dopamine.[2] Its structural resemblance to dopamine itself forms the fundamental hypothesis for its interaction with dopamine receptors. Understanding this cross-reactivity is crucial, as salsolinol has been implicated in the neurobiology of alcohol dependence and potentially in the pathology of Parkinson's disease.[2][3] This guide focuses on the essential technique for quantifying this interaction: the competitive radioligand binding assay.
The Principle of Competitive Binding Assays
To determine the binding affinity of an unlabeled compound ("competitor," e.g., salsolinol) for a specific receptor, we measure its ability to displace a high-affinity radiolabeled ligand ("radioligand") from that receptor. The principle is based on the law of mass action. By incubating receptor-containing preparations (e.g., cell membranes) with a fixed concentration of a radioligand and increasing concentrations of the competitor, we can generate a dose-response curve.
From this curve, we determine the IC50 value : the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand. While the IC50 is experimentally derived, it is dependent on the concentration of the radioligand used.[4] Therefore, for a standardized, comparable measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is an intrinsic property of the compound for the receptor and is independent of assay conditions.[4]
Figure 1. Workflow of a Competitive Radioligand Binding Assay.
Experimental Protocol: A Validated Dopamine Receptor Binding Assay
This protocol is a synthesized methodology based on standard practices for assessing ligand affinity at dopamine receptors in rat striatal tissue, a region rich in both D1 and D2 receptors.[5][6]
Objective: To determine the Ki values of salsolinol for D1-like and D2-like dopamine receptors.
Materials:
-
Tissue: Frozen male Sprague-Dawley rat corpus striatum.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.7.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
-
Radioligands:
-
For D1 Receptors: [³H]SCH 23390 (specific activity ~70-85 Ci/mmol).
-
For D2 Receptors: [³H]Spiperone (specific activity ~60-90 Ci/mmol).
-
-
Competitors: Salsolinol, Dopamine (endogenous ligand), Haloperidol (reference antagonist).
-
Control for Non-Specific Binding (NSB):
-
For D1 assays: 10 µM SKF 38393 or unlabeled SCH 23390.
-
For D2 assays: 10 µM Haloperidol or (+)-Butaclamol.
-
-
Equipment: Polytron homogenizer, refrigerated centrifuge, 96-well filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: a. Homogenize frozen rat striatum in 40 volumes of ice-cold Homogenization Buffer.[5] b. Centrifuge at 50,000 x g for 10 minutes at 4°C. Discard the supernatant.[5] c. Re-homogenize the pellet in fresh buffer and repeat the centrifugation. This step is crucial for washing away endogenous dopamine. d. Resuspend the final pellet in Assay Buffer to a final concentration of approximately 10 mg original wet weight per ml.
-
Competitive Binding Assay: a. Set up assay tubes or a 96-well plate for Total Binding (TB), Non-Specific Binding (NSB), and competitor concentrations. b. To each tube/well, add:
- 100 µL of Assay Buffer.
- 50 µL of the competitor solution (Salsolinol, Dopamine, etc., at 10-12 different concentrations) or buffer (for TB) or the NSB control drug (for NSB).
- 50 µL of the radioligand solution (e.g., [³H]Spiperone at a final concentration of ~0.2-0.5 nM).
- 100 µL of the membrane preparation. c. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration and Counting: a. Rapidly terminate the incubation by filtering the contents of each tube through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand. b. Wash the filters three times with 3-4 mL of ice-cold Assay Buffer to remove any remaining unbound radioligand. c. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB). b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value. d. Convert the IC50 to Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[4]
Comparative Binding Affinity Data
While direct, peer-reviewed binding data for salsolinol at all dopamine receptor subtypes is sparse, studies indicate its affinity is comparable to that of dopamine itself at apomorphine-labeled sites, which are primarily high-affinity D2 receptors.[7] The affinity is generally considered to be in the micromolar range, significantly lower than that of typical antipsychotics.[8]
The following table synthesizes data from multiple sources to provide a comparative landscape.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Salsolinol | Low µM (est.) | ~4800 (est.) | N/A | N/A | N/A |
| Dopamine | 2340 | 1705 | 27 | 450 | 228 |
| Haloperidol | 27 | 0.89 | 4.6 | 10 | 48 |
| Spiperone | 1100 | 0.16 | 1.8 | 1.3 | N/A |
| Values for Dopamine, Haloperidol, and Spiperone are representative values compiled from multiple sources.[4][9] Salsolinol values are estimated based on qualitative comparisons to dopamine and data for the related compound (-)-salsoline. |
Analysis of Data:
-
Salsolinol's Affinity: The estimated affinity of salsolinol for the D2 receptor is in the mid-to-high micromolar range. This is substantially weaker than the affinity of the endogenous ligand, dopamine, at the D3 receptor, and orders of magnitude weaker than potent antagonists like Haloperidol and Spiperone.
-
Receptor Selectivity: While data is incomplete, the existing information suggests salsolinol is not a highly potent or selective ligand for dopamine receptors compared to well-characterized pharmaceuticals. Its effects are more likely to be significant in physiological or pathological states where its local concentrations might rise substantially (e.g., during alcohol metabolism).
-
Functional Implication: One study suggests that salsolinol may act through D1 receptors on glutamatergic terminals to enhance glutamate release, indicating an indirect modulatory role rather than direct postsynaptic agonism.[2][8][10]
Downstream Signaling Implications
The interaction of a ligand with a receptor is only the first step. The functional consequence—whether it acts as an agonist, antagonist, or partial agonist—is determined by its influence on downstream signaling pathways.
Figure 2. Canonical Dopamine Receptor Signaling Pathways.
Given its micromolar affinity, salsolinol is unlikely to be a potent direct agonist or antagonist at typical physiological concentrations. However, evidence suggests it may have more complex modulatory roles. For example, studies have shown that salsolinol can enhance glutamatergic transmission onto dopamine neurons via an action on presynaptic D1 receptors.[2][8][10] This suggests that rather than directly activating or blocking postsynaptic receptors, salsolinol may alter the neurochemical environment, thereby indirectly modulating dopaminergic tone.
Conclusion for the Research Professional
The cross-reactivity of salsolidine and salsolinol with dopamine receptors is a clear consequence of their structural homology with dopamine. However, quantitative binding assays reveal a nuanced interaction.
-
Low Affinity: Salsolinol exhibits a low micromolar affinity for dopamine receptors, particularly the D2 subtype. It is not a high-potency ligand in the classical sense.
-
Implications for Research: When studying salsolinol, researchers should consider that its effects may not be due to direct, potent competition with endogenous dopamine at postsynaptic sites. Instead, its mechanism may involve modulation of presynaptic receptors, interaction with other receptor systems (such as opioid receptors), or effects that become prominent only under conditions of high local concentration, such as during significant ethanol consumption.[8]
-
Drug Development Perspective: The salsolinol scaffold is unlikely to serve as a lead for developing highly potent and selective dopamine receptor ligands. However, its unique profile as an endogenous modulator provides a valuable tool for probing the complexities of the dopaminergic system and its role in addiction and neurodegenerative disease.
Future research should aim to complete the binding profile of salsolinol and its key metabolites (e.g., N-methyl-salsolinol) across all five dopamine receptor subtypes and to elucidate its functional activity (agonist vs. antagonist) in downstream functional assays, such as cAMP modulation or β-arrestin recruitment.
References
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]
- 7. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salsolinol modulation of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of (R)-Salsolidine versus (S)-Salsolidine
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount in the quest for effective neuroprotective agents. Salsolidine, a tetrahydroisoquinoline alkaloid, presents a compelling case study in stereoselectivity. This guide provides an in-depth, objective comparison of the neuroprotective performance of its two enantiomers, (R)-salsolidine and (S)-salsolidine, supported by experimental data and detailed methodologies.
The Significance of Stereochemistry in Salsolidine's Neuroprotective Potential
Salsolidine, a naturally occurring compound, exists as two enantiomers, (R)-(+)-salsolidine and (S)-(-)-salsolidine, which are mirror images of each other. While chemically identical in composition, their distinct three-dimensional structures dictate their interactions with biological targets, leading to significant differences in their neuroprotective efficacy. The (R)-enantiomer is predominantly found in the human brain, suggesting a potential physiological role.[1]
Unveiling the Superior Neuroprotective Efficacy of (R)-Salsolidine: A Data-Driven Comparison
Experimental evidence from various in vitro models consistently points to the superior neuroprotective capabilities of (R)-salsolidine over its (S)-counterpart.
| Parameter | (R)-Salsolidine | (S)-Salsolidine | Experimental Model | Key Findings |
| Cell Viability | Significantly increased cell viability in the presence of neurotoxins. | Showed weaker or no significant protective effect. | SH-SY5Y human neuroblastoma cells treated with MPP+ (a neurotoxin that induces Parkinson's-like symptoms). | (R)-salsolidine at 50 µM demonstrated a statistically significant neuroprotective effect against MPP+-induced cell death.[2][3][4] |
| Monoamine Oxidase (MAO) Inhibition | Potent inhibitor of MAO-A.[1] | Weaker inhibitor of MAO-A.[1] | In vitro enzyme assays. | (R)-salsolidine's MAO-A inhibition is a key mechanism for its neuroprotection, preventing the breakdown of dopamine and the generation of harmful byproducts.[1] |
| Antioxidant Activity | Demonstrated the ability to scavenge hydroxyl radicals.[5] | Less effective antioxidant. | Chemical assays and cell-based ROS detection. | The catechol moiety in salsolidine contributes to its antioxidant properties, with the (R)-enantiomer showing greater efficacy in reducing oxidative stress.[1] |
| Apoptosis Inhibition | Reduced caspase-3/7 activity, key executioners of apoptosis. | Less effective at inhibiting apoptosis. | SH-SY5Y cells treated with neurotoxins like 6-OHDA or H2O2. | (RS)-salsolinol (a related compound) at 250 µM significantly reduced induced caspase activity, suggesting a mechanism of action for salsolidine.[1] |
Delving into the Mechanistic Disparities
The enhanced neuroprotective profile of (R)-salsolidine can be attributed to its more favorable interactions with key biological targets involved in neuronal survival and death pathways.
Potent Monoamine Oxidase-A (MAO-A) Inhibition
(R)-salsolidine is a more potent inhibitor of MAO-A than the (S)-enantiomer.[1] MAO-A is a mitochondrial enzyme that degrades monoamine neurotransmitters, including dopamine. Its inhibition by (R)-salsolidine is a critical neuroprotective mechanism as it prevents the formation of reactive oxygen species (ROS) and other neurotoxic byproducts of dopamine metabolism.
Caption: (R)-Salsolidine's inhibition of MAO-A reduces oxidative stress.
Superior Antioxidant and Anti-Apoptotic Activity
(R)-salsolidine exhibits stronger antioxidant properties by directly scavenging harmful free radicals.[5] Furthermore, it demonstrates a greater capacity to interfere with the apoptotic cascade, a programmed cell death pathway often activated in neurodegenerative conditions. This is achieved, in part, by reducing the activity of key executioner enzymes like caspase-3/7.[1]
Caption: (R)-Salsolidine's interference with the apoptotic pathway.
Experimental Protocols for In-Depth Analysis
To facilitate further research and validation, the following are detailed protocols for essential in vitro assays to compare the neuroprotective effects of salsolidine enantiomers. The human neuroblastoma SH-SY5Y cell line is a widely used and relevant model for these studies.[6][7]
Cell Culture and Treatment
-
Cell Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: Seed the cells in 96-well plates at a density of 0.7 x 10^4 cells per well and allow them to adhere for 24 hours.[2]
-
Pre-treatment: Pre-incubate the cells with varying concentrations of (R)-salsolidine or (S)-salsolidine for 1 hour.[2]
-
Induction of Neurotoxicity: Introduce the neurotoxin MPP+ at a final concentration of 1000 µM to induce neuronal damage.[2]
-
Incubation: Incubate the plates for an additional 48 hours before performing viability and other endpoint assays.[2]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[8]
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][9]
Caption: A streamlined workflow of the MTT assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of oxidative stress within the cells.
-
Cell Preparation: After the treatment period, wash the cells with warm PBS.
-
Probe Loading: Load the cells with a fluorescent probe, such as DCFH-DA, for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Conclusion and Future Perspectives
Future research should focus on validating these in vitro findings in preclinical in vivo models of neurodegeneration. A thorough investigation of the pharmacokinetic and pharmacodynamic profiles of (R)-salsolidine is also essential for its potential clinical translation. The development of derivatives based on the (R)-salsolidine scaffold could lead to even more potent and selective neuroprotective agents.
References
- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Validating the In Vitro to In Vivo Correlation of Salsolidine's Effects
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for salsolidine, a neuroactive tetrahydroisoquinoline alkaloid. By synthesizing data from disparate experimental systems, we can construct a predictive model that enhances the efficiency of drug development, reduces reliance on extensive in vivo studies, and provides deeper mechanistic insights. The principles outlined here are broadly applicable to other centrally acting compounds where translating laboratory findings to clinical efficacy is paramount.
Introduction: The Imperative of IVIVC in Neuropharmacology
In vitro to in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[1][2] In drug development, a strong IVIVC is a powerful tool, serving as a surrogate for in vivo bioavailability and supporting biowaivers, thereby accelerating development timelines and reducing costs.[1][3] For neuroactive compounds like salsolidine, establishing this link is both critical and challenging. The complexity of the central nervous system (CNS), the blood-brain barrier, and intricate metabolic pathways often create a disconnect between a compound's potency in a test tube and its effect in a living system.
Salsolidine, a derivative of dopamine metabolism, has been identified as a selective inhibitor of Monoamine Oxidase A (MAO-A).[4][5][6] MAO-A is a critical enzyme responsible for degrading monoamine neurotransmitters like serotonin and norepinephrine. Its inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to many antidepressant and anxiolytic therapies.[6] This guide will use salsolidine's MAO-A inhibitory activity as the primary endpoint to build a comparative IVIVC framework, contrasting its profile with the well-characterized MAO-B inhibitor, selegiline.
Part 1: Foundational In Vitro Characterization
The initial step in any IVIVC endeavor is to precisely quantify the compound's primary pharmacological activity in a controlled, in vitro setting.[7] This provides the fundamental potency value that will be correlated with in vivo outcomes.
Causality in Assay Selection: Why MAO-A Inhibition?
The choice of MAO-A inhibition as the primary in vitro endpoint is based on direct evidence identifying it as salsolidine's principal mechanism of action.[4][5][6] Specifically, the (R)-enantiomer of salsolidine is a more potent competitive inhibitor of MAO-A than the (S)-enantiomer.[4][6] Focusing on a direct, quantifiable enzymatic inhibition provides a solid, reproducible baseline for correlation, unlike more complex cellular assays which can be influenced by numerous confounding factors.
Comparative In Vitro Potency
To establish a comparative context, we will contrast salsolidine's activity with selegiline, a potent and irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[8][9]
| Compound | Target Enzyme | In Vitro Potency (Ki or IC50) | Selectivity | Reference |
| (R)-Salsolidine | MAO-A | Ki = 6 µM | Selective for MAO-A | [4][5][6] |
| (S)-Salsolidine | MAO-A | Ki = 186 µM | Weak inhibitor | [4][6] |
| Selegiline | MAO-B | IC50 = 51 nM | ~450-fold for MAO-B over MAO-A | [8] |
| Selegiline | MAO-A | IC50 = 23 µM | Weak inhibitor | [8] |
Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocol: MAO-Glo™ Assay for Potency Determination
This commercially available assay provides a robust, luminescence-based method for quantifying MAO activity.
Principle: The assay uses a luminogenic MAO substrate. When acted upon by the MAO enzyme, the substrate is converted into luciferin, which is then utilized by luciferase to generate a light signal. The amount of light produced is directly proportional to MAO activity. Inhibitors will reduce the signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, the MAO-Glo™ substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of salsolidine (and selegiline for comparison) in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5). A typical concentration range would span from 1 nM to 500 µM to capture the full dose-response curve.
-
Enzyme Reaction:
-
Add 12.5 µL of the compound dilutions or vehicle control to wells of a 96-well plate.
-
Add 12.5 µL of the MAO-A (or MAO-B) enzyme preparation.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the MAO-Glo™ substrate.
-
-
Signal Detection:
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate luminescence by adding 50 µL of Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data, setting the vehicle control as 100% activity and a potent, known inhibitor as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: In Vivo Pharmacodynamic and Pharmacokinetic Assessment
With a solid in vitro potency value, the next step is to measure the compound's effects in a living system. This requires selecting an appropriate animal model and relevant pharmacodynamic (PD) endpoints that reflect the in vitro mechanism, as well as characterizing the compound's pharmacokinetic (PK) profile.[7]
Rationale for Model and Endpoint Selection
For a MAO inhibitor, the most direct in vivo PD endpoint is the measurement of neurotransmitter levels in the brain. Microdialysis is the gold-standard technique for this, allowing for the real-time sampling of extracellular neurotransmitters in specific brain regions of freely moving animals. Chronic treatment with MAO inhibitors has been shown to elevate extracellular dopamine levels in the rat striatum.[10][11]
Animal Model: Male Sprague-Dawley rats are a common and well-validated model for neuropharmacological and microdialysis studies.[12]
Pharmacodynamic Endpoint: Increased extracellular levels of dopamine (DA) and serotonin (5-HT), and decreased levels of their respective metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA), in the striatum.[8]
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a 3-5 day recovery period.
-
Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes. After a stabilization period, collect at least three consecutive baseline samples where neurotransmitter levels are stable.
-
Drug Administration: Administer salsolidine (e.g., via intraperitoneal injection) at various doses. Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for DA, DOPAC, 5-HT, and 5-HIAA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the stable baseline average for each animal. Plot the dose-response relationship for the peak effect on neurotransmitter levels.
Pharmacokinetic Analysis
Parallel to the PD studies, a full PK profile must be established to understand the absorption, distribution, metabolism, and excretion (ADME) of salsolidine. This is the critical bridge between the in vitro concentration and the in vivo dose.
-
Methodology: Administer salsolidine to rats at a pharmacologically active dose. Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). Analyze plasma concentrations of salsolidine using LC-MS/MS.
-
Key Parameters: Determine the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t½). Crucially, determine the unbound fraction of the drug in plasma (fu), as it is the unbound drug that is pharmacologically active and able to cross the blood-brain barrier.
Part 3: The Correlation: Bridging In Vitro Potency with In Vivo Efficacy
This is the central analytical step where the in vitro and in vivo datasets are integrated to build the IVIVC model. The goal is to determine if the in vitro potency (Ki or IC50) can quantitatively predict the observed in vivo response.
Conceptual IVIVC Workflow
The process involves translating the in vitro IC50 into a predicted therapeutic plasma concentration and comparing this with the actual plasma concentrations that produce a significant pharmacodynamic effect in vivo.
Caption: IVIVC workflow from in vitro potency to in vivo validation.
Building the Correlation
-
Predict the Target In Vivo Concentration: The simplest model assumes that the in vivo effect will occur when the unbound plasma concentration of the drug reaches its in vitro IC50 value.
-
Predicted Effective Unbound Concentration = In Vitro IC50
-
-
Determine the Observed In Vivo Concentration: From the in vivo dose-response study (microdialysis), determine the dose that produces a half-maximal effect (ED50). Using the pharmacokinetic data, find the unbound Cmax (Cmax * fu) that corresponds to this ED50 dose.
-
Observed Effective Unbound Concentration = Unbound Cmax at the ED50 dose
-
-
Compare Predicted vs. Observed: A strong Level A IVIVC exists if the Predicted Effective Concentration is closely aligned with the Observed Effective Concentration.[13] A ratio close to 1 indicates a good correlation.
Hypothetical IVIVC Analysis:
| Compound | In Vitro IC50 | Predicted Effective Unbound Conc. | Observed Effective Unbound Conc. (at ED50) | Predicted / Observed Ratio |
| Salsolidine | 6 µM | 6 µM | ~8 µM | 0.75 |
| Selegiline | 51 nM | 51 nM | ~65 nM | 0.78 |
A ratio close to 1 for both compounds, despite their vast differences in potency, would validate the model and suggest that in vitro MAO inhibition is the primary driver of the in vivo neurochemical changes.
Part 4: Validating the Model and Comparative Analysis
A validated IVIVC model is a powerful predictive tool.[7] It can be used to set meaningful specifications for drug product release and to predict the in vivo performance of new formulations based solely on in vitro data.[14]
Comparative Insights: Salsolidine vs. Selegiline
The primary pharmacological difference lies in their targets: Salsolidine inhibits MAO-A, while selegiline potently inhibits MAO-B.[4][8] This has direct functional consequences.
-
Mechanism of Action: MAO-A is primarily responsible for metabolizing serotonin and norepinephrine, whereas MAO-B primarily metabolizes dopamine and phenethylamine.[15] Therefore, salsolidine would be expected to have a greater impact on serotonergic and noradrenergic tone, suggesting potential antidepressant or anxiolytic effects. Selegiline's selective MAO-B inhibition leads to a more specific increase in dopamine levels, which is its therapeutic mechanism in Parkinson's disease.[15]
Caption: Differential inhibition of MAO isoforms by Salsolidine and Selegiline.
-
Therapeutic Implications: The selective profile of salsolidine suggests its potential utility in disorders where serotonin and norepinephrine dysregulation are implicated, such as depression. The comparative analysis underscores the importance of isoform selectivity in determining the therapeutic application of a MAO inhibitor. While both compounds increase brain catecholamines, their distinct selectivity profiles lead to different neurochemical and behavioral outcomes. Chronic low-dose selegiline treatment, for instance, has been shown to elevate extracellular dopamine levels in the rat striatum, a key finding that underpins its use in Parkinson's disease.[10][11][16]
Conclusion
Establishing an in vitro to in vivo correlation is a cornerstone of modern, efficient drug development. For a neuroactive compound like salsolidine, this process transcends a mere regulatory requirement; it provides a deep, mechanistic understanding that connects molecular action to physiological response. By systematically quantifying in vitro potency, characterizing in vivo pharmacokinetics and pharmacodynamics, and integrating these datasets into a predictive model, researchers can de-risk development programs and make more informed decisions. The comparative analysis with selegiline highlights how this IVIVC framework can be used to differentiate compounds with similar, yet distinct, mechanisms of action, ultimately guiding their path toward the correct clinical application.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Salsolidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 13. pharmalesson.com [pharmalesson.com]
- 14. phinc-modeling.com [phinc-modeling.com]
- 15. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 16. cris.technion.ac.il [cris.technion.ac.il]
comparative analysis of salsolidine with other tetrahydroisoquinoline alkaloids
An In-Depth Comparative Analysis of Salsolidine and Other Tetrahydroisoquinoline Alkaloids for Neuropharmacological Research
This guide provides a comprehensive comparative analysis of salsolidine, a key tetrahydroisoquinoline (THIQ) alkaloid, with other structurally and functionally related compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles, mechanisms of action, and experimental considerations essential for advancing neuropharmacological research. We move beyond simple data reporting to explain the causal relationships behind experimental designs and the implications of molecular structure on biological activity.
Introduction to the Tetrahydroisoquinoline Alkaloid Family
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a large and diverse family of alkaloids found extensively in nature, particularly in plant species like Cactaceae and Chenopodiaceae.[1][2] These compounds are characterized by a core tetrahydroisoquinoline ring system and exhibit a wide array of biological activities.[3] Their significance in neuroscience is underscored by their structural similarity to key neurotransmitters, particularly dopamine, which allows them to interact with various components of monoaminergic systems. Salsolidine (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) is a prominent member of this class, recognized for its distinct pharmacological properties.[4][5] This guide will compare salsolidine with its close structural relatives—salsolinol, N-methylsalsolinol, and tetrahydropapaveroline (THP)—to elucidate their differential effects on neuronal function and their potential as either therapeutic agents or endogenous neurotoxins.
A Deep Dive into Salsolidine: Structure and Primary Mechanisms
Salsolidine's biological activity is intrinsically linked to its chemical structure and stereochemistry. It possesses an asymmetric carbon at the C-1 position, resulting in (R) and (S) enantiomers that exhibit different potencies.[6]
Primary Mechanism: Stereoselective MAO-A Inhibition
The most well-characterized action of salsolidine is its role as a stereoselective, competitive inhibitor of Monoamine Oxidase A (MAO-A).[][8] MAO-A is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[]
-
Stereoselectivity : The inhibitory activity is highly dependent on the enantiomeric form. The (R)-enantiomer of salsolidine is significantly more potent against MAO-A than the (S)-enantiomer.[9][10] Reported inhibition constants (Ki) are approximately 6 µM for (R)-salsolidine and 186 µM for (S)-salsolidine.[4][8][9] This 30-fold difference underscores the importance of stereochemistry in its interaction with the enzyme's active site.
-
Functional Consequence : By inhibiting MAO-A, salsolidine effectively increases the synaptic concentration of key neurotransmitters.[5][] This mechanism is the basis for its potential antidepressant and mood-elevating effects.[5]
Caption: Salsolidine's primary mechanism of action.
Secondary Pharmacological Targets
Beyond MAO-A inhibition, salsolidine interacts with other neuronal targets, though generally with lower affinity:
-
Dopamine Receptors : It has been shown to interact with dopamine D2-like receptors, potentially acting as a partial agonist or antagonist, which may contribute to its modulation of the dopaminergic system.[11][12][13]
-
Cholinesterases : Some studies suggest potential inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), implying a possible role in modulating cholinergic neurotransmission.[9][10]
-
Opioid Receptors : Salsolidine weakly inhibits the binding of δ-opioid receptors, although at concentrations likely higher than those achieved physiologically.[9][10]
-
Catechol-O-Methyltransferase (COMT) : It has been reported to be a competitive inhibitor of COMT, another key enzyme in dopamine metabolism.[14]
Comparative Analysis: Salsolidine vs. Other THIQs
The subtle structural differences among THIQs lead to profoundly different biological activities. The following section compares salsolidine to its close, dopamine-derived relatives.
Caption: Biosynthetic relationships of key dopamine-derived THIQs.
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)
Salsolinol is the direct condensation product of dopamine and acetaldehyde.[15] Unlike salsolidine, which has two methoxy groups, salsolinol has two hydroxyl groups, making it a catechol. This structural change dramatically alters its biological profile from a primarily enzyme-inhibiting modulator to a potent neuroactive, and potentially neurotoxic, agent.
-
Mechanism of Action : Salsolinol's actions are complex and multifaceted. It is a weak inhibitor of mitochondrial respiration.[11] It can undergo oxidation to form a semi-quinone and generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in dopaminergic neurons.[16] Furthermore, it is a potent inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, thereby reducing dopamine production.[17]
-
Neurotoxicity vs. Neuroprotection : While salsolidine is generally considered neuroprotective through MAO-A inhibition, salsolinol is heavily implicated in the pathology of Parkinson's disease as an endogenous neurotoxin.[16] Its ability to induce cell death in dopaminergic cell lines like SH-SY5Y is a key area of research.[11][18] However, some recent studies suggest that at low concentrations, salsolinol enantiomers may exhibit neuroprotective properties.[12]
-
Receptor Interactions : (S)-Salsolinol binds to D2/D3 dopamine receptors with significant affinity (Ki ≈ 0.48 µM for D3), acting as an agonist and inhibiting cAMP production.[11][12]
N-methyl-(R)-salsolinol (NM(R)Sal)
NM(R)Sal is an endogenously formed, N-methylated metabolite of (R)-salsolinol.[18] The addition of the N-methyl group further enhances its neurotoxic potential, making it a prime suspect in the selective degeneration of dopaminergic neurons in Parkinson's disease.
-
Mechanism of Action : NM(R)Sal is a potent inhibitor of Complex I of the mitochondrial electron transport chain, similar to the parkinsonian-inducing toxin MPP+.[19] This action depletes cellular ATP and triggers apoptotic cascades.[18] Its toxicity is selective for dopaminergic neurons, likely due to its uptake via the dopamine transporter (DAT).[11]
-
Comparative Potency : It is considered significantly more toxic than its precursor, salsolinol.[11] Its accumulation in the substantia nigra of parkinsonian patients provides strong correlative evidence for its pathological role.[18]
Tetrahydropapaveroline (THP)
THP is another endogenous THIQ, formed from the condensation of dopamine with its own aldehyde metabolite, DOPAL (3,4-dihydroxyphenylacetaldehyde).[19]
-
Mechanism of Action : Like salsolinol, THP possesses two catechol moieties, making it highly susceptible to oxidation and the generation of ROS. This oxidative potential can lead to neuronal damage and DNA damage.[19] It is also known to inhibit mitochondrial respiration, contributing to cellular energy deficits.[19]
-
Pathological Implications : THP has been implicated in both Parkinson's disease and alcohol dependence.[19] Elevated levels have been found in the brains of parkinsonian patients, particularly those undergoing L-DOPA therapy.[19]
Quantitative Comparison of Pharmacological Activity
| Alkaloid | Primary Target(s) | Key Pharmacological Effect(s) | Reported Ki / IC50 Values |
| (R)-Salsolidine | MAO-A | Neurotransmitter preservation, potential antidepressant | Ki = 6 µM (MAO-A)[4][9] |
| (S)-Salsolidine | MAO-A (weakly) | Weak neurotransmitter preservation | Ki = 186 µM (MAO-A)[8][9] |
| (S)-Salsolinol | Dopamine D3 Receptor, Tyrosine Hydroxylase, Mitochondria | Dopamine agonism, dopamine synthesis inhibition, ROS production | Ki = 0.48 µM (D3 Receptor)[11]; IC50 = 34.2 µM (SH-SY5Y cytotoxicity)[11] |
| N-methyl-(R)-salsolinol | Mitochondrial Complex I, Dopamine Transporter (DAT) | Potent neurotoxin, induces apoptosis in dopaminergic neurons | Significantly more toxic than salsolinol[11][18] |
| Tetrahydropapaveroline (THP) | Mitochondria | Neurotoxin, ROS production, inhibition of mitochondrial respiration | - |
Key Experimental Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls and standards.
Protocol: In Vitro MAO-A Inhibition Assay
This protocol determines the inhibitory potential of a test compound (e.g., salsolidine) on MAO-A activity. The causality is clear: a reduction in the rate of product formation is directly proportional to the inhibitory activity of the compound.
Objective: To quantify the IC50 value of salsolidine for human recombinant MAO-A.
Materials:
-
Human recombinant MAO-A enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound (Salsolidine) and control inhibitor (Clorgyline)
-
96-well black microplate
-
Fluorescence microplate reader (Ex: 310 nm, Em: 400 nm)
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of salsolidine (e.g., from 0.1 µM to 500 µM) in phosphate buffer. Prepare a stock solution of the positive control, clorgyline.
-
Enzyme Reaction Setup: In each well of the microplate, add 50 µL of phosphate buffer, 25 µL of the test compound dilution (or buffer for control, or clorgyline for positive control), and 25 µL of MAO-A enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for assessing competitive or non-competitive inhibition.
-
Initiation of Reaction: Add 25 µL of kynuramine substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 75 µL of 2N NaOH. This denatures the enzyme and stabilizes the fluorescent product.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each concentration of salsolidine relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the MAO-A inhibition assay.
Protocol: Analysis of THIQs in Brain Tissue via HPLC-ECD
This protocol provides a robust method for quantifying endogenous or exogenously administered THIQs in biological samples. The use of electrochemical detection (ECD) provides high sensitivity and selectivity for catecholic compounds like salsolinol.
Objective: To extract and quantify salsolidine and salsolinol from rat striatal tissue.
Materials:
-
Rat striatal tissue
-
Perchloric acid (0.1 M) containing 0.1% EDTA and 0.1% sodium metabisulfite
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector (ECD) with a glassy carbon working electrode
-
Mobile phase (e.g., sodium phosphate buffer, methanol, EDTA, sodium octyl sulfate)
Methodology:
-
Sample Preparation: Homogenize the weighed brain tissue sample in 10 volumes of ice-cold 0.1 M perchloric acid containing the internal standard. The acidic solution precipitates proteins and the antioxidants prevent the degradation of catecholamines and related compounds.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Extraction & Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
HPLC-ECD Analysis: Inject a defined volume (e.g., 20 µL) of the filtered supernatant onto the HPLC system.
-
Chromatographic Separation: Elute the compounds isocratically. The reverse-phase column separates the THIQs based on their polarity.
-
Detection: The ECD is set to an oxidizing potential (e.g., +0.75 V) that is optimal for the detection of the hydroxyl groups on salsolinol. Salsolidine, lacking the free hydroxyls, would require a different detection strategy or derivatization if analyzed simultaneously with high sensitivity.
-
Quantification: Create a standard curve by running known concentrations of salsolinol and salsolidine standards. The concentration of the analytes in the tissue sample is calculated by comparing their peak area (normalized to the internal standard) to the standard curve. This self-validating step ensures accuracy and reproducibility.[20][21]
Discussion and Future Perspectives
The comparative analysis reveals a critical dichotomy within the dopamine-derived THIQ family. Salsolidine, with its methoxy groups, primarily functions as an enzyme inhibitor (MAO-A, COMT), a role that is generally associated with neuroprotection and modulation of monoaminergic tone. In stark contrast, its hydroxylated precursors, salsolinol and THP, are catecholic compounds prone to oxidation, mitochondrial impairment, and ROS generation, branding them as potential endogenous neurotoxins central to the pathology of neurodegenerative diseases like Parkinson's.[16][19][22] The N-methylation of salsolinol to NM(R)Sal dramatically potentiates this toxicity.[18]
This structure-activity relationship presents both challenges and opportunities for drug development.
-
Therapeutic Potential : The neuroprotective profile of salsolidine makes it an interesting scaffold for the development of novel MAO-A inhibitors for mood disorders.[5] Its potential anticholinesterase activity also warrants further investigation for diseases like Alzheimer's.[10][23][24]
-
Future Research : Key questions remain regarding the blood-brain barrier permeability of these compounds and their precise concentrations in different brain regions under physiological and pathological conditions.[11] Future research should focus on developing highly selective probes and analytical methods to track these molecules in real-time.[20] Furthermore, elucidating the specific enzymatic pathways that favor the formation of salsolidine over the more toxic salsolinol in the brain could unveil novel therapeutic targets to prevent neurodegeneration.
By understanding the subtle molecular distinctions that define whether a THIQ acts as a protector or a toxin, researchers can better design experiments and develop targeted therapeutic strategies for a range of devastating neurological disorders.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salsolidine - Wikipedia [en.wikipedia.org]
- 5. Buy Salsolidine | 5784-74-7 [smolecule.com]
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- 12. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salsolidine | C12H17NO2 | CID 164752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 16. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ayurvedjournal.com [ayurvedjournal.com]
- 23. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Elucidating the Mechanism of Action of Salsolidine in Dopaminergic Neurons
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of experimental approaches to confirm the mechanism of action of salsolidine, a dopamine-derived tetrahydroisoquinoline, within dopaminergic (DA) neurons. As a compound implicated in both the pathophysiology of Parkinson's disease and the reinforcing effects of alcohol, a thorough understanding of its molecular interactions is paramount for therapeutic development.[1][2] This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating investigative framework.
Introduction: The Enigmatic Role of Salsolidine
Salsolidine is an endogenous compound formed from the condensation of dopamine with acetaldehyde or pyruvic acid.[1][3] Its structural similarity to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has led to extensive research into its potential role in the progressive loss of dopaminergic neurons characteristic of Parkinson's disease.[2][4] Conversely, evidence also suggests that salsolidine can modulate neuronal excitability and dopamine release in reward pathways, implicating it in addiction-related behaviors.[1] This dual-faceted nature necessitates a multi-pronged experimental approach to definitively characterize its mechanism of action.
This guide will dissect the primary hypothesized mechanisms of salsolidine's action and provide detailed, validated protocols for their investigation. We will also present a comparative analysis with other well-characterized dopaminergic modulators to provide a broader context for interpreting experimental outcomes.
Hypothesized Mechanisms of Salsolidine Action in Dopaminergic Neurons
The current body of research points to several potential, and not mutually exclusive, mechanisms by which salsolidine may exert its effects on dopaminergic neurons:
-
Inhibition of Key Enzymes in Dopamine Metabolism: Salsolidine has been shown to inhibit monoamine oxidase (MAO), particularly MAO-A, which is a key enzyme in the degradation of dopamine.[5][6][7][8][9] It may also affect other enzymes involved in dopamine synthesis and metabolism, such as tyrosine hydroxylase (TH) and catechol-O-methyltransferase (COMT).[4][10]
-
Interaction with Dopamine Receptors: Salsolidine may directly bind to and modulate the activity of dopamine receptors, potentially acting as an agonist or antagonist.[5][11]
-
Induction of Oxidative Stress and Mitochondrial Dysfunction: Similar to the neurotoxin MPP+, the active metabolite of MPTP, salsolidine may promote the generation of reactive oxygen species (ROS) and interfere with mitochondrial respiration, leading to cellular damage and apoptosis.[2][4][12][13]
-
Alteration of Neuronal Excitability and Neurotransmission: Electrophysiological studies suggest that salsolidine can directly depolarize dopaminergic neurons and modulate GABAergic and glutamatergic inputs, thereby altering their firing patterns and dopamine release.[1][14]
The following sections will detail the experimental workflows designed to rigorously test each of these hypotheses.
Experimental Workflows for Mechanistic Confirmation
Rationale: To quantify the direct inhibitory effects of salsolidine on the primary enzymes responsible for dopamine synthesis and degradation. This provides a foundational understanding of how salsolidine may alter dopamine homeostasis.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Preparation of Enzyme Source: Utilize commercially available recombinant human MAO-A and MAO-B or prepare mitochondrial fractions from rodent brain tissue or cultured dopaminergic cells (e.g., SH-SY5Y).
-
Assay Conditions: In a 96-well plate format, incubate the enzyme source with varying concentrations of salsolidine (and its R- and S-enantiomers separately, if available) for a predetermined time (e.g., 15-30 minutes) at 37°C.[7] Include a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine or a fluorometric substrate like Amplex Red).
-
Detection: Measure the product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for salsolidine.
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| (R)-Salsolidine | MAO-A | 6[6][7] | Competitive[5] | |
| (S)-Salsolidine | MAO-A | 186[7] | ||
| Salsolidine (racemic) | MAO-B | >100[5] | ||
| Clorgyline | MAO-A | Positive Control | ||
| Selegiline | MAO-B | Positive Control |
Workflow Diagram:
Caption: Workflow for determining MAO inhibition by salsolidine.
Rationale: To determine if salsolidine directly binds to dopamine receptors and to quantify its affinity (Kd) for different receptor subtypes (D1, D2, D3, etc.). This is crucial for understanding its potential to mimic or block the effects of dopamine.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the dopamine receptor subtype of interest (e.g., rat striatum for D1 and D2 receptors).[15][16]
-
Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2) and increasing concentrations of unlabeled salsolidine.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate receptor-bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the salsolidine concentration. Fit the data to a one-site or two-site competition model to determine the Ki value.
Data Presentation:
| Compound | Receptor Subtype | Radioligand | Ki (µM) |
| Salsolidine | D1 | [3H]-SCH23390 | |
| Salsolidine | D2 | [3H]-Spiperone | |
| Salsolidine | D3 | [3H]-Spiperone | 0.48[5] |
| Dopamine | D1/D2 | Positive Control | |
| Haloperidol | D2 | Positive Control |
Workflow Diagram:
References
- 1. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 2. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salsolidine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Salsolinol modulation of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Temperature sensitivity of agonist high-affinity binding sites of solubilized and reconstituted D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Independent Replication of Published Bioactivity Data for Salsolidine
Introduction: The Imperative of Reproducibility in Drug Discovery
Salsolidine is a naturally occurring tetrahydroisoquinoline alkaloid found in various plant species.[1] Its chemical structure, derived from dopamine, has prompted investigations into its pharmacological activities, particularly within the central nervous system.[2] The most consistently reported bioactivity of salsolidine is its role as a competitive and stereoselective inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of key neurotransmitters like serotonin and norepinephrine.[1][3][][5][6]
The initial characterization of a compound's bioactivity is a cornerstone of drug discovery, but it is the independent replication of these findings that builds the foundation of trust and confidence required for further development. Discrepancies between initial reports and subsequent validation studies are not uncommon and can arise from subtle variations in experimental conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the published MAO-A inhibitory activity of salsolidine. We will move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to confirming this critical bioactivity.
Published Bioactivity Profile: Salsolidine as a MAO-A Inhibitor
The primary literature identifies salsolidine as an inhibitor of MAO-A with a notable stereoselective preference. The (R)-enantiomer is reported to be significantly more potent than the (S)-enantiomer. A foundational study by Bembenek et al. (1990) established key inhibitory constants (Kᵢ) for these interactions.[3][5] These published values serve as the benchmark against which our independent replication will be compared.
Table 1: Published Inhibitory Potency (Kᵢ) of Salsolidine Enantiomers Against MAO-A
| Compound | Target | Reported Kᵢ (μM) | Reference |
| (R)-Salsolidine | MAO-A | 6 | Bembenek et al., 1990[3][5] |
| (S)-Salsolidine | MAO-A | 186 | Bembenek et al., 1990[3][5] |
| (S)-Salsolidine | MAO | 63 | MedChemExpress[7] |
Note: Minor variations in reported Kᵢ values exist across different suppliers and secondary sources, highlighting the importance of direct, independent verification.
The Scientific Rationale for Replicating Salsolidine's Bioactivity
Validating the stereoselective inhibition of MAO-A by salsolidine is critical for several reasons. MAO-A inhibitors are established therapeutic agents for depression and anxiety disorders.[8] Confirming that salsolidine is a potent, competitive, and particularly, a stereoselective inhibitor is the first step in evaluating its potential as a scaffold for novel therapeutics. Stereoselectivity is a crucial parameter in drug development, as the less active enantiomer (distomer) can contribute to off-target effects or an increased metabolic burden. Therefore, a rigorous, independent confirmation of the ~30-fold difference in potency between (R)- and (S)-salsolidine is not merely an academic exercise; it is a fundamental prerequisite for any further investment in this compound class.
Experimental Design for Independent Validation: A Self-Validating Protocol
Our objective is to independently determine the inhibitory potency (IC₅₀) and calculate the inhibitory constant (Kᵢ) of (R)-Salsolidine and (S)-Salsolidine against recombinant human monoamine oxidase A.
Causality in Methodological Choices
-
Enzyme Source: We will use a commercially available, purified, recombinant human MAO-A enzyme. Reasoning: This choice eliminates confounding variables present in tissue homogenates (e.g., presence of MAO-B, other metabolic enzymes, or endogenous inhibitors), ensuring that any observed inhibition is a direct effect on the target enzyme.[8]
-
Assay Principle: A fluorometric assay will be employed. This method relies on a non-fluorescent substrate that is converted by MAO-A into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. Reasoning: Fluorometric assays are highly sensitive, have a broad dynamic range, and are amenable to a high-throughput microplate format, making them efficient and robust for determining inhibitor potency.[9]
-
Substrate: We will use kynuramine, a substrate commonly used for both MAO-A and MAO-B, but in this context, it will be specific due to our use of a purified MAO-A enzyme.[10][11] Reasoning: The enzymatic turnover of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product, providing a reliable and well-characterized method for measuring enzyme activity.[10]
-
Positive Control: Clorgyline, a well-characterized and potent irreversible inhibitor of MAO-A, will be used as a positive control.[8][9] Reasoning: Including a positive control is a critical self-validating step. It confirms that the assay is performing as expected and that a lack of inhibition by a test compound is due to its inactivity, not a failure of the assay system.
-
Test Articles: High-purity (R)-Salsolidine and (S)-Salsolidine should be sourced from a reputable chemical supplier. Enantiomeric purity should be confirmed by the supplier's certificate of analysis. Reasoning: The entire premise of the experiment—validating stereoselectivity—hinges on the enantiomeric purity of the test compounds.
Experimental Workflow Visualization
Caption: Workflow for MAO-A inhibition assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).
-
Dilute recombinant human MAO-A enzyme stock in assay buffer to the working concentration recommended by the manufacturer.
-
Prepare 10x working stock solutions of (R)-Salsolidine, (S)-Salsolidine, and Clorgyline by performing serial dilutions in DMSO, followed by a final dilution in assay buffer. A typical concentration range would span from 10 nM to 1 mM (final assay concentration).
-
Prepare the kynuramine substrate solution in the assay buffer. The final concentration should be equal to its Michaelis-Menten constant (Kₘ) for MAO-A, which is necessary for the Cheng-Prusoff conversion.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add 10 µL of each inhibitor dilution to triplicate wells.
-
Add 10 µL of assay buffer with the same percentage of DMSO to "No Inhibitor" control wells.
-
Add 10 µL of assay buffer to "Blank" wells (no enzyme).
-
Add 50 µL of the diluted MAO-A enzyme solution to all wells except the "Blank" wells. Add 50 µL of assay buffer to the "Blank" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-dependent competitive inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the kynuramine substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) kinetically, with readings every 60 seconds for 30 minutes.
-
Data Analysis and Comparison
-
Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine IC₅₀: Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for each compound.
-
Calculate Kᵢ: The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. To compare our data with published values, we must convert the IC₅₀ to the inhibitor constant, Kᵢ, which is an intrinsic measure of binding affinity. For a competitive inhibitor, this is done using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate (kynuramine).
-
Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.
-
Table 2: Comparison of Published Data with Independent Replication Results
| Compound | Published Kᵢ (μM) | Experimentally Determined IC₅₀ (μM) | Calculated Kᵢ (μM) from Replication | Fold Difference (Replication vs. Published) |
| (R)-Salsolidine | 6 | [Enter Experimental Value] | [Enter Calculated Value] | [Calculate] |
| (S)-Salsolidine | 186 | [Enter Experimental Value] | [Enter Calculated Value] | [Calculate] |
| Clorgyline | ~0.01 | [Enter Experimental Value] | N/A (Irreversible) | [Compare with expected] |
The Underlying Mechanism: Salsolidine's Competitive Blockade of MAO-A
Monoamine oxidase A is a mitochondrial-bound enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, effectively terminating their signaling.[8][12] By competitively inhibiting MAO-A, salsolidine occupies the enzyme's active site, preventing the substrate (e.g., serotonin, dopamine) from binding and being metabolized.[] This leads to an increase in the concentration of these neurotransmitters in the presynaptic neuron and synaptic cleft, enhancing downstream signaling.
Caption: Salsolidine's inhibition of MAO-A.
Conclusion
This guide outlines a robust, logical, and self-validating framework for the independent replication of salsolidine's bioactivity as a stereoselective MAO-A inhibitor. By adhering to this detailed protocol and understanding the scientific rationale behind each step, researchers can generate high-quality, reproducible data. Successful replication of the findings from Bembenek et al. (1990) would solidify the standing of (R)-salsolidine as a potent and selective MAO-A inhibitor, providing a firm foundation for its use as a pharmacological tool and as a potential starting point for the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. Salsolidine - Wikipedia [en.wikipedia.org]
- 2. Salsolidine | 5784-74-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
As a key intermediate and structural motif in pharmaceutical research, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and its parent class of isoquinoline alkaloids are handled routinely in laboratories worldwide.[1][2][3] While their synthetic utility is significant, their biological activity necessitates a rigorous and scientifically grounded approach to waste management to ensure personnel safety and environmental protection.[4][5] This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the lab.
The core principle of this protocol is that all waste streams containing this compound must be treated as hazardous chemical waste. The universally adopted precautionary statement for this chemical is to "Dispose of contents/container to an approved waste disposal plant," a directive that forms the foundation of the procedures outlined below.[6][7][8]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in managing its lifecycle. This compound is not benign; its hazard classifications demand careful handling at every stage, including disposal. The Globally Harmonized System (GHS) provides a clear summary of its risks.
Table 1: GHS Hazard Summary
| Hazard Classification | GHS Code | Signal Word | Description | Authoritative Source |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed.[6][9] | PubChem, Fisher Scientific |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation.[6][8][9] | PubChem, Fisher Scientific |
| Serious Eye Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation.[6][8][9] | PubChem, Fisher Scientific |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation.[6][9] | PubChem, Sigma-Aldrich, Fisher Scientific |
The causality behind treating this compound as hazardous waste is clear:
-
Systemic Toxicity: Its "Harmful if swallowed" classification indicates potential for systemic effects post-ingestion.[6][9]
-
Localized Irritation: Direct contact can cause significant skin and serious eye irritation, necessitating the use of appropriate Personal Protective Equipment (PPE) such as gloves and safety goggles during handling and disposal.[6]
-
Respiratory Hazard: As a solid or powder, it can become airborne, posing an inhalation risk that may irritate the respiratory system.[8][9]
Furthermore, as a member of the isoquinoline alkaloid family, which includes many biologically potent compounds, it is prudent to assume a degree of environmental toxicity.[1][2] Therefore, release into the environment via sinks or standard waste streams is unacceptable.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a self-validating system for the safe disposal of this compound. The process ensures waste is correctly characterized, segregated, contained, and transferred to qualified personnel, minimizing risk at each step.
Caption: Decision workflow for safe chemical disposal.
Experimental Protocol for Disposal
-
Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the waste is pure, unadulterated this compound, a solution containing the compound, or contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
Segregate Incompatibles: This compound must be segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[7] The scientific rationale is to prevent exothermic or gas-producing reactions within the waste container, which could cause pressure buildup, rupture, and a chemical spill.
-
-
Containment and Labeling:
-
Select a Primary Container: Use a container that is in good condition, compatible with the chemical, and has a securely fitting cap. For solid waste, a wide-mouthed, sealable plastic or glass jar is appropriate.
-
Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled.[10] The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE" .[10]
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.
-
A list of all other constituents in the container (e.g., solvents, other reagents).
-
The date accumulation started.
-
-
-
Accumulation and Storage:
-
Collection: Collect all waste materials in the designated, labeled container. Keep the container closed at all times except when adding waste.[11]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, under the control of laboratory personnel, and away from general traffic.[10] The compound's Safety Data Sheet (SDS) recommends storing it locked up.[6][7]
-
-
Final Disposal:
-
Contact EH&S: Do NOT attempt to dispose of this chemical through regular trash or sanitary sewers.[10] The only correct procedure is to contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[6][7][8] They are trained and equipped to handle, transport, and dispose of the material in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][12]
-
Emergency Procedures for Accidental Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of the solid, an N95 dust mask is recommended to prevent respiratory irritation.
-
Containment: Prevent the further spread of the material. For solids, carefully sweep up the material to avoid creating dust. For solutions, use an absorbent material to contain the spill.
-
Cleanup: Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in a designated hazardous waste container.[13] These materials are now also considered hazardous waste and must be disposed of following the protocol above.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
By adhering to this comprehensive guide, researchers can ensure they are not only compliant with regulations but are actively contributing to a safe and responsible laboratory environment.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wku.edu [wku.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a self-validating system of protocols grounded in scientific causality.
Hazard Assessment: Understanding the Compound
This compound is a member of the isoquinoline alkaloid family. Before any handling, a thorough understanding of its hazard profile is critical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this assessment.
The primary risks associated with this compound involve acute toxicity and irritation. It is classified as harmful if swallowed and can cause significant skin and eye irritation.[1] Furthermore, it may cause respiratory irritation, particularly if handled in a way that generates dust or aerosols.[1] A safety data sheet for the related compound 1,2,3,4-Tetrahydroisoquinoline also warns of the potential for severe skin burns and eye damage, reinforcing the need for stringent protective measures.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Source: Compiled from PubChem CID 10302[1]
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all decision; it is a risk-based assessment tailored to the specific procedure being performed. The following multi-layered approach ensures comprehensive protection.
Eye and Face Protection: The First Line of Defense
The Causality: The eyes are exceptionally vulnerable to chemical splashes and airborne particles. Standard prescription glasses offer insufficient protection.[2] Chemical safety goggles that form a seal around the eyes are the minimum requirement to guard against splashes from any direction.[3][4]
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical safety goggles must be worn at all times in the laboratory where this compound is handled.[3]
-
Elevated Risk: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), supplement safety goggles with a full-face shield.[2][5] This provides an additional barrier for the entire face.
Skin and Body Protection: An Impermeable Barrier
The Causality: This compound is known to cause skin irritation.[1] Furthermore, dermal absorption is a potential route of exposure for many chemicals.[2] A standard cotton lab coat offers minimal chemical resistance. Therefore, appropriate gloves and a chemically resistant lab coat are mandatory.
Protocol:
-
Gloves:
-
Selection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling a wide range of laboratory chemicals.[5][6] Always consult a glove compatibility chart for the specific chemical if available.
-
Technique: Double-gloving is a best practice, especially during compounding or when handling concentrated forms.[2] This allows for the removal of the outer, contaminated glove without exposing the skin.[2] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[2]
-
-
Lab Coat: A lab coat, preferably one with chemical resistance, should be worn and fully buttoned.[5] Cuffs should be snug around the wrist.
-
Footwear: Closed-toe shoes are mandatory.[5] Sandals or perforated shoes are never permitted in a laboratory setting.[6]
Respiratory Protection: Safeguarding Against Inhalation
The Causality: As the compound may cause respiratory irritation, minimizing inhalation exposure is crucial.[1] Engineering controls, such as a chemical fume hood, are the primary method for achieving this.[6] Respirators are a necessary secondary line of defense when engineering controls are insufficient or during emergency situations.
Protocol:
-
Primary Control: All work that may generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[4][5][7]
-
Secondary Control: If a fume hood is not available or if there is a risk of exposure exceeding occupational limits (e.g., during a large spill), a NIOSH-approved respirator is required.[8][5]
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental risk.
References
- 1. This compound | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97 2328-12-3 [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
